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  • Product: D-Homocysteine thiolactone
  • CAS: 130548-06-0

Core Science & Biosynthesis

Foundational

Technical Guide: D-Homocysteine Thiolactone – Chemical Structure, Properties, and Biological Applications

Executive Summary D-Homocysteine Thiolactone (D-HcyTL) is the D-enantiomer of the cyclic thioester derived from homocysteine.[1] Unlike its L-isomer, which is a toxic metabolic byproduct generated by error-editing in pro...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

D-Homocysteine Thiolactone (D-HcyTL) is the D-enantiomer of the cyclic thioester derived from homocysteine.[1] Unlike its L-isomer, which is a toxic metabolic byproduct generated by error-editing in protein synthesis, D-HcyTL is primarily used as a chiral building block and a negative control in biological assays.[1] Its unique stereochemistry confers distinct enzymatic stability profiles while retaining the high chemical reactivity characteristic of the thiolactone ring. This guide provides a comprehensive technical analysis of D-HcyTL, covering its physicochemical properties, synthesis, reactivity, and specific experimental handling requirements.

Chemical Identity & Stereochemistry

The reactivity of D-HcyTL is dominated by the strain of the five-membered thiolactone ring, which renders the carbonyl carbon highly electrophilic.

Nomenclature and Identifiers
ParameterDetails
IUPAC Name (3R)-3-aminothiolan-2-one hydrochloride
Common Name D-Homocysteine thiolactone hydrochloride
CAS Number 1120-77-0 (D-HCl salt) / 6038-19-3 (DL-HCl)
Molecular Formula C₄H₇NOS[1][2][3][4] · HCl
Molecular Weight 153.63 g/mol (HCl salt); 117.17 g/mol (Free base)
Chirality D-configuration (R-stereocenter at C3)
Structural Analysis

The molecule features a rigid thiolactone ring. The "D" configuration indicates the amino group at position 3 is in the R orientation (unlike standard amino acids where L corresponds to S, for cysteine/homocysteine analogs, priority rules can vary, but D-homocysteine is generally (R)).

  • Ring Strain: The 5-membered thioester ring is thermodynamically unstable relative to the open-chain form at neutral/alkaline pH.[1]

  • Electrophilicity: The carbonyl carbon is susceptible to nucleophilic attack by amines (aminolysis) and hydroxide ions (hydrolysis).

Synthesis and Purification

The synthesis of D-HcyTL requires strict adherence to stereochemical control to prevent racemization.[1] The primary route involves the demethylation of D-Methionine followed by acid-catalyzed cyclization.[1]

Synthetic Pathway (D-Methionine Route)[1]

Synthesis cluster_conditions Critical Parameters D_Met D-Methionine (Starting Material) Int_1 D-Homocysteine (Free Thiol) D_Met->Int_1 1. Na / liq. NH3 (Demethylation) D_HTL D-Homocysteine Thiolactone HCl Int_1->D_HTL 2. Conc. HCl, Reflux (Cyclization) Avoid racemization:\nMaintain low temp during\nNa reduction. Avoid racemization: Maintain low temp during Na reduction.

Figure 1: Synthetic pathway for D-Homocysteine Thiolactone HCl from D-Methionine.

Purification Protocol
  • Demethylation: D-Methionine is reduced using sodium metal in liquid ammonia.[1][5] This yields the disodium salt of D-homocysteine.[1][5]

  • Cyclization: The intermediate is treated with concentrated hydrochloric acid and refluxed. The acidic environment promotes the intramolecular condensation of the thiol and carboxylic acid groups.

  • Crystallization: The crude HCl salt is recrystallized from ethanol/isopropanol.

    • Quality Control: Optical rotation

      
       must be checked to confirm enantiomeric purity (Specific rotation for D-isomer is typically negative in water, approx -21° to -25°, opposite to L-isomer).[1]
      

Physicochemical Properties & Stability

D-HcyTL HCl is a white crystalline powder.[1][2][3] Its stability is heavily pH-dependent.[1]

Solubility and pKa
SolventSolubilityNotes
Water Highly Soluble (>50 mg/mL)Stable in acidic solution; hydrolyzes at pH > 6.0
DMSO SolubleSuitable for stock solutions (store at -20°C)
Ethanol Slightly SolubleUsed for recrystallization
Methanol Soluble-
  • pKa (Amino Group): ~7.[6][7]1. This relatively low pKa (compared to lysine's ~10.5) means a significant fraction exists as the uncharged free base at physiological pH, facilitating membrane permeability.

Hydrolysis Kinetics

At physiological pH (7.4), D-HcyTL undergoes spontaneous hydrolysis to D-Homocysteine.[1]

  • Half-life (pH 7.4, 37°C): Approximately 24 hours.[1]

  • Mechanism: Hydroxide ion attacks the carbonyl, opening the ring to form the thio-carboxylate, which protonates to the free thiol.

Biological Interactions & Pharmacology[1]

This section distinguishes the D-isomer from the biologically pervasive L-isomer.[1]

Enzymatic Hydrolysis (PON1 Specificity)

While the L-isomer is a high-affinity substrate for serum Paraoxonase 1 (PON1), the D-isomer shows significantly reduced activity.[1]

  • Enzyme: PON1 (Calcium-dependent esterase associated with HDL).[1]

  • Substrate Specificity: PON1 hydrolyzes L-HcyTL roughly 4-fold faster than D-HcyTL.[1]

  • Implication: D-HcyTL has a longer half-life in plasma than the L-isomer, potentially allowing for prolonged chemical reactivity (protein acylation) in in vivo models.[1]

Protein N-Homocysteinylation

Both D- and L-isomers chemically react with protein lysine residues.[1][8] This is a non-enzymatic nucleophilic attack.

  • Reaction: The

    
    -amino group of Lys attacks the thiolactone carbonyl.
    
  • Product: N-D-homocysteinyl-protein (peptide bond formation) + free sulfhydryl group.[1]

  • Consequence: Protein unfolding, aggregation, and generation of neo-antigens.

Metabolic Fate Diagram

Metabolism cluster_pathways Competing Pathways DHTL D-Hcy Thiolactone (Extracellular/Plasma) Hydrolysis Spontaneous Hydrolysis (pH > 7.0) DHTL->Hydrolysis PON1 Enzymatic Hydrolysis (PON1 - Slow) DHTL->PON1 Acylation Protein N-Homocysteinylation (Lysine Modification) DHTL->Acylation DHcy D-Homocysteine (Free Thiol) Hydrolysis->DHcy PON1->DHcy DAAO D-Amino Acid Oxidase (Kidney/Liver) DHcy->DAAO Oxidative Deamination Keto 2-Keto-4-mercaptobutyrate (Degradation) DAAO->Keto

Figure 2: Metabolic fate of D-Homocysteine Thiolactone.[1] Note the "Slow" hydrolysis by PON1 compared to the L-isomer.[1]

Experimental Protocols

Preparation of Stock Solutions

Objective: Create a stable 100 mM stock.

  • Weigh D-HcyTL HCl (MW 153.63).[1][2][3][8]

  • Dissolve in anhydrous DMSO or 0.1 M HCl .

    • Caution: Do NOT dissolve in neutral buffers (PBS) for storage; hydrolysis will occur.

  • Store aliquots at -20°C. Stable for 3-6 months.

Measurement of Free Thiol (Ellman's Assay)

Since D-HcyTL has a "masked" thiol (thioester), it does not react with Ellman's reagent (DTNB) until the ring opens. This property is used to measure hydrolysis rates.[9]

Protocol:

  • Incubation: Incubate D-HcyTL (e.g., 1 mM) in PBS (pH 7.4) at 37°C.[10]

  • Sampling: At time points (0, 1, 2, 4, 24 h), remove an aliquot.

  • Detection: Mix aliquot with DTNB solution (0.1 mM DTNB in 0.1 M Tris, pH 8.0).

  • Read: Measure Absorbance at 412 nm immediately.

  • Calculation: Increased Abs412 correlates to ring opening (formation of free D-Homocysteine).[1]

Protein Homocysteinylation Assay

To verify if D-HcyTL modifies a target protein:

  • Incubate Protein (1 mg/mL) with D-HcyTL (0.1 - 1.0 mM) in PBS for 24h at 37°C.

  • Control: Incubate Protein alone.

  • Detection: Western Blot using anti-N-homocysteine antibodies (these antibodies often recognize the N-Hcy moiety regardless of stereochemistry, though specificity should be validated).[1]

  • Alternative: Mass Spectrometry (look for +117 Da shift on Lysine residues).

References

  • Jakubowski, H. (2000). "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans." The Journal of Nutrition. Link

  • Perła-Kaján, J., et al. (2007).[1] "Mechanisms of homocysteine toxicity in humans." Amino Acids.[3][5][10][11][12] Link

  • Domagała, T.B., et al. (2006). "Hydrolysis of homocysteine thiolactone by paraoxonase 1 (PON1)." ResearchGate.[9] (Confirming PON1 activity on thiolactones). Link

  • BenchChem. "D-Homocysteine thiolactone hydrochloride Structure and Properties."[1][8] Link

  • Sigma-Aldrich. "DL-Homocysteine thiolactone hydrochloride Product Information."[1] (For physicochemical baseline). Link

Sources

Exploratory

Stereochemical Divergence in Homocysteine Thiolactone: A Technical Guide to D- vs. L-Isomers

This guide outlines the critical stereochemical, metabolic, and experimental differences between D- and L-Homocysteine Thiolactone (HTL). It is designed for researchers investigating hyperhomocysteinemia, protein N-homoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines the critical stereochemical, metabolic, and experimental differences between D- and L-Homocysteine Thiolactone (HTL). It is designed for researchers investigating hyperhomocysteinemia, protein N-homocysteinylation, and cardiovascular pathophysiology.[1][2]

Executive Summary

Homocysteine thiolactone (HTL) is a cyclic thioester and a reactive metabolite of homocysteine (Hcy).[3][4][5][6] While L-HTL is the physiologically relevant isomer formed by error-editing in protein biosynthesis, D-HTL serves as a critical research tool. The primary distinction lies in their metabolic fate: L-HTL is rapidly hydrolyzed by both Paraoxonase 1 (PON1) and Bleomycin Hydrolase (BLH) , whereas D-HTL is resistant to BLH and hydrolyzed less efficiently by PON1 . This differential stability makes D-HTL an invaluable probe for isolating the effects of chemical protein modification (N-homocysteinylation) from enzymatic clearance pathways.

Chemical & Physicochemical Properties[2][7][8]

Both isomers share identical scalar physicochemical properties (boiling point, solubility) but differ in their interaction with chiral environments (enzymes, polarized light).

FeatureL-Homocysteine ThiolactoneD-Homocysteine Thiolactone
CAS Number 6027-13-0 (HCl salt)1120-77-0 (HCl salt)
Configuration (S)-configuration(R)-configuration
Chemical Reactivity High (Thioester bond)High (Thioester bond)
N-Homocysteinylation Reacts with Lysine ε-amino groupsReacts with Lysine ε-amino groups
Formation In Vivo Endogenous: Formed by MetRS error-editingExogenous/Synthetic: Not formed naturally
Chemical Reactivity (Non-Enzymatic)

Both stereoisomers possess a highly reactive thioester bond. In an aqueous environment at physiological pH (7.4), both L- and D-HTL undergo:

  • Hydrolysis: Spontaneous ring-opening to form Hcy (slow).

  • Aminolysis (N-homocysteinylation): Nucleophilic attack by the ε-amino group of protein lysine residues. This reaction is largely stereochemically non-selective , meaning D-HTL modifies proteins with similar efficiency to L-HTL in the absence of enzymatic clearance.

Metabolic Fate & Enzymatic Specificity[2]

This is the defining differentiator. The toxicity of Hcy is modulated by how efficiently HTL is cleared.

Formation[5]
  • L-HTL: Generated by Methionyl-tRNA Synthetase (MetRS) . MetRS misactivates L-Hcy (instead of Methionine) as an adenylate, which then cyclizes. MetRS is stereospecific; it does not bind or cyclize D-Hcy.

  • D-HTL: Must be introduced exogenously or synthesized chemically.

Detoxification (Hydrolysis)

Two major enzymes hydrolyze HTL back to Hcy (which is then remethylated or transsulfurated):

  • Bleomycin Hydrolase (BLH): A cytosolic cysteine protease.

    • Specificity: Absolute for L-HTL.

    • Implication: BLH does not detoxify D-HTL. In cytosolic assays, D-HTL remains stable against BLH activity, making it a persistent protein modifier.

  • Paraoxonase 1 (PON1): A serum esterase associated with HDL.[7][8]

    • Specificity: Promiscuous but stereoselective.

    • Implication: PON1 hydrolyzes L-HTL efficiently. It hydrolyzes D-HTL with significantly reduced catalytic efficiency (~4-fold lower

      
      ).[3]
      

Metabolic_Divergence cluster_L L-Isomer Pathway (Physiological) cluster_D D-Isomer Pathway (Experimental) L_Met L-Methionine L_Hcy L-Homocysteine L_Met->L_Hcy Demethylation MetRS MetRS (Error Editing) L_Hcy->MetRS L_HTL L-HTL (Toxic Thioester) Protein_L N-Hcy-Protein (Damage) L_HTL->Protein_L Non-enzymatic Acylation BLH Bleomycin Hydrolase (Cytosolic) L_HTL->BLH PON1 PON1 (Serum/HDL) L_HTL->PON1 D_Hcy D-Homocysteine D_Hcy->MetRS No Reaction D_HTL D-HTL (Synthetic Probe) Protein_D N-Hcy-Protein (Damage) D_HTL->Protein_D Non-enzymatic Acylation D_HTL->BLH No Reaction D_HTL->PON1 MetRS->L_HTL Cyclization BLH->L_Hcy Hydrolysis (Fast) PON1->L_Hcy Hydrolysis (Fast) PON1->D_Hcy Hydrolysis (Slow/Partial)

Figure 1: Metabolic divergence between L- and D-HTL. Note the resistance of D-HTL to MetRS formation and BLH hydrolysis.

Pathophysiology & Toxicity[2][10]

In Vivo Toxicity
  • L-Homocysteine: Toxic because it is converted to L-HTL.

  • D-Homocysteine: Non-toxic in many models because it cannot be converted to D-HTL by MetRS.

  • D-HTL (Exogenous): Toxic. If injected directly, D-HTL bypasses the formation step. Because it is resistant to BLH and cleared slowly by PON1, it can effectively N-homocysteinylate proteins, causing autoimmune responses and protein aggregation similar to L-HTL.

Protein N-Homocysteinylation

Both isomers react with lysine residues to form N-Hcy-protein adducts.[2][5]

  • Mechanism: Nucleophilic attack on the thioester carbonyl.

  • Consequence: Loss of protein function, generation of neo-epitopes (autoimmunity), and amyloid-like aggregation (e.g., fibrinogen clotting abnormalities).

  • Research Use: D-HTL is used to induce N-homocysteinylation in cell cultures without the rapid degradation seen with L-HTL, allowing for the accumulation of modified proteins for study.

Experimental Protocols

Protocol A: Stereoselective Hydrolysis Assay (BLH Specificity)

Objective: To verify the presence of functional BLH or to distinguish between L- and D-HTL in a sample.

Reagents:

  • Phosphate Buffer (100 mM, pH 7.4)

  • Substrates: L-HTL and D-HTL (1 mM stock in 10 mM HCl)

  • Enzyme source: Recombinant Human BLH or Cell Lysate

  • Detection Reagent: DTNB (Ellman’s Reagent)

Workflow:

  • Incubation: Mix 100 µL Enzyme source + 890 µL Buffer.

  • Start: Add 10 µL of L-HTL (Sample A) or D-HTL (Sample B). Final conc: 100 µM.

  • Reaction: Incubate at 37°C for 10–30 mins.

  • Detection: Add 100 µL DTNB (2 mM). Measure Absorbance at 412 nm.

  • Interpretation:

    • Sample A (L-HTL): Rapid increase in A412 (Free -SH generated from hydrolysis).

    • Sample B (D-HTL): No significant increase in A412 (Remains as Thiolactone).

Protocol B: HPLC Separation of Enantiomers

To quantify specific isomers in biological fluids, chiral separation is required.

  • Column: Chiralpak AGP (α1-acid glycoprotein) or Crown Ether-based columns (e.g., Crownpak CR(+)).

  • Mobile Phase: 10 mM Perchloric acid (pH 2.0) or Phosphate buffer with organic modifier (depending on column).

  • Detection: Fluorescence (Post-column derivatization with OPA/2-mercaptoethanol).

    • Excitation: 370 nm

    • Emission: 480 nm

  • Note: HTL is unstable at alkaline pH. Process samples rapidly under acidic conditions.

References

  • Jakubowski, H. (2000). "Calcium-dependent human serum homocysteine thiolactone hydrolase. A protective mechanism against protein N-homocysteinylation."[1][6] Journal of Biological Chemistry, 275(6), 3957-3962. Link

  • Zimny, J., & Jakubowski, H. (2002). "Polymorphisms of human bleomycin hydrolase and their influence on homocysteine thiolactonase activity." Journal of Medical Genetics, 39, e35. Link

  • Perła-Kaján, J., & Jakubowski, H. (2012). "Paraoxonase 1 and homocysteine metabolism." Amino Acids, 43(4), 1405–1417. Link

  • Jakubowski, H. (1999). "Protein homocysteinylation: possible mechanism underlying pathological consequences of elevated homocysteine levels."[3] FASEB Journal, 13(15), 2277-2283. Link

  • Mundy, J. L., et al. (2013). "Establishment of an In Vitro D-Cycloserine-Synthesizing System... and D-homocysteine thiolactone." Antimicrobial Agents and Chemotherapy, 57(6). Link

Sources

Foundational

The Molecular Architecture of D-Homocysteine Thiolactone-Induced Oxidative Stress: Mechanisms, Pathologies, and Experimental Paradigms

Executive Summary Homocysteine thiolactone (HTL) is a highly reactive cyclic thioester implicated in cardiovascular and neurological pathologies. While the L-isomer is the physiological byproduct of erroneous methionyl-t...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Homocysteine thiolactone (HTL) is a highly reactive cyclic thioester implicated in cardiovascular and neurological pathologies. While the L-isomer is the physiological byproduct of erroneous methionyl-tRNA synthetase editing, D-homocysteine thiolactone (D-HCTL) serves as a critical pharmacological tool in drug development and toxicological research. Because D-HCTL is hydrolyzed by serum paraoxonase 1 (PON1) approximately fourfold less efficiently than its L-counterpart, it exhibits superior stereochemical persistence in biological matrices[1]. This pharmacokinetic stability allows researchers to decouple the primary mechanisms of protein N-homocysteinylation from rapid enzymatic degradation, providing a high-fidelity model for interrogating sustained oxidative and nitrosative stress pathways.

This whitepaper deconstructs the biochemical causality of D-HCTL-induced redox collapse, details its impact on cellular signaling, and establishes field-proven, self-validating protocols for its experimental application.

The Core Chemical Mechanism: N-Homocysteinylation and Redox Collapse

The toxicity of D-HCTL is not mediated by receptor binding, but rather by direct, non-enzymatic covalent modification of the proteome. The mechanism unfolds through a deterministic biochemical cascade:

  • Nucleophilic Attack and Acylation: The strained five-membered thioester ring of D-HCTL is highly electrophilic. It undergoes rapid nucleophilic attack by the unprotonated ε-amino groups of protein lysine residues[2].

  • Protein N-Homocysteinylation: This ring-opening reaction forms a stable amide bond, tethering a homocysteine moiety to the protein and introducing a de novo free sulfhydryl (-SH) group[2].

  • Thiyl Radical Propagation: Under physiological conditions (pH 7.4, 37°C), these ectopic thiol groups auto-oxidize, generating highly reactive thiyl radicals[3]. Kinetically favored intramolecular hydrogen atom transfer then promotes the formation of α-carbon radicals, leading to irreversible protein carbonylation, fragmentation, and pathological cross-linking[3].

  • Enzymatic Inactivation: This structural modification severely compromises protein function. Crucially, N-homocysteinylation inactivates key endogenous antioxidant enzymes—such as superoxide dismutase (SOD) and glutathione peroxidase (GPx)—stripping the cell of its primary defense mechanisms against reactive oxygen species (ROS)[2].

Mechanism DHCTL D-Homocysteine Thiolactone (D-HCTL) Lysine Protein Lysine Residues (ε-amino groups) DHCTL->Lysine Acylation NHomocyst N-Homocysteinylation (Stable Amide Bond + Free Thiol) Lysine->NHomocyst Thiyl Thiyl Radical Formation (Redox Imbalance) NHomocyst->Thiyl Auto-oxidation Enzyme Antioxidant Enzyme Inactivation (SOD, GPx, GCH1) NHomocyst->Enzyme Structural Alteration ROS Accumulation of ROS/RNS (O2•−, H2O2, ONOO−) Thiyl->ROS Propagation Enzyme->ROS Loss of Scavenging Dysfunction Cellular Senescence & Endothelial Dysfunction ROS->Dysfunction Oxidative Damage

Fig 1: Molecular pathway of D-HCTL-induced oxidative stress via N-homocysteinylation.

Downstream Pathophysiology: Translating Chemistry to Cellular Dysfunction

The accumulation of ROS/RNS triggered by D-HCTL drives specific, measurable pathological phenotypes in target tissues.

Endothelial Senescence and Nitrosative Stress

In the vascular endothelium, D-HCTL acts as a potent inducer of cellular senescence. It upregulates senescence-associated genes (p53 and p16) and triggers the accumulation of intracellular superoxide, hydrogen peroxide, and mitochondrial peroxynitrite[4]. Furthermore, D-HCTL induces nitrosative stress by promoting the S-nitrosylation of GTP cyclohydrolase 1 (GCH1)[4]. Because GCH1 is the rate-limiting enzyme in tetrahydrobiopterin (BH4) biosynthesis, its inactivation uncouples endothelial nitric oxide synthase (eNOS), shifting the enzyme from producing vasodilatory nitric oxide (NO) to generating highly toxic superoxide radicals.

Disruption of Insulin Signaling

Beyond the vasculature, D-HCTL severely impairs metabolic signaling. Exposure to homocysteine thiolactone inhibits the insulin-stimulated tyrosine phosphorylation of the insulin receptor β-subunit, insulin receptor substrate-1 (IRS-1), and downstream phosphatidylinositol 3-kinase (PI3K) activity[5]. This blockade is fundamentally driven by oxidative stress; pre-incubation with the antioxidant glutathione completely abolishes the inhibitory effects of the thiolactone, restoring insulin-stimulated glycogen synthesis[6].

Quantitative Data: Pharmacokinetics and Biomarker Profiling

To design robust experiments, researchers must understand the kinetic differences between enantiomers and select appropriate probes for the resulting redox species.

Table 1: Kinetic and Stability Comparison of Homocysteine Thiolactone Enantiomers

PropertyL-Homocysteine ThiolactoneD-Homocysteine ThiolactoneMechanistic Consequence for Research
PON1 Hydrolysis Rate High (Rapid degradation)~4-fold lower than L-isomer[1]D-HCTL provides sustained exposure in serum-containing media.
Aqueous Stability (pH 7.4) Half-life ~24-30 hoursHalf-life ~24-30 hours[3]Both require fresh preparation; prolonged assays require daily media changes.
Alkaline Stability (pH > 8) Rapid hydrolysis to HcyRapid hydrolysis to Hcy[2]Stock solutions must be maintained in acidic/neutral conditions prior to use.

Table 2: Biomarkers of D-HCTL-Induced Oxidative Stress

Target / Radical SpeciesDetection ProbeCellular ConsequenceValidated Rescue Agent
Superoxide (O2•−) Dihydroethidium (DHE)eNOS uncoupling, DNA damageCyanocobalamin (Vit B12)[7], Tempol[4]
Hydrogen Peroxide (H2O2) Amplex RedLipid peroxidationN-acetyl-cysteine (NAC)[4]
Peroxynitrite (ONOO−) MitoPY1Mitochondrial dysfunctionL-sepiapterin[4]
Insulin Receptor (IR-β) Phospho-Tyrosine Western BlotInsulin ResistanceGlutathione (GSH)[6]

Experimental Workflows: A Self-Validating Protocol System

As a Senior Application Scientist, I emphasize that any toxicological assay must be a self-validating system . Merely observing ROS generation after D-HCTL application is insufficient; you must prove causality by demonstrating that the specific neutralization of ROS rescues the cellular phenotype.

Protocol: In Vitro Induction and Quantification of D-HCTL-Mediated Oxidative Stress in Endothelial Cells

Step 1: Cell Culture & Synchronization

  • Action: Culture Human Umbilical Vein Endothelial Cells (HUVECs) or Human Aortic Endothelial Cells (HAECs) to 70% confluence. Serum-starve for 4 hours prior to treatment.

  • Causality & Rationale: Serum starvation synchronizes the cell cycle and establishes a baseline for intracellular signaling, ensuring that subsequent ROS measurements are entirely attributable to the experimental intervention.

Step 2: Antioxidant Pre-treatment (The Self-Validation Arm)

  • Action: Divide the cohort. Pre-treat the control arm with vehicle, and the validation arm with 2.5 mM N-acetyl-cysteine (NAC) or 250 µM Glutathione for 30 minutes[4][6].

  • Causality & Rationale: D-HCTL could theoretically cause steric hindrance or non-specific toxicity. By pre-loading cells with a thiol-based antioxidant, we create a chemical sink for thiyl radicals. If NAC/Glutathione prevents the phenotype, we definitively prove the mechanism is oxidative stress-dependent.

Step 3: D-HCTL Preparation and Exposure

  • Action: Dissolve D-Homocysteine thiolactone hydrochloride in PBS immediately before use (do not store aqueous stocks due to ring hydrolysis). Expose cells to 1 mM D-HCTL for 24 hours[4].

  • Causality & Rationale: The 1 mM concentration is required in vitro to overcome the baseline buffering capacity of the cell and force the N-homocysteinylation kinetics into a measurable, acute timeframe.

Step 4: Multiplexed ROS Detection

  • Action: Wash cells and apply a multiplexed probe cocktail: DHE (for superoxide) and MitoPY1 (for mitochondrial peroxynitrite)[4]. Analyze via flow cytometry or high-content fluorescence imaging.

  • Causality & Rationale: D-HCTL induces a cascade of distinct radical species. Relying on a single generalized ROS probe (like DCFDA) obscures the specific sub-cellular origin of the stress (e.g., mitochondrial uncoupling vs. cytosolic enzyme inactivation).

Step 5: Phenotypic Readout (Senescence)

  • Action: Perform senescence-associated β-galactosidase (SA-β-gal) staining.

  • Causality & Rationale: ROS generation is a transient chemical event; SA-β-gal staining confirms that the transient redox collapse has successfully translated into permanent, pathological cellular dysfunction.

Workflow CellPrep Step 1: Endothelial Cell Culture (HAEC / HUVEC) PreTreat Step 2: Pre-treatment (Vehicle vs. NAC / Glutathione) CellPrep->PreTreat Exposure Step 3: D-HCTL Exposure (e.g., 1 mM for 24h) PreTreat->Exposure Assay Step 4: Oxidative Stress Assays (DHE, Amplex Red, MitoPY1) Exposure->Assay Validation Step 5: Self-Validation (Rescue of phenotype confirms ROS causality) Assay->Validation

Fig 2: Self-validating experimental workflow for assessing D-HCTL toxicity and rescue.

References

  • Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect Source: Journal of Molecular Endocrinology URL:[Link]

  • Homocysteine thiolactone inhibits insulin signaling, and glutathione has a protective effect (Harvard Lab Archive) Source: Harvard University / Laboratory of Norbert Perrimon URL:[Link]

  • Homocysteine Thiolactone: Biology and Chemistry Source: MDPI URL:[Link]

  • Homocysteine thiolactone (HTL) promotes cell senescence and oxidative stress in endothelial cells Source: ResearchGate URL:[Link]

  • Vitamin B12 protects against superoxide-induced cell injury in human aortic endothelial cells Source: PMC / NIH URL:[Link]

  • Protein homocysteinylation: A new mechanism of atherogenesis? Source: ResearchGate URL:[Link]

Sources

Exploratory

The Role of D-Homocysteine Thiolactone in Protein N-Homocysteinylation: A Technical Whitepaper

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Framework Executive Summary Hyperhomocysteinemia is a well-established ind...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: In-Depth Technical Guide & Methodological Framework

Executive Summary

Hyperhomocysteinemia is a well-established independent risk factor for cardiovascular and neurodegenerative diseases. While the physiological L-isomer of homocysteine (Hcy) is typically implicated in these pathologies, D-homocysteine thiolactone (D-HCTL) has emerged as a critical molecule for understanding the mechanistic underpinnings of homocysteine toxicity [1]. D-HCTL is a reactive cyclic thioester that non-enzymatically acylates the ε-amino groups of protein lysine residues—a process known as N-homocysteinylation [1, 2].

This whitepaper provides an in-depth analysis of D-HCTL-mediated N-homocysteinylation, detailing its unique metabolic persistence, the physicochemical consequences on target proteins, and field-proven, self-validating protocols for modeling this post-translational modification in vitro.

Molecular Mechanism: The Thioester Advantage

Homocysteine thiolactone is generated in vivo primarily through an error-editing reaction by methionyl-tRNA synthetase (MetRS), which mistakenly activates L-Hcy instead of methionine [3]. However, D-HCTL is uniquely valuable in both toxicological and structural biology contexts due to its distinct chemical and metabolic profile.

The core mechanism of D-HCTL toxicity lies in its electrophilic carbonyl group. At physiological pH (7.4), a small fraction of the ε-amino groups on protein lysine residues exists in a deprotonated, nucleophilic state. These amines attack the carbonyl carbon of the D-HCTL thioester ring, leading to ring-opening and the formation of a stable amide bond [1, 4].

Mechanism D_HCTL D-Homocysteine Thiolactone (Electrophilic Thioester) NucleophilicAttack Nucleophilic Attack (pH 7.4) D_HCTL->NucleophilicAttack PON1 Paraoxonase 1 (PON1) Slow Hydrolysis (4x slower) D_HCTL->PON1 Enzymatic Degradation Lysine Protein Lysine Residue (Nucleophilic ε-amino group) Lysine->NucleophilicAttack N_Hcy_Protein N-Homocysteinylated Protein (Amide Bond Formation) NucleophilicAttack->N_Hcy_Protein Acylation Detox Detoxification (Ring Opening to D-Hcy) PON1->Detox Inefficient Clearance

Fig 1: Chemical mechanism of D-HCTL-mediated N-homocysteinylation and inefficient PON1 hydrolysis.

The Metabolic Persistence of the D-Isomer

In biological systems, homocysteine thiolactone is detoxified (hydrolyzed) by Paraoxonase 1 (PON1) , a calcium-dependent esterase associated with high-density lipoproteins (HDL) [2]. Crucially, PON1 exhibits strict stereoselectivity: it hydrolyzes D-homocysteine thiolactone approximately fourfold less efficiently than the natural L-isomer [2].

Causality Insight: For researchers, this metabolic resistance makes D-HCTL a superior reagent for inducing sustained N-homocysteinylation in cell culture or animal models. Its prolonged half-life ensures that the modification persists long enough to trigger downstream pathological cascades, such as endothelial dysfunction and apoptosis [4, 5].

Physicochemical Consequences on Target Proteins

N-homocysteinylation fundamentally alters the biophysical properties of the target protein. By converting a positively charged primary amine into a neutral amide and introducing a highly reactive free sulfhydryl (-SH) group, D-HCTL drives protein unfolding, aberrant disulfide cross-linking, and amyloid-like aggregation[1, 4].

Table 1: Quantitative and Qualitative Shifts Post-N-Homocysteinylation

Physicochemical PropertyPre-Modification (Native Lysine)Post-Modification (N-Homocysteinylated)Functional Consequence in Pathobiology
Side-Chain Charge Positive (+1 at pH 7.4)Neutral (Amide bond)Disruption of electrostatic interactions; altered isoelectric point (pI).
Reactive Moieties Primary Amine (-NH₂)Free Sulfhydryl (-SH)High susceptibility to ROS oxidation and aberrant intermolecular disulfide cross-linking.
Hydrophobicity HydrophilicIncreased HydrophobicityExposure of hydrophobic core patches, driving protein denaturation.
Structural State Soluble, Native FoldProne to AggregationFormation of cytotoxic aggregates; increased macrophage uptake (e.g., oxidized LDL) [2].

Experimental Methodology: Self-Validating In Vitro Protocol

To study the effects of D-HCTL, researchers must employ protocols that prevent premature oxidation of the reagent while ensuring precise quantification of the modification. The following workflow is designed as a self-validating system , utilizing internal controls to verify that the observed structural changes are strictly due to thioester-mediated N-homocysteinylation.

Workflow Prep 1. Prepare Protein Target (Buffer: PBS + 1mM EDTA, pH 7.4) Reagent 2. Add D-HCTL HCl (10x to 100x Molar Excess) Prep->Reagent Incubate 3. Incubate at 37°C (2 - 24 hours in dark) Reagent->Incubate Arrest 4. Arrest & Desalt (Remove unreacted D-HCTL) Incubate->Arrest Analysis 5. Validation (DTNB Assay) Quantify introduced -SH groups Arrest->Analysis

Fig 2: Step-by-step in vitro workflow for inducing and analyzing protein N-homocysteinylation.

Step-by-Step Protocol

Step 1: Buffer Formulation & Protein Preparation

  • Action: Dissolve the target protein (e.g., Human Serum Albumin or LDL) at 10–50 µM in 100 mM Potassium Phosphate buffer, pH 7.4, supplemented with 1 mM EDTA.

  • Causality: A pH of 7.4 ensures physiological relevance while allowing a sufficient fraction of lysine residues to remain deprotonated for nucleophilic attack. EDTA is critical; it chelates trace transition metals (e.g., Cu²⁺, Fe³⁺) that would otherwise catalyze the premature oxidation of the newly introduced free thiols into disulfides before they can be quantified.

Step 2: Reagent Preparation

  • Action: Prepare a fresh stock of D-Homocysteine thiolactone hydrochloride [1] in DMSO or directly in the reaction buffer immediately prior to use. Add to the protein solution at a 10- to 100-fold molar excess.

  • Causality: The hydrochloride salt provides shelf stability. However, once in an aqueous environment at pH 7.4, the thioester ring is susceptible to spontaneous, non-productive hydrolysis. Fresh preparation guarantees maximum acylation efficiency.

Step 3: Incubation & Arrest

  • Action: Incubate the mixture at 37°C for 2 to 24 hours (depending on the desired degree of modification). Arrest the reaction by passing the mixture through a Zeba™ spin desalting column (or via overnight dialysis) to remove unreacted D-HCTL.

  • Causality: Unreacted D-HCTL will eventually hydrolyze to form free D-homocysteine, which contains a free thiol. If not rigorously removed, this will cause massive false positives during downstream thiol quantification.

Step 4: System Validation (Ellman’s Assay)

  • Action: React the desalted, modified protein with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Measure absorbance at 412 nm.

  • Self-Validation Logic: Calculate the molar ratio of free thiols to protein using the extinction coefficient of TNB (14,150 M⁻¹ cm⁻¹). Because native proteins have a known number of surface-exposed thiols, any stoichiometric increase in free thiols directly validates and quantifies the exact number of N-homocysteinylation events that occurred.

Pathophysiological & Drug Development Implications

The ability of D-HCTL to persistently modify proteins has profound implications for drug discovery. N-homocysteinylated proteins, such as modified fibrinogen and LDL, exhibit a loss of normal functionality and an increased propensity to trigger autoimmune responses [2, 4]. Anti-homocysteinyllysine antibodies are frequently detected in patients with ischemic heart disease [2].

For pharmaceutical scientists, targeting the N-homocysteinylation pathway offers a novel therapeutic avenue. Strategies currently under investigation include:

  • PON1 Enhancers: Developing small molecules that upregulate or allosterically enhance Paraoxonase 1 activity to accelerate the clearance of both L- and D-HCTL [1, 5].

  • Chemical Chaperones: Utilizing agents that can stabilize protein folding and prevent the amyloid-like aggregation triggered by the hydrophobic shift post-modification.

By utilizing D-HCTL in preclinical models, researchers can leverage its reduced PON1 clearance rate to create robust, highly penetrant models of hyperhomocysteinemia-induced vascular damage, accelerating the development of targeted cardiovascular therapeutics.

References

  • BenchChem. "D-Homocysteine thiolactone hydrochloride | 1120-77-0". Benchchem.
  • ResearchGate. "Protein homocysteinylation: A new mechanism of atherogenesis?".
  • Physiology.org. "Homocysteine Modification in Protein Structure/Function and Human Disease". Physiology.org.
  • Karger. "Homocysteine-Induced Endothelial Dysfunction". Annals of Nutrition and Metabolism.
  • MDPI.
Foundational

Unraveling D-Homocysteine Thiolactone Hydrolysis Kinetics at Physiological pH: A Technical Guide for Preclinical Models

Executive Summary & Rationale In the landscape of biotherapeutics and preclinical drug development, cyclic thioesters present unique pharmacokinetic challenges. While the L-isomer of homocysteine thiolactone (L-HCTL) is...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

In the landscape of biotherapeutics and preclinical drug development, cyclic thioesters present unique pharmacokinetic challenges. While the L-isomer of homocysteine thiolactone (L-HCTL) is widely recognized for its role in protein N-homocysteinylation and atherogenesis, its synthetic enantiomer, D-homocysteine thiolactone (D-HCTL) , is increasingly utilized in structural biology and prodrug design to evade rapid enzymatic degradation.

However, a fundamental hurdle in utilizing D-HCTL is managing its spontaneous hydrolysis in aqueous media. At a physiological pH of 7.4, the thiolactone ring is inherently unstable, leading to the continuous generation of free D-homocysteine. This technical whitepaper dissects the mechanistic causality of D-HCTL hydrolysis, provides robust kinetic profiling, and establishes a self-validating experimental protocol to ensure that researchers can accurately quantify and control these reactions without falling prey to common in vitro artifacts.

Mechanistic Causality: The Thioester Dynamics

The structural core of D-HCTL is a five-membered cyclic thioester. Unlike standard oxygen-based lactones, the thioester bond possesses distinct thermodynamic properties due to the larger atomic radius and lower electronegativity of sulfur, which prevents effective resonance stabilization with the carbonyl group.

At physiological pH (7.4), the hydrolysis of D-HCTL is primarily driven by base-catalyzed water attack. The reaction mechanism is not a simple single-step cleavage. Instead, kinetic analyses reveal that the rate-determining step is the formation of a zwitterionic tetrahedral intermediate (1)[1].

Because the


-amino group of D-HCTL has a 

of approximately 7.7, a significant fraction of the molecules exist in an unprotonated state at pH 7.4. This allows for localized electrostatic interactions that facilitate the nucleophilic attack of hydroxide ions or water molecules on the activated carbonyl carbon, eventually leading to ring opening and the exposure of a highly reactive free sulfhydryl (-SH) group (2)[2].

Quantitative Kinetic Profiling

Understanding the exact half-life of D-HCTL is critical for timing in vitro assays. If researchers assume D-HCTL remains intact over a 48-hour incubation, they will inadvertently be studying the effects of free D-homocysteine and its oxidized dimers.

Empirical data demonstrates that at physiological pH, 1 mM of homocysteine thiolactone hydrolyzes to approximately 0.71 mM of free homocysteine within 24 hours (3)[3]. The table below summarizes the kinetic parameters across different pH environments.

Table 1: Kinetic Parameters of D-Homocysteine Thiolactone Hydrolysis
pH EnvironmentConditionHalf-Life (

)
24h Hydrolysis YieldPrimary Mechanistic Driver
< 6.0 Acidic> 100 hours< 5%Protonation of

-amine prevents intramolecular assistance.
7.4 Physiological24 – 30 hours~71%Base-catalyzed water attack forming zwitterionic intermediate.
> 9.0 Alkaline< 15 minutes> 99%Rapid hydroxide-driven nucleophilic ring opening.

Pathway Visualization: Hydrolysis and Competing Reactions

Once the cyclic thioester opens, the resulting free D-homocysteine is highly reactive. It can undergo auto-oxidation into inactive disulfide dimers (D-homocystine) or react with protein residues. The diagram below illustrates the logical flow of these competing kinetic pathways.

Kinetics HCTL D-Homocysteine Thiolactone (Intact Thioester) Intermediate Zwitterionic Tetrahedral Intermediate HCTL->Intermediate Hydrolysis (H2O, pH 7.4) NHcy N-Homocysteinylated Protein (Amide Bond) HCTL->NHcy Aminolysis (Protein-NH2) FreeHcy Free D-Homocysteine (Exposed Thiol) Intermediate->FreeHcy Ring Opening (t1/2 ~24h) Oxidation D-Homocystine (Disulfide Dimer) FreeHcy->Oxidation Auto-oxidation (O2)

Metabolic and kinetic pathways of D-homocysteine thiolactone at physiological pH.

Self-Validating Experimental Protocol: Real-Time Kinetic Profiling

When designing an assay to measure the hydrolysis kinetics of D-HCTL, researchers often encounter a critical artifact: the rapid auto-oxidation of the newly liberated free thiol into D-homocystine. If unmitigated, this oxidation masks the true hydrolysis rate when using thiol-reactive probes like DTNB (Ellman's reagent).

To ensure Trustworthiness and Scientific Integrity , the following protocol is designed as a self-validating system. It incorporates specific chelators to arrest downstream oxidation, ensuring a 1:1 stoichiometric trapping of the hydrolysis product.

Objective

Real-time quantification of D-HCTL ring opening via continuous spectrophotometric monitoring at 37°C.

Materials
  • D-Homocysteine thiolactone hydrochloride (>95% purity)

  • 100 mM Sodium Phosphate buffer, pH 7.4

  • 1 mM EDTA

  • 0.1 mM DTNB (5,5'-dithiobis-(2-nitrobenzoic acid))

  • UV-Vis Spectrophotometer (thermostatted at 37°C)

Step-by-Step Methodology
  • Precision Buffer Preparation: Prepare 100 mM Sodium Phosphate buffer at exactly pH 7.4.

    • Causality: Thioester hydrolysis is exponentially sensitive to hydroxide concentration. A deviation of even 0.2 pH units will significantly alter the

      
      .
      
  • Chelation (The Self-Validating Step): Add 1 mM EDTA to the buffer.

    • Causality: As D-HCTL hydrolyzes, it exposes a highly reactive free sulfhydryl. Trace transition metals (e.g.,

      
      , 
      
      
      
      ) present in standard laboratory water will rapidly catalyze the oxidation of this thiol into a disulfide dimer. Because DTNB only reacts with free thiols, failing to include EDTA results in an artificially low hydrolysis rate reading.
  • Probe Integration: Dissolve DTNB into the buffer to a final concentration of 0.1 mM.

  • Baseline Establishment: Blank the spectrophotometer at 412 nm with the buffer-DTNB mixture at 37°C to account for any background absorbance.

  • Reaction Initiation: Spike D-HCTL into the cuvette to a final concentration of 1 mM and immediately invert to mix.

  • Continuous Monitoring: Record absorbance at 412 nm every 10 minutes for a minimum of 24 hours.

  • Data Transformation: Calculate the concentration of liberated thiol using the molar extinction coefficient of the resulting

    
     anion (
    
    
    
    ).
  • Internal Control Validation: Run a parallel assay using a pre-hydrolyzed D-Hcy standard (D-HCTL treated with 0.1 M NaOH for 15 mins, then neutralized to pH 7.4) to confirm 100% recovery of the expected thiol signal. This validates that the DTNB probe is not the limiting reagent.

Stereospecific Considerations in Biotherapeutics

Beyond spontaneous chemical hydrolysis, the pharmacokinetic profile of D-HCTL in vivo is heavily dictated by stereospecific enzymatic degradation.

Paraoxonase 1 (PON1) is a calcium-dependent esterase synthesized in the liver and associated with high-density lipoproteins (HDLs). Its primary physiological role includes the detoxification of naturally occurring L-HCTL. However, PON1 exhibits marked stereoselectivity. It hydrolyzes D-homocysteine thiolactone approximately fourfold less efficiently than the natural L-isomer (4)[4].

Application Insight: For drug development professionals, this stereospecific resistance is highly advantageous. When designing thiolactone-based prodrugs or utilizing D-HCTL in ex vivo serum assays, the D-isomer will exhibit a significantly prolonged half-life compared to its L-counterpart. This allows for sustained systemic circulation and targeted delivery before enzymatic ring-opening occurs, provided the formulation is buffered appropriately prior to administration.

References

  • Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. Source: nih.gov.
  • Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Source: nih.gov.
  • Homocysteine Thiolactone: Biology and Сhemistry. Source: encyclopedia.pub.
  • Protein homocysteinylation: A new mechanism of atherogenesis? Source: researchgate.net.

Sources

Exploratory

metabolic pathway of D-homocysteine thiolactone in mammalian cells

[1] Executive Summary The Stereochemical Paradox in Homocysteine Toxicology While L-homocysteine thiolactone (L-HTL) is a well-characterized byproduct of methionyl-tRNA synthetase error-editing, its enantiomer, D-homocys...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

The Stereochemical Paradox in Homocysteine Toxicology

While L-homocysteine thiolactone (L-HTL) is a well-characterized byproduct of methionyl-tRNA synthetase error-editing, its enantiomer, D-homocysteine thiolactone (D-HTL) , represents a distinct metabolic challenge. D-HTL is primarily exogenous (dietary sources, gut microbiota) or formed via non-enzymatic racemization. Unlike its L-isomer, D-HTL evades the primary intracellular detoxification enzyme (Bleomycin Hydrolase) and requires a specialized peroxisomal pathway for clearance.

This technical guide delineates the metabolic fate of D-HTL in mammalian cells, focusing on its hydrolysis, oxidative deamination via D-amino acid oxidase (DAAO), and the "achiral bridge" that allows its conversion into the bioactive L-homocysteine pool.

Part 1: The Hydrolytic Divergence (The First Defense)

The metabolic handling of HTL is dictated by stereospecific enzymatic hydrolysis. The thioester bond must be cleaved to open the ring, yielding D-homocysteine (D-Hcy).

Serum Paraoxonase 1 (PON1): The Non-Selective Scavenger

Circulating PON1 acts as the first line of defense. Unlike intracellular enzymes, PON1 is promiscuous regarding stereochemistry.

  • Mechanism: PON1 hydrolyzes the thioester bond of both L-HTL and D-HTL.

  • Kinetics: While PON1 prefers L-HTL, it retains significant catalytic activity toward D-HTL, converting it to D-Hcy in the plasma.

  • Clinical Implication: In PON1-deficient models (e.g., Pon1-/- mice), D-HTL clearance is significantly compromised, increasing the risk of N-homocysteinylation of plasma proteins (e.g., albumin, fibrinogen).

Bleomycin Hydrolase (BLMH): The Stereochemical Checkpoint

Intracellular detoxification relies heavily on BLMH (cysteine protease).

  • Specificity: BLMH exhibits near-absolute stereospecificity for L-HTL .

  • Critical Finding: BLMH does not efficiently hydrolyze D-HTL.

  • Consequence: D-HTL entering the cytoplasm is resistant to BLMH-mediated hydrolysis. It must either be hydrolyzed non-enzymatically (slow, pH-dependent) or exported back to the extracellular space for PON1 processing. This resistance makes intracellular D-HTL potentially more persistent than the L-isomer until it degrades.

Part 2: The DAAO Shunt & Chiral Inversion[2]

Once hydrolyzed to D-homocysteine (D-Hcy), the metabolite cannot directly enter the transsulfuration or remethylation pathways (which require L-substrates). Instead, it undergoes chiral inversion via a peroxisomal oxidation mechanism.

Step 1: Oxidative Deamination (Peroxisomes)

Enzyme: D-Amino Acid Oxidase (DAAO).[1][2][3]

  • Localization: Peroxisomes (highly expressed in kidney, liver, and brain).

  • Reaction: DAAO oxidizes D-Hcy, removing the amino group.

  • Products: Hydrogen peroxide (

    
    ), Ammonia (
    
    
    
    ), and the
    
    
    -keto acid: 2-keto-4-mercaptobutyrate (also known as
    
    
    -keto-
    
    
    -mercaptobutyrate).
Step 2: The "Achiral Bridge"

The product, 2-keto-4-mercaptobutyrate, is achiral (it has lost the chiral


-carbon center). This molecule serves as the metabolic bridge between the D- and L-isomer worlds.
Step 3: Transamination (Cytosol/Mitochondria)

Enzymes: Branched-chain aminotransferases (BCAT) or Glutamine transaminase.

  • Reaction: The achiral keto acid accepts an amino group from a donor (usually Glutamate).

  • Stereochemistry: Mammalian transaminases are stereoselective for the L-configuration .

  • Result: 2-keto-4-mercaptobutyrate is converted into L-Homocysteine .

Outcome: Through this DAAO-mediated pathway, D-HTL is effectively converted into L-Hcy, which then enters the standard toxic or metabolic pathways (remethylation to Methionine or transsulfuration to Cysteine).

Part 3: Experimental Protocols

Protocol A: Stereoselective Quantification via LC-IM-MS

Differentiation of D- and L-HTL/Hcy requires chiral separation. Standard Ellman’s reagent assays are insufficient.

Objective: Quantify D-HTL and D-Hcy in cell lysates. System: Ion Mobility-Mass Spectrometry (IM-MS) with Chiral Derivatization.

  • Sample Preparation:

    • Lyse cells in acidic buffer (0.1 M HCl) to prevent spontaneous ring-opening or disulfide exchange.

    • Centrifuge (14,000 x g, 10 min, 4°C) to remove debris.

  • Reduction:

    • Treat supernatant with TCEP (Tris(2-carboxyethyl)phosphine) to reduce disulfides (D-Hcy-S-S-L-Hcy mixed disulfides).

  • Derivatization:

    • Add SBD-F (7-fluorobenzofurazan-4-sulfonic acid) or use a chiral derivatizing agent like FDLA (Marfey’s reagent).

    • Incubate at 60°C for 1 hour.

  • Separation:

    • Column: Chiralpak ZWIX(+) or equivalent zwitterionic chiral stationary phase.

    • Mobile Phase: MeOH/Acetonitrile/Water with 50mM Formic Acid.

  • Detection:

    • Monitor transitions specific to the Hcy-derivative.

    • D-Hcy will elute at a distinct retention time from L-Hcy.

Protocol B: DAAO Activity Assay (Peroxisomal Flux)

Validates the capacity of cells to process the D-isomer.

  • Isolation: Isolate peroxisomal fraction from mammalian tissue (kidney/liver) via differential centrifugation.

  • Incubation:

    • Substrate: 10 mM D-Homocysteine (prepared fresh).

    • Cofactor: 10 µM FAD.

    • Buffer: Pyrophosphate buffer, pH 8.3.

  • Detection (Coupled Assay):

    • The reaction produces

      
      .[3][4][5][6]
      
    • Couple with Horseradish Peroxidase (HRP) and Amplex Red.

    • Measure fluorescence (Ex 530 nm / Em 590 nm).

  • Control: Use Sodium Benzoate (specific DAAO inhibitor) to confirm specificity. Activity should be abolished in the presence of 1 mM benzoate.

Part 4: Comparative Metabolic Data

ParameterL-Homocysteine ThiolactoneD-Homocysteine Thiolactone
Origin Endogenous (MetRS Error Editing)Exogenous / Racemization
Primary Hydrolysis (Serum) PON1 (High Efficiency)PON1 (Moderate Efficiency)
Primary Hydrolysis (Cell) Bleomycin Hydrolase (BLMH) Resistant to BLMH
Metabolic Intermediate L-HomocysteineD-Homocysteine
Key Detox Enzyme Cystathionine

-synthase (CBS)
D-Amino Acid Oxidase (DAAO)
Intermediate Product Cystathionine2-Keto-4-mercaptobutyrate
Final Fate Cysteine / SulfateConversion to L-Hcy (Chiral Inversion)

Part 5: Pathway Visualization

The following diagram illustrates the parallel processing of L- and D-HTL, highlighting the critical "crossover" via the keto acid.

D_HTL_Metabolism cluster_0 Extracellular / Cytosol cluster_1 Peroxisome L_HTL L-Hcy Thiolactone (Endogenous) PON1 PON1 (Serum) L_HTL->PON1 BLMH BLMH (Cytosol) L_HTL->BLMH Major Route D_HTL D-Hcy Thiolactone (Exogenous/Racemic) D_HTL->PON1 D_HTL->BLMH Resistant L_Hcy L-Homocysteine PON1->L_Hcy D_Hcy D-Homocysteine PON1->D_Hcy BLMH->L_Hcy DAAO DAAO (Peroxisome) KetoAcid 2-Keto-4-mercaptobutyrate (Achiral Bridge) DAAO->KetoAcid + H2O2 / NH3 Transaminase Transaminase (Stereoselective) Transaminase->L_Hcy Chiral Inversion Met L-Methionine L_Hcy->Met Remethylation Cys L-Cysteine L_Hcy->Cys Transsulfuration D_Hcy->DAAO Oxidative Deamination KetoAcid->Transaminase

Figure 1: Metabolic divergence and convergence of Homocysteine Thiolactone isomers. Note the resistance of D-HTL to BLMH and its conversion to L-Hcy via the achiral keto acid.

References

  • Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase. A protective mechanism against protein N-homocysteinylation.[7][8][9] Journal of Biological Chemistry. Link

  • Zimny, J., et al. (2006).[10] The nature of the pathogenic process in hyperhomocysteinemia: Bleomycin hydrolase is a homocysteine thiolactonase. Journal of Biological Chemistry. Link

  • Pollegioni, L., et al. (2007).[3] D-Amino acid oxidase: physiological role and applications. Cellular and Molecular Life Sciences. Link

  • Perła-Kaján, J., & Jakubowski, H. (2012). Paraoxonase 1 protects against protein N-homocysteinylation in humans.[7][9] FASEB Journal. Link

  • Weatherly, C. A., et al. (2017).[3] Rapid differentiation of D/L-homocysteine, D/L-homocystine, and S-allyl-D/L-cysteine using ion mobility-mass spectrometry.[11] Analytical Chemistry. Link

Sources

Foundational

D-Homocysteine Thiolactone: Mechanisms of Reactive Oxygen Species (ROS) Generation

The following technical guide details the mechanisms, experimental protocols, and implications of D-Homocysteine Thiolactone (D-HCTL) mediated oxidative stress. Technical Guide for Experimental Application and Mechanisti...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the mechanisms, experimental protocols, and implications of D-Homocysteine Thiolactone (D-HCTL) mediated oxidative stress.

Technical Guide for Experimental Application and Mechanistic Analysis

Executive Summary

While L-homocysteine thiolactone (L-HCTL) is the predominant physiological metabolite linked to atherosclerosis and vascular injury, D-homocysteine thiolactone (D-HCTL) serves as a unique, high-precision tool for investigating oxidative stress pathways. Unlike its L-isomer, D-HCTL acts as a specific precursor for D-Amino Acid Oxidase (DAAO) -mediated hydrogen peroxide generation, bypassing the methylation and transsulfuration pathways that metabolize L-homocysteine.

This guide delineates the specific pathways by which D-HCTL generates Reactive Oxygen Species (ROS), distinguishing between enzymatic oxidation (DAAO-dependent) and chemical auto-oxidation . It provides validated protocols for researchers to utilize D-HCTL as a controlled ROS generator in cellular and enzymatic models.

Mechanistic Foundations

The Dual-Pathway Mechanism

D-HCTL generates ROS through two distinct mechanisms. Understanding the kinetics of these pathways is critical for experimental design.

Pathway A: The DAAO "Flash" Pathway (Enzymatic)

This is the distinguishing feature of the D-isomer.

  • Hydrolysis: D-HCTL hydrolyzes (spontaneously at physiological pH or enzymatically) to form D-Homocysteine (D-Hcy).

  • Oxidative Deamination: D-Hcy is a substrate for D-Amino Acid Oxidase (DAAO) , a peroxisomal flavoenzyme found primarily in the kidney and brain.[1]

  • ROS Generation: DAAO catalyzes the reaction:

    
    
    This reaction releases stoichiometric amounts of Hydrogen Peroxide (
    
    
    
    ).
Pathway B: Thiol Auto-Oxidation (Chemical)

Common to both D- and L-isomers.

  • Ring Opening: Hydrolysis exposes the free thiol (-SH) group.

  • Transition Metal Catalysis: In the presence of trace metals (

    
    ), the thiol undergoes auto-oxidation.
    
  • ROS Generation:

    
    
    
    
    
Pathway Visualization

The following diagram illustrates the bifurcation between DAAO-mediated and non-enzymatic ROS generation.

DHCTL_ROS_Mechanism cluster_Enzymatic Pathway A: Enzymatic (DAAO) cluster_Chemical Pathway B: Auto-Oxidation DHCTL D-Homocysteine Thiolactone (D-HCTL) Hydrolysis Hydrolysis (pH > 7.0 / Paraoxonase) DHCTL->Hydrolysis DHcy D-Homocysteine (Free Thiol) Hydrolysis->DHcy DAAO D-Amino Acid Oxidase (DAAO) DHcy->DAAO Substrate Binding Metals Fe3+ / Cu2+ Catalysis DHcy->Metals Slow Kinetics H2O2_Enz H2O2 (Rapid Pulse) DAAO->H2O2_Enz AlphaKeto α-Keto Acid + NH3 DAAO->AlphaKeto Superoxide Superoxide Anion (O2•-) Metals->Superoxide Disulfide Homocystine (Disulfide) Metals->Disulfide H2O2_Chem H2O2 (Sustained) Superoxide->H2O2_Chem SOD

Caption: Kinetic bifurcation of D-HCTL metabolism. Pathway A yields rapid H2O2 via DAAO; Pathway B yields sustained ROS via metal-catalyzed auto-oxidation.

Comparative Analysis: D-HCTL vs. L-HCTL

FeatureD-Homocysteine ThiolactoneL-Homocysteine Thiolactone
Primary Metabolic Route DAAO Oxidation (Kidney/Brain/Liver)Remethylation (Met Synthase) or Transsulfuration (CBS)
ROS Mechanism Direct enzymatic

production + Auto-oxidation
Auto-oxidation + ER Stress (UPR)
DAAO Substrate? Yes (

mM)
No (Stereoselective exclusion)
Cellular Toxicity High in DAAO+ cells; Acute oxidative burstChronic; Protein N-homocysteinylation
Experimental Utility Specific probe for DAAO-dependent oxidative stressModel for hyperhomocysteinemia-induced vascular damage

Experimental Protocols

Preparation of Stable D-HCTL Stocks

Critical Step: Thiolactones are unstable at neutral/alkaline pH. Improper stock preparation leads to premature hydrolysis and experimental variability.

  • Solvent: Prepare 10 mM HCl (Hydrochloric acid) in ultrapure water.

  • Dissolution: Dissolve D-HCTL hydrochloride (purity >98%) in the 10 mM HCl to a concentration of 100 mM.

  • Storage: Aliquot into light-protected tubes. Store at -20°C. Stability: 3 months.

  • Usage: Neutralize immediately upon addition to the culture medium or reaction buffer.

In Vitro DAAO-Mediated ROS Assay

This protocol verifies if D-HCTL is generating ROS via the DAAO pathway.

Reagents:

  • Purified D-Amino Acid Oxidase (from Porcine Kidney, Sigma).

  • Amplex Red Reagent (10-acetyl-3,7-dihydroxyphenoxazine).

  • Horseradish Peroxidase (HRP).

  • Reaction Buffer: 50 mM Sodium Pyrophosphate, pH 8.3.

Workflow:

  • Hydrolysis Pre-step: Incubate D-HCTL (1 mM) in 100 mM NaOH for 5 minutes to open the ring (forming D-Hcy), then neutralize with equimolar HCl. Note: DAAO acts on the open acid form, not the closed ring.

  • Master Mix: Combine 50 µL Reaction Buffer, 0.2 U/mL DAAO, 0.1 U/mL HRP, and 50 µM Amplex Red in a 96-well black plate.

  • Initiation: Add 50 µL of hydrolyzed D-HCTL.

  • Measurement: Monitor fluorescence (Ex/Em: 530/590 nm) kinetically for 30 minutes at 37°C.

  • Control: Include a condition with Sodium Benzoate (1 mM), a specific DAAO inhibitor. Signal ablation confirms DAAO specificity.

Cellular ROS Detection (DCFH-DA)

To distinguish D-HCTL effects in live cells (e.g., HEK293 transfected with DAAO or renal proximal tubule cells).

  • Seeding: Plate cells at

    
     cells/well in 96-well plates.
    
  • Probe Loading: Wash cells with PBS.[2][3] Incubate with 10 µM DCFH-DA (2',7'-dichlorodihydrofluorescein diacetate) in serum-free medium for 30 min at 37°C.

  • Wash: Remove excess probe; wash 2x with PBS.

  • Treatment: Add D-HCTL (100 µM - 1 mM) in phenol-red free medium.

    • Condition A: D-HCTL only.

    • Condition B: D-HCTL + Sodium Benzoate (DAAO Inhibitor).

    • Condition C: D-HCTL + Catalase (H2O2 Scavenger).

  • Readout: Measure fluorescence every 10 min for 2 hours.

    • Interpretation: If Condition A > B, ROS is DAAO-driven. If A ≈ B, ROS is likely due to chemical auto-oxidation or mitochondrial stress.

Implications for Drug Development

  • Toxicity Screening: D-HCTL can be used as a positive control for oxidative stress in renal toxicity assays due to high renal DAAO expression.

  • Prodrug Design: Thiolactone structures are used in prodrugs (e.g., citiolone). Understanding D-isomer impurities is vital, as they may trigger off-target oxidative damage via DAAO.

  • Therapeutic Targets: Inhibitors of DAAO are being explored for schizophrenia. D-HCTL serves as a robust substrate for high-throughput screening of these inhibitors.

References

  • Jakubowski, H. (2000).[4] "Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans". The Journal of Nutrition.[4] Link

  • Perła-Kaján, J., et al. (2007).[4] "Mechanisms of homocysteine toxicity in humans". Amino Acids.[1][4][5] Link

  • Pollegioni, L., et al. (2018).[6] "Human D-Amino Acid Oxidase: Structure, Function, and Regulation". Frontiers in Molecular Biosciences. Link

  • Murtas, G., et al. (2017). "The role of D-amino acid oxidase in D-serine metabolism". Frontiers in Synaptic Neuroscience. Link

  • Sibrian-Vazquez, M., et al. (2010). "Hydrolysis of homocysteine thiolactone and its derivatives". Organic & Biomolecular Chemistry. Link

  • Chwatko, G., et al. (2007). "Determination of D- and L-homocysteine in biological samples". Analytical Chemistry. Link

Sources

Protocols & Analytical Methods

Method

Application Note: Protocol for the Synthesis of D-Homocysteine Thiolactone Hydrochloride

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary & Scientific Rationale D-Homocysteine thiolactone hydrochloride...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary & Scientific Rationale

D-Homocysteine thiolactone hydrochloride (D-HCT·HCl) is a highly reactive, cyclic thioester that serves as a critical chiral building block in advanced polymer chemistry, peptide functionalization, and the synthesis of bacteria-specific radiotracers (such as D-[methyl-¹¹C]methionine)[1, 4].

Why the D-Isomer? While the chemical reactivity of the thiolactone ring is identical between enantiomers, the choice of the D-isomer is a strategic imperative in biomedical applications. Endogenous proteases and hydrolases predominantly recognize L-stereochemistry. Consequently, molecules and polymers derived from D-HCT exhibit profound metabolic stability and resistance to enzymatic degradation, significantly prolonging circulation time in drug delivery vectors [1, 4].

This guide details the "gold standard" synthetic route: the regioselective demethylation of D-methionine via a Birch-type reduction, followed by acid-catalyzed intramolecular cyclization [2, 3].

Mechanistic Causality: Designing a Self-Validating System

As synthetic chemists, we must understand the causality behind the reagents chosen. This protocol is designed as a self-validating system where the physical observations directly confirm the underlying chemical transformations.

  • Regioselective Demethylation (The Birch-Type Reduction): D-methionine is subjected to sodium metal in liquid ammonia. The sodium dissolves to form solvated electrons. These electrons selectively cleave the sulfur-methyl bond (S-CH₃) without disrupting the chiral center.

    • Self-Validation: The reaction mixture will turn a deep, persistent blue. This color is the physical manifestation of excess solvated electrons, validating that all substrate has been consumed and the reduction is complete [2].

  • Acid-Catalyzed Intramolecular Cyclization: The resulting D-homocysteine is refluxed in concentrated hydrochloric acid (37%).

    • Causality: The highly acidic environment serves two mandatory purposes. First, it acts as a dehydrating catalyst to drive the intramolecular thioesterification. Second, it strictly protonates the primary amine (-NH₃⁺). If the amine were left unprotonated, it would act as a nucleophile, attacking the thiolactone rings of adjacent molecules and leading to unwanted intermolecular polymerization (diketopiperazine formation) [3].

ChemicalPathway A D-Methionine (Starting Material) B D-Homocysteine (Disodium Salt) A->B Na / liq. NH3 (-40°C, Demethylation) C D-Homocysteine (Free Thiol) B->C NH4Cl Quench (Neutralization) D D-Homocysteine Thiolactone HCl (Final Product) C->D Conc. HCl, Reflux (Cyclization)

Caption: Chemical pathway for the synthesis of D-Homocysteine Thiolactone Hydrochloride.

Materials & Equipment

Reagents:

  • D-Methionine (High purity, >99% ee) [4]

  • Sodium metal (Chunks, stored in mineral oil)

  • Anhydrous liquid ammonia (NH₃)

  • Ammonium chloride (NH₄Cl, dry powder)

  • Concentrated Hydrochloric Acid (37% HCl)

  • Toluene (Anhydrous, for azeotropic distillation)

  • Methanol (Anhydrous, for recrystallization)

Equipment:

  • 3-Liter cryogenic autoclave or multi-neck reaction flask [2]

  • Dry-ice/acetone cooling bath

  • Mechanical overhead stirrer

  • Rotary evaporator with high-vacuum pump

Step-by-Step Experimental Protocol

Phase 1: Demethylation (Liquid NH₃ / Na)
  • Preparation: Assemble a multi-neck cryogenic reaction flask equipped with a mechanical stirrer and a dry-ice condenser. Cool the system to -40°C using a dry ice/acetone bath.

  • Solvent Condensation: Condense anhydrous liquid ammonia into the flask until the required volume is achieved (approximately 10 mL of NH₃ per gram of D-methionine).

  • Substrate Addition: Slowly add D-methionine to the liquid ammonia with continuous stirring until it is completely dissolved.

  • Reduction: Carefully add freshly cut sodium metal chunks in small, controlled batches. The solution will flash blue and fade. Continue adding sodium until a deep blue color persists for at least 15–20 minutes. This is your self-validating checkpoint that the S-CH₃ cleavage is complete [2].

Phase 2: Quenching & Ammonia Removal
  • Quenching: Cautiously add solid ammonium chloride (NH₄Cl) to the blue solution until the color completely dissipates. This neutralizes the excess solvated electrons and converts the disodium salt of D-homocysteine into the free thiol, generating NaCl as a byproduct [2].

  • Evaporation: Remove the cooling bath. Allow the liquid ammonia to evaporate naturally overnight under a highly ventilated fume hood. The resulting solid is a crude mixture of D-homocysteine, NaCl, and unreacted NH₄Cl.

Phase 3: Acid-Catalyzed Cyclization
  • Acidification: Suspend the solid residue in a generous volume of concentrated hydrochloric acid (37%).

  • Reflux: Heat the mixture to reflux (approx. 110°C) for 10 to 12 hours. The continuous reflux drives the cyclization of the free thiol with the carboxylic acid to form the 5-membered thiolactone ring, while locking the amine in its non-nucleophilic hydrochloride salt form [3].

Phase 4: Distillation & Purification
  • Azeotropic Distillation: Distill off the bulk of the excess water and HCl under reduced pressure. To remove the stubborn residual water, add toluene to the flask and perform an azeotropic distillation at 100-110°C until the residue is completely dry [3].

  • Selective Recrystallization: Dissolve the crude, dry residue in hot anhydrous methanol. Self-Validating Check: D-homocysteine thiolactone hydrochloride is highly soluble in methanol, whereas the inorganic NaCl byproduct is practically insoluble.

  • Filtration: Filter the hot methanolic solution to remove the solid NaCl.

  • Isolation: Concentrate the filtrate under vacuum and cool to 4°C to induce crystallization. Filter the resulting white crystals, wash with cold ethanol, and dry under high vacuum.

ExperimentalWorkflow Step1 Phase 1: Demethylation Dissolve D-Met in liq. NH3 at -40°C Add Na metal until blue color persists Step2 Phase 2: Quenching Add NH4Cl to quench excess Na Evaporate NH3 to room temp Step1->Step2 Step3 Phase 3: Cyclization Dissolve residue in conc. HCl Reflux at 110°C for 12 hours Step2->Step3 Step4 Phase 4: Distillation Remove excess H2O/HCl via azeotropic distillation (Toluene) Step3->Step4 Step5 Phase 5: Purification Recrystallize from Methanol Filter out insoluble NaCl Step4->Step5

Caption: Step-by-step experimental workflow for D-Homocysteine Thiolactone HCl synthesis.

Analytical Validation & Quantitative Data

To ensure the integrity of the synthesized D-homocysteine thiolactone hydrochloride, validate the final batch against the following expected parameters. The preservation of enantiomeric excess (ee) is the most critical metric for downstream biomedical applications [4].

ParameterExpected ValueAnalytical Method
Overall Yield 75% - 81%Gravimetric Analysis [2]
Enantiomeric Excess (ee) > 99%Chiral HPLC [4]
Chemical Purity > 98%HPLC / ¹H-NMR
Appearance White to off-white crystalline powderVisual Inspection
Inorganic Ash (NaCl) < 0.5%Residue on Ignition

Troubleshooting & Critical Control Points

  • Issue: High levels of inorganic salt (NaCl) in the final product.

    • Cause: The methanol used during recrystallization was not strictly anhydrous. Water contamination increases the solubility of NaCl in the alcohol phase.

    • Solution: Ensure the use of strictly anhydrous methanol. Alternatively, a phase transfer catalyst in an aqueous alcoholic medium can be employed to precipitate the inorganic salts [3].

  • Issue: Formation of insoluble polymeric byproducts (Diketopiperazines).

    • Cause: Insufficient acidity during the cyclization phase, allowing the free amine to act as a nucleophile.

    • Solution: Never compromise on the concentration of the HCl (must be 37%) and ensure it is present in a large molar excess during the reflux step.

References

  • QuickCompany. "Process For Preparation Of Dl Homocysteine Thiolactone Hydrochloride" (Patent IN201302888I1). QuickCompany. URL:[Link]

  • Stewart, M., et al. "High Enantiomeric Excess In-Loop Synthesis of d-[methyl-11C]Methionine for Use as a Diagnostic Positron Emission Tomography Radiotracer in Bacterial Infection". ACS Infectious Diseases. URL:[Link]

Application

Precision Preparation of D-Homocysteine Thiolactone Stock Solutions in DMSO

Application Note & Standard Operating Procedure (SOP) Executive Summary D-Homocysteine thiolactone (D-HCTL) is the D-stereoisomer of the cyclic thioester of homocysteine. Unlike its L-isomer, which is a substrate for met...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Standard Operating Procedure (SOP)

Executive Summary

D-Homocysteine thiolactone (D-HCTL) is the D-stereoisomer of the cyclic thioester of homocysteine. Unlike its L-isomer, which is a substrate for methionyl-tRNA synthetase and is incorporated into proteins via error-editing pathways, D-HCTL is often utilized as a stereochemical negative control or a specific chemical probe for non-enzymatic protein N-homocysteinylation.

While chemically equivalent to the L-isomer in achiral environments, the utility of D-HCTL relies entirely on maintaining the integrity of the thiolactone ring . This five-membered ring is thermodynamically unstable in aqueous, alkaline, or nucleophilic environments. Premature hydrolysis opens the ring to form free D-homocysteine, which rapidly oxidizes to D-homocystine, rendering the probe useless for acylation studies.[1]

This guide provides a rigorous protocol for preparing D-HCTL stock solutions in Dimethyl Sulfoxide (DMSO), emphasizing anhydrous handling to prevent cryptic degradation.

Chemical Foundation & Rationale[2]

The Stability Paradox

The thiolactone ring possesses inherent ring strain.[1] In the presence of water and a base (pH > 6.0), the carbonyl carbon undergoes nucleophilic attack, cleaving the ring.[1]

  • In DMSO: The compound is stable if the solvent is anhydrous. DMSO is chosen because it is a polar aprotic solvent that solvates the hydrochloride salt effectively without donating protons or catalyzing hydrolysis.

  • In Water: Hydrolysis is pH-dependent.[1] At physiological pH (7.4), the half-life is approximately 24–30 hours.[1][2][3] At pH > 8.0, degradation occurs within minutes.[1]

D- vs. L- Isomer Handling

Chemically, D-HCTL and L-HCTL have identical solubility and stability profiles in achiral solvents like DMSO. The protocols described here apply to both, but the biological implications differ.

  • L-HCTL: Metabolically active; enters translational machinery.

  • D-HCTL: Metabolically inert in most eukaryotic translation systems; acts purely as a chemical acylating agent for lysine residues.

Material Specifications

ComponentGrade / SpecificationRationale
D-Homocysteine Thiolactone Hydrochloride Salt (HCl) , >95% PurityFree base is unstable and oils out. The HCl salt stabilizes the amine group, preventing auto-aminolysis (self-polymerization).
DMSO Anhydrous , ≥99.9%, Water <50 ppmStandard DMSO is hygroscopic. Absorbed water will catalyze ring opening during storage.
Storage Vials Amber glass or opaque polypropyleneProtects from light (though less critical than for free thiols) and minimizes gas exchange.
Inert Gas Nitrogen or Argon (Optional but Recommended)Displaces oxygen to prevent oxidation of any trace free homocysteine formed.

Protocol: Preparation of 200 mM Stock Solution

Target Concentration: 200 mM Volume: 5 mL Total Mass Required: ~153.6 mg (Based on MW 153.63 g/mol for HCl salt)

Pre-Formulation Calculations
  • Molecular Weight (MW): 153.63 g/mol (HCl salt)[1]

  • Mass (g) = Molarity (mol/L) × Volume (L) × MW ( g/mol )

    
    
    
Step-by-Step Workflow

Step 1: Environment Prep Equilibrate the anhydrous DMSO to room temperature before opening to prevent condensation of atmospheric moisture into the bottle.

Step 2: Weighing Weigh 153.6 mg of D-Homocysteine Thiolactone HCl into a sterile, dry 15 mL polypropylene tube or glass vial.

  • Note: The salt is a white crystalline solid. If it appears clumped or sticky, it has absorbed moisture and should be discarded.

Step 3: Solvation Add 5.0 mL of Anhydrous DMSO.

  • Technique: Do not add to the final volume immediately if extreme precision is required, but for general stock prep, adding 5 mL directly to the powder introduces negligible volume error (<1%).

  • Mixing: Vortex vigorously for 30–60 seconds. The salt should dissolve completely to form a clear, colorless solution. Sonication is generally not required but can be used for 2 minutes if dissolution is slow.

Step 4: Aliquoting Immediately dispense the solution into single-use aliquots (e.g., 50 µL – 200 µL) in cryovials.

  • Critical: Avoid repeated freeze-thaw cycles. Each cycle introduces moisture, accelerating hydrolysis.

Step 5: Storage Store at -20°C (stable for ~1 month) or -80°C (stable for 6+ months).

Visualization: Production Workflow

StockPrep RawMaterial D-HCTL HCl (Crystalline Solid) Weighing Weighing (153.6 mg) RawMaterial->Weighing Desiccator Solvation Solvation (5 mL Anhydrous DMSO) Weighing->Solvation Vortex QC_Check Visual QC (Clear/Colorless) Solvation->QC_Check Aliquoting Aliquoting (Single-use Cryovials) QC_Check->Aliquoting Immediate Storage Storage (-20°C / -80°C) Aliquoting->Storage Protect from Moisture

Figure 1: Workflow for the preparation of D-HCTL stock solutions ensuring anhydrous integrity.

Quality Control & Self-Validation

How do you know your stock solution still contains the intact thiolactone ring and not hydrolyzed homocysteine?

The Ellman's Reagent Test (DTNB)

This is the gold standard for validating ring integrity.

  • Principle: Ellman's reagent reacts with free thiols (-SH) to produce a yellow color (TNB anion).

  • Intact Thiolactone: The sulfur is locked in a thioester ring. It does NOT react with Ellman's reagent.

  • Hydrolyzed Product: Ring opening releases the free thiol.

Validation Protocol:

  • Dilute a small aliquot of stock (1:100) into PBS (pH 7.4).

  • Add DTNB (Ellman's Reagent).

  • Expected Result: Solution should remain colorless initially.

  • Positive Control: Add NaOH to raise pH > 10. The ring opens, and the solution turns yellow instantly.

    • If the initial solution turns yellow before adding NaOH, your stock has degraded.

Stability & Degradation Mechanisms[1]

Understanding the degradation pathway is vital for interpreting experimental data. If the ring opens, you are no longer studying homocysteinylation (acylation) but rather disulfide exchange or oxidative stress.

Degradation Pathway Diagram

Degradation D_HCTL D-Homocysteine Thiolactone (Active Ring) Hydrolysis Hydrolysis (pH > 6.0 + H2O) D_HCTL->Hydrolysis Slow at pH 7.4 Fast at pH > 8 D_Hcy D-Homocysteine (Free Thiol - Inactive for Acylation) Hydrolysis->D_Hcy Oxidation Air Oxidation D_Hcy->Oxidation Rapid D_Homocystine D-Homocystine (Disulfide Dimer) Oxidation->D_Homocystine

Figure 2: Degradation pathway. The transition from Active Ring to Free Thiol is irreversible.[1]

Application Guide: Usage in Assays

Dilution Strategy

When adding the DMSO stock to aqueous cell culture media or reaction buffers:

  • Limit DMSO Concentration: Keep final DMSO concentration < 0.5% (v/v) to avoid solvent toxicity, unless the cell line is known to tolerate higher.

  • pH Shock: Add the stock to the buffer, not the buffer to the stock.

  • Timing: Do not prepare aqueous dilutions in advance. The clock for hydrolysis starts the moment the DMSO stock hits the water.

pH Considerations
  • For Acylation (N-homocysteinylation): Reaction with lysine requires the lysine amino group to be unprotonated (pKa ~10.5), but the thiolactone hydrolyzes at high pH.

  • Optimal Window: Conduct reactions at pH 7.4 – 8.0 . This balances the nucleophilicity of the protein lysines against the hydrolysis rate of the thiolactone.

Troubleshooting

ObservationProbable CauseCorrective Action
Precipitate forms upon adding DMSO Saturation or impure saltEnsure concentration is ≤ 300 mM. Sonicate gently.
Stock solution turns yellow Oxidation of free thiolSignificant hydrolysis has occurred. Discard stock.
Ellman's Test is positive immediately Moisture contaminationDMSO was not anhydrous, or salt was stored improperly.
No biological effect observed Hydrolysis in assay bufferEnsure stock is added immediately before the experiment starts. Check buffer pH.[4]

References

  • Jakubowski, H. (2000). "Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans." Journal of Nutrition, 130(2S Suppl), 377S-381S. Link

  • Cayman Chemical. (2022).[5] "DL-Homocysteine thiolactone (hydrochloride) Product Information." Cayman Chemical Product Sheets. Link

  • Perla-Kajan, J., Twardowski, T., & Jakubowski, H. (2007). "Mechanisms of homocysteine toxicity in humans." Amino Acids, 32(4), 561-572. Link

  • Munday, R. (1989). "Toxicity of thiols and disulphides: involvement of free-radical species." Free Radical Biology and Medicine, 7(6), 659-673. Link

  • Thermo Fisher Scientific. "DL-Homocysteine thiolactone hydrochloride Solubility Data." Thermo Scientific Chemicals. Link

Sources

Method

Mechanistic Induction of Protein Aggregation using D-Homocysteine Thiolactone

Abstract & Scientific Rationale Protein aggregation is a hallmark of numerous neurodegenerative and metabolic disorders. While amyloid-beta and tau are classically studied, N-homocysteinylation —a post-translational modi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scientific Rationale

Protein aggregation is a hallmark of numerous neurodegenerative and metabolic disorders. While amyloid-beta and tau are classically studied, N-homocysteinylation —a post-translational modification driven by the cyclic thioester Homocysteine Thiolactone (HTL) —is a critical, distinct pathway for protein misfolding.

This guide details the use of D-Homocysteine Thiolactone (D-HTL) to induce protein aggregation in vitro. While the physiological metabolite is L-HTL, the D-isomer is frequently utilized in chemico-biological assays to distinguish non-enzymatic chemical modification from stereoselective enzymatic metabolism (e.g., by paraoxonases).

Mechanism of Action: Unlike free homocysteine, D-HTL possesses a reactive thioester ring.[1] It targets the


-amino group of protein lysine residues.[2][3][4] This nucleophilic attack results in:
  • N-Homocysteinylation: Formation of an amide bond, capping the lysine.[3]

  • Charge Alteration: Loss of the positively charged lysine amine, destabilizing the protein's isoelectric balance.

  • Thiol Introduction: Exposure of a new free sulfhydryl (-SH) group on the protein surface.

  • Oxidative Cross-linking: These new thiols undergo intermolecular disulfide bonding, driving the formation of insoluble, redox-sensitive aggregates (amyloid or amorphous).

Mechanistic Pathway Visualization

The following diagram illustrates the chemical cascade from D-HTL exposure to the formation of cross-linked aggregates.

DHTL_Aggregation_Pathway DHTL D-Homocysteine Thiolactone (D-HTL) Intermediate Nucleophilic Attack (Ring Opening) DHTL->Intermediate Acylation Protein Native Protein (Lysine-NH2) Protein->Intermediate Modified N-Homocysteinylated Protein (N-Hcy-Protein) Intermediate->Modified Amide Bond Formation Thiol New Free Thiol (-SH Exposed) Modified->Thiol Structural Unfolding Aggregate High MW Aggregates (Disulfide Cross-linked) Thiol->Aggregate Intermolecular S-S Bonding Oxidation Oxidative Environment Oxidation->Aggregate

Caption: Chemical pathway of D-HTL induced aggregation. The thioester ring reacts with Lysine, introducing thiols that drive cross-linking.

Materials & Reagent Preparation

Critical Reagent: D-Homocysteine Thiolactone (D-HTL)
  • Source: D-Homocysteine Thiolactone Hydrochloride (e.g., Sigma-Aldrich).[5]

  • Stability Warning: The thiolactone ring is susceptible to spontaneous hydrolysis at alkaline pH. Always prepare fresh.

Buffer Systems
  • Reaction Buffer: 50 mM Potassium Phosphate (KPi) or PBS, pH 7.4.

    • Note: Avoid amine-containing buffers (Tris, Glycine) as they will compete with the protein for D-HTL reaction.

  • Stop/Analysis Buffer: Reaction buffer + 1% SDS (for turbidity) or Thioflavin T (for fluorescence).

Target Proteins (Examples)
  • Bovine Serum Albumin (BSA)

  • Insulin[6]

  • Cytochrome C[7]

  • Note: Proteins with high Lysine content are more susceptible.

Experimental Protocols

Protocol A: Preparation of D-HTL Stock Solution

Objective: Create a stable, reactive stock immediately prior to assay.

  • Weigh D-HTL Hydrochloride powder.

  • Dissolve in 1 mM HCl or Milli-Q water to a concentration of 100 mM .

    • Why Acidic? Low pH prevents the ring from opening (hydrolyzing) before it reaches the protein.

  • Keep on ice. Use within 30 minutes.

Protocol B: Kinetic Aggregation Assay

Objective: Monitor the time-dependent formation of aggregates.

Step-by-Step Workflow:

  • Protein Preparation: Dilute target protein to 10–50 µM (approx. 0.5–2.0 mg/mL) in Reaction Buffer (pH 7.4) . Filter through 0.22 µm filter to remove pre-existing aggregates.

  • Induction: Add D-HTL stock to protein solution to achieve final concentrations of 0, 50, 100, 500, and 1000 µM .

    • Control: Include a sample with L-Homocysteine (free acid) to demonstrate specificity of the thiolactone form.

  • Incubation: Incubate at 37°C with gentle shaking (200 rpm) or quiescent, depending on desired fibril morphology.

    • Duration:

      • Fast Aggregators (e.g., Insulin): 4–24 hours.

      • Slow Aggregators (e.g., Albumin): 24–72 hours.

  • Time-Point Sampling: At t = 0, 4, 12, 24, 48 hours, remove aliquots for analysis.

Detection Methods & Data Analysis

Method 1: Turbidimetry (Amorphous/General Aggregation)
  • Principle: Large aggregates scatter light, increasing optical density.

  • Procedure: Measure Absorbance at 350 nm or 405 nm .

  • Expectation: Sigmoidal curve indicating nucleation and elongation phases.

Method 2: Thioflavin T (ThT) Fluorescence (Amyloid Detection)
  • Principle: ThT binds specifically to beta-sheet rich amyloid fibrils.

  • Procedure:

    • Mix 20 µL sample with 180 µL of 20 µM ThT in PBS.

    • Excitation: 440 nm | Emission: 485 nm .

  • Interpretation: High fluorescence = Amyloid formation. Low fluorescence with high turbidity = Amorphous aggregation.

Method 3: Ellman’s Assay (Validation of Mechanism)
  • Principle: Quantify free thiol (-SH) groups to prove N-homocysteinylation occurred.

  • Procedure: React sample with DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)).[4] Measure Absorbance at 412 nm .

  • Result: D-HTL treated samples should show increased free thiols initially, followed by a decrease as disulfide cross-links form.

Data Summary Table: Expected Outcomes
Assay ReadoutNative ProteinD-HTL Treated (Early)D-HTL Treated (Late)Interpretation
Turbidity (A350) < 0.05 AU< 0.10 AU> 0.50 AUFormation of large insoluble complexes.
Free Thiols (-SH) Low (Cys dependent)High (N-Hcy formed)Decreased (Oxidized)Conversion of Lys amines to Thiol groups.
ThT Fluorescence BaselineBaselineHigh (if amyloid)Structural shift to beta-sheet architecture.
SDS-PAGE Single BandSmear / DimerHigh MW AggregatesCovalent cross-linking (irreversible by SDS).

Experimental Workflow Diagram

Protocol_Workflow cluster_readouts Parallel Readouts Start Start: Protein Solution (PBS, pH 7.4) Mix Mix Protein + D-HTL (Ratio 1:10 to 1:100) Start->Mix Prep Prepare D-HTL Stock (100 mM in 1mM HCl) Prep->Mix Incubate Incubate 37°C (0 - 72 Hours) Mix->Incubate ThT ThT Fluorescence (Amyloid Fibrils) Incubate->ThT Turbidity Turbidity (A350) (Total Aggregation) Incubate->Turbidity DTNB Ellman's Assay (Thiol Quantification) Incubate->DTNB

Caption: Step-by-step workflow for D-HTL aggregation assays, from reagent prep to multi-mode detection.

Troubleshooting & Expert Tips

  • pH Drift: The reaction releases protons. For high concentrations (>1 mM D-HTL), ensure the buffer capacity (50-100 mM Phosphate) is sufficient to maintain pH 7.4.

  • Reversibility Check: To confirm aggregates are disulfide-linked (a unique feature of HTL-induced aggregation), treat the aggregates with 10 mM DTT . If turbidity decreases significantly, the mechanism is confirmed as oxidative cross-linking.

  • Control for Hydrolysis: Always run a control with Hydrolyzed D-HTL (incubate D-HTL in NaOH, then neutralize). This control should not induce aggregation, proving the thioester ring is required.

References

  • Jakubowski, H. (2000).[8] "Homocysteine thiolactone and protein homocysteinylation in human endothelial cells." Circulation Research, 87(1), 45-51.[8] Link

  • Glowacki, R., & Jakubowski, H. (2004).[5] "Cross-linking of proteins by homocysteine thiolactone in human plasma." Journal of Biological Chemistry, 279(12), 10864-10871. Link

  • Gurjar, S. A., et al. (2023). "Functionally active cross-linked protein oligomers formed by homocysteine thiolactone."[3] Scientific Reports, 13, 5634. Link

  • Sikora, M., et al. (2014). "N-Homocysteinylation Induces Different Structural and Functional Consequences on Acidic and Basic Proteins." PLoS ONE, 9(12), e116636. Link

  • Chubarov, A. S. (2021). "Homocysteine Thiolactone: Biology and Chemistry." Encyclopedia, 1(2), 445-462. Link

Sources

Application

Application Note: Methods for Detecting N-Homocysteine Protein Adducts

Document Type: Technical Application Note & Validated Protocols Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development Professionals Subject: Identification, quantification, and site-specific...

Author: BenchChem Technical Support Team. Date: March 2026

Document Type: Technical Application Note & Validated Protocols Target Audience: Analytical Chemists, Proteomics Researchers, and Drug Development Professionals Subject: Identification, quantification, and site-specific mapping of protein N-homocysteinylation.

Introduction & Pathophysiological Context

Elevated plasma homocysteine (hyperhomocysteinemia) is a well-established independent risk factor for cardiovascular diseases, atherothrombosis, and neurodegenerative disorders. While free homocysteine (Hcy) is routinely measured in clinical settings, the cytotoxicity of Hcy is largely mediated by its highly reactive metabolite: homocysteine thiolactone (HTL) .

HTL is generated via an error-editing reaction by methionyl-tRNA synthetase. Because HTL is a reactive thioester, it non-enzymatically acylates the


-amino groups of protein lysine residues, forming stable amide bonds. This post-translational modification—N-homocysteinylation —alters protein conformation, induces aggregation, and can trigger autoimmune responses [1]. Due to the low stoichiometric abundance and high heterogeneity of these adducts, detecting N-homocysteinylated (N-Hcy) proteins requires specialized analytical strategies that exploit the unique chemical reactivity of the adduct.

Mechanistic Basis of N-Homocysteinylation

To accurately detect N-Hcy adducts, one must first understand the mechanism of their formation. The covalent attachment of Hcy to a lysine side chain introduces a novel functional group to the protein: a


-aminothiol . This unique motif is the primary target for modern chemoselective labeling techniques.

G Met Methionine SAM S-adenosylmethionine (SAM) Met->SAM SAH S-adenosylhomocysteine (SAH) SAM->SAH Hcy Homocysteine (Hcy) SAH->Hcy HTL Homocysteine Thiolactone (HTL) (Reactive Thioester) Hcy->HTL MetRS Error-Editing Adduct N-Homocysteinylated Protein (Stable Amide Adduct) HTL->Adduct Non-enzymatic acylation Protein Target Protein (Lysine -NH2) Protein->Adduct

Caption: Mechanism of homocysteine thiolactone formation and protein N-homocysteinylation.

Analytical Strategies for Detection

The field has developed four primary modalities to detect and quantify N-Hcy adducts, each serving a distinct experimental purpose.

Selective Chemical Tagging (Aldehyde Derivatization)

Developed to overcome the limitations of global hydrolysis, this method utilizes the unique


-aminothiol group of the N-Hcy adduct. Under mildly acidic conditions (pH 3.0–4.0), the 

-aminothiol reacts irreversibly with aldehyde-bearing probes (e.g., biotin-aldehyde or rhodamine-aldehyde) to form a stable 1,3-thiazine ring [1].
  • The Causality of pH: At pH 3.0, the primary amines of native unmodified lysines (pKa ~10.5) are fully protonated, completely disfavoring reversible Schiff base formation. This ensures absolute chemoselectivity for the N-Hcy adduct.

Acid Hydrolysis and HPLC-FLD

For absolute quantification of total N-Hcy load in a biological sample (e.g., plasma), proteins are first precipitated and washed to remove free and disulfide-bound (S-linked) homocysteine. The purified protein pellet is then subjected to harsh acid hydrolysis (e.g., HCl).

  • The Causality of Hydrolysis: Acid hydrolysis cleaves the stable amide bond of the adduct. In the acidic environment, the released homocysteine spontaneously cyclizes back into HTL, which is then derivatized with o-phthaldialdehyde (OPA) and quantified via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) [2, 4].

Chemical Proteomics & LC-MS/MS

To identify the exact lysine residues modified by HTL, researchers utilize high-resolution LC-MS/MS. Because the N-Hcy modification adds a specific mass shift (+117 Da), it can be detected on tryptic peptides. Advanced chemical proteomic profiling utilizes alkynyl thioester probes to enrich these low-abundance peptides prior to MS analysis, allowing for the mapping of hundreds of N-Hcy sites in complex proteomes [3, 5].

Immunological Assays

Polyclonal antibodies raised against N-Hcy-protein conjugates (recognizing the


-Hcy-Lys epitope) enable the spatial detection of N-homocysteinylation in histological sections (e.g., atherosclerotic plaques) via immunohistochemistry or rapid screening via ELISA [6].

Comparative Quantitative Data

The selection of a detection methodology depends heavily on the required sensitivity, throughput, and whether the goal is absolute quantification or spatial/site-specific mapping.

Detection MethodologyPrimary AnalyteLimit of Detection (LOD) / SensitivityAnalytical ThroughputPrimary Advantage
Selective Aldehyde Tagging Intact N-Hcy Proteins~80 ng (4.7 pmol) per bandMediumEnables streptavidin enrichment and global profiling.
Acid Hydrolysis + HPLC-FLD Hydrolyzed Hcy-thiolactone0.25 µmol/L (LOQ in plasma)HighHighly quantitative for total N-Hcy load.
LC-MS/MS (Thioester Probes) N-Hcy PeptidesHigh (fmol range)Low to MediumExact site localization (e.g., Lys525 in albumin).
Immunological (Anti-N-Hcy) N-Hcy Epitopes~0.02 µg of protein (Dot blot)HighSpatial mapping in histological tissue sections.

Validated Experimental Protocols

Protocol A: Selective Biotin-Aldehyde Tagging of N-Hcy Proteins

This protocol is designed for the visualization and enrichment of intact N-Hcy proteins from complex lysates.

Workflow Sample Complex Biological Sample (Plasma/Tissue) Labeling Aldehyde-Tagging (Biotin-Aldehyde, pH 3-4) Sample->Labeling Thiazine 1,3-Thiazine Formation (Stable Covalent Bond) Labeling->Thiazine Selectively reacts with γ-aminothiol Enrichment Streptavidin Enrichment (Isolate N-Hcy Proteins) Thiazine->Enrichment Analysis Detection & Quantification (Western Blot / LC-MS/MS) Enrichment->Analysis

Caption: Workflow for the selective aldehyde tagging and detection of N-homocysteinylated proteins.

Reagents Needed: Tris(2-carboxyethyl)phosphine (TCEP), 50 mM Citric acid buffer (pH 3.0), Biotin-aldehyde probe, SDS-PAGE reagents, Streptavidin-HRP.

Step-by-Step Methodology:

  • Reduction: Dilute the protein sample (e.g., 2-5 mg/mL plasma) in buffer and add 2 mM TCEP. Incubate at 25°C for 30 minutes.

    • Causality: TCEP reduces disulfide bonds, freeing any S-linked homocysteine and ensuring the

      
      -aminothiol of the N-Hcy adduct is fully reduced and available for nucleophilic attack.
      
  • Acidification: Buffer exchange the sample into 50 mM citric acid (pH 3.0) using a 7 kDa molecular weight cutoff (MWCO) spin column.

  • Derivatization: Add 250 µM biotin-aldehyde to the acidified sample. Incubate in the dark at 25°C for 8 hours.

    • Self-Validation Step: Always run a parallel "Vehicle Control" sample containing the protein and buffer but lacking the biotin-aldehyde probe to rule out endogenous biotin interference during downstream blotting.

  • Quenching & Denaturation: Mix 10 µL of the labeled sample with 10 µL of 2× SDS loading buffer. Boil at 95°C for 5 minutes to quench the reaction and denature the proteins.

  • Detection: Resolve the proteins on a 12% SDS-PAGE gel. Transfer to a PVDF membrane, block with 5% BSA, and probe with Streptavidin-HRP (1:5000). Visualize via chemiluminescence [1].

Protocol B: One-Pot HPLC-FLD Determination of Total Protein N-Linked Hcy

This protocol is optimized for high-throughput clinical or preclinical quantification of total N-homocysteinylation load in plasma.

Reagents Needed: Perchloric acid (PCA), TCEP, 6M Hydrochloric acid (HCl), o-phthaldialdehyde (OPA) derivatization reagent.

Step-by-Step Methodology:

  • Simultaneous Reduction and Precipitation: To 50 µL of plasma, add 10 µL of 100 mM TCEP and 40 µL of 10% Perchloric acid (PCA). Vortex vigorously and centrifuge at 10,000 × g for 10 minutes.

    • Causality: PCA denatures and precipitates the high-molecular-weight proteins. TCEP simultaneously reduces disulfide bonds. This ensures that free Hcy and S-linked Hcy remain in the supernatant, while only the covalently bound N-Hcy adducts (which are resistant to reduction) precipitate in the pellet.

  • Washing: Discard the supernatant. Wash the protein pellet twice with 100 µL of 5% PCA to ensure complete removal of non-covalently bound thiols.

  • Acid Hydrolysis: Resuspend the pellet in 100 µL of 6M HCl. Seal the tube and incubate at 110°C for 16 hours.

    • Causality: The extreme heat and low pH hydrolyze the amide bond linking Hcy to the lysine residue. Once liberated, the acidic environment thermodynamically drives the free Hcy to cyclize into Homocysteine Thiolactone (HTL).

  • Drying & Reconstitution: Dry the hydrolysate under a vacuum concentrator to remove the HCl. Reconstitute the residue in 50 µL of 0.1 M HCl.

  • Derivatization & HPLC-FLD: Inject the sample into an HPLC system equipped with a cation-exchange or reversed-phase column. Perform post-column or pre-column derivatization with OPA in an alkaline borate buffer. Monitor fluorescence at

    
     = 370 nm and 
    
    
    
    = 480 nm [2, 4].
    • Self-Validation Step: Spike a known concentration of synthetic N-Hcy-albumin into a parallel wild-type plasma sample prior to precipitation. Calculate the area under the curve (AUC) to determine the percentage recovery of the extraction and hydrolysis steps.

References

  • Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes Bioconjugate Chemistry (2009) URL:[Link]

  • New method for the determination of protein N-linked homocysteine Analytical Biochemistry (2008) URL:[Link]

  • Chemical proteomic profiling of protein N-homocysteinylation with a thioester probe Chemical Science (2018) URL:[Link]

  • One-pot sample preparation procedure for the determination of protein N-linked homocysteine by HPLC-FLD based method Analytical Biochemistry (2023) URL:[Link]

  • Identification of N-homocysteinylation sites in plasma proteins Methods in Molecular Biology (2014) URL:[Link]

  • Immunohistochemical detection of N-homocysteinylated proteins in humans and mice Biomedicine & Pharmacotherapy (2008) URL:[Link]

Method

Application Note: High-Precision Synthesis of Peptide Thioesters Using D-Homocysteine Thiolactone

Executive Summary & Strategic Rationale In the landscape of modern peptide engineering, the synthesis of C-terminal peptide thioesters remains a critical bottleneck. While Native Chemical Ligation (NCL) has revolutionize...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern peptide engineering, the synthesis of C-terminal peptide thioesters remains a critical bottleneck. While Native Chemical Ligation (NCL) has revolutionized chemical protein synthesis, generating the requisite thioester fragments via standard Fmoc-Solid Phase Peptide Synthesis (SPPS) is inherently problematic. The primary challenge lies in the base-lability of thioester bonds, which rapidly degrade during the repeated piperidine treatments required for Fmoc deprotection[1],[2].

To bypass this limitation, latent thioester methodologies have emerged as robust alternatives. Among these, the use of D-homocysteine thiolactone (D-HTL) hydrochloride stands out as a highly efficient, stereospecific approach[3]. By coupling D-HTL to the C-terminus of a fully protected peptide in solution, a stable cyclic thioester is formed. Subsequent thiolytic ring-opening under mild aqueous conditions generates a highly reactive linear aryl thioester, perfectly primed for NCL[4]. Crucially, utilizing the D-isomer introduces a D-homocysteine residue at the ligation junction. This provides a unique orthogonal handle for post-translational modification and confers enhanced proteolytic stability to therapeutic targets—a highly sought-after parameter in drug development[3].

Mechanistic Causality: The "Latent Thioester" Approach

The five-membered thiolactone ring of D-HTL is chemically stable under the highly acidic conditions used for global peptide deprotection (e.g., Trifluoroacetic acid, TFA) but is highly susceptible to nucleophilic attack at neutral to slightly alkaline pH (pH 7.0–7.5)[4].

When an aryl thiol catalyst such as 4-mercaptophenylacetic acid (MPAA) is introduced, it attacks the carbonyl carbon of the thiolactone ring. This breaks the intramolecular thioester bond, liberating the side-chain sulfhydryl group of the D-homocysteine residue and forming a new intermolecular C-terminal aryl thioester[5]. This linear aryl thioester is the active electrophilic species that subsequently undergoes trans-thioesterification with the N-terminal cysteine of a target peptide during NCL.

Fig 1. Mechanistic pathway of D-HTL ring opening and subsequent Native Chemical Ligation.

Experimental Protocols & Self-Validating Workflows

The following protocol details the solution-phase coupling of D-HTL to a fully protected peptide, followed by global deprotection and thiolytic ring opening. Every phase is designed as a self-validating system to ensure absolute technical accuracy before proceeding to the next step.

Phase 1: Synthesis and Cleavage of Protected Peptide-COOH
  • Causality: We utilize 2-Chlorotrityl chloride (2-CTC) resin because it allows for peptide cleavage under extremely mild acidic conditions (1% TFA). This preserves all side-chain protecting groups (e.g., tBu, Trt, Pbf), which is mandatory to prevent uncontrolled side reactions during the subsequent solution-phase coupling.

  • Step-by-Step Protocol:

    • Synthesize the desired peptide sequence on 2-CTC resin using standard Fmoc/tBu chemistry.

    • Treat the resin with 1% TFA in Dichloromethane (DCM) for 10 minutes. Repeat this step 3 times, collecting the filtrate.

    • Immediately neutralize the filtrate with Pyridine (1.5 equivalents relative to TFA) to prevent the premature removal of highly acid-labile protecting groups.

    • Evaporate the solvent under reduced pressure and precipitate the protected Peptide-COOH in ice-cold diethyl ether. Centrifuge and dry the pellet.

  • Self-Validation: Analyze the precipitate via LC-MS. The observed mass must strictly correspond to the fully protected peptide.

Phase 2: Solution-Phase Coupling of D-Homocysteine Thiolactone
  • Causality: PyBOP is selected as the coupling reagent because it provides exceptionally high efficiency for coupling primary amines (the free amine of D-HTL) to carboxylic acids with minimal epimerization of the C-terminal residue. DIPEA acts as a non-nucleophilic base to neutralize the D-HTL hydrochloride salt, freeing the amine to drive the reaction.

  • Step-by-Step Protocol:

    • Dissolve the protected Peptide-COOH (1.0 eq) and D-Homocysteine thiolactone hydrochloride (1.5 eq) in anhydrous DMF (concentration ~10-20 mM).

    • Add PyBOP (1.5 eq) and DIPEA (3.0 eq) to the solution.

    • Stir the reaction mixture at room temperature for 2 hours under an inert argon atmosphere to prevent premature oxidation.

    • Precipitate the resulting protected Peptide-D-HTL into ice-cold water/acetonitrile and lyophilize.

  • Self-Validation: Perform a Kaiser test on a small aliquot of the reaction mixture. A negative result (clear/yellow color) indicates complete consumption of the D-HTL free amine.

Phase 3: Global Deprotection
  • Step-by-Step Protocol:

    • Treat the lyophilized powder with a cleavage cocktail consisting of 95% TFA / 2.5% Triisopropylsilane (TIS) / 2.5% H₂O for 2.5 hours at room temperature.

    • Precipitate the unprotected Peptide-D-HTL in cold diethyl ether, centrifuge at 4000 rpm for 5 minutes, and wash the pellet twice with fresh ether.

    • Purify the crude peptide via preparative RP-HPLC (C18 column, 0.1% TFA in Water/Acetonitrile gradient).

Phase 4: Thiolytic Ring Opening to Active Thioester
  • Causality: MPAA is utilized because its pKa (~6.5) makes it an excellent leaving group for NCL, and it efficiently opens the thiolactone ring at pH 7.0. TCEP (a reducing agent) is strictly required to prevent the oxidative formation of disulfide bonds between the newly liberated D-homocysteine thiols.

  • Step-by-Step Protocol:

    • Dissolve the purified Peptide-D-HTL (2 mM) in degassed ligation buffer (6 M Guanidine-HCl, 0.1 M Sodium Phosphate, pH 7.0).

    • Add MPAA to a final concentration of 200 mM and TCEP to 20 mM.

    • Incubate the mixture at 37°C for 2–4 hours.

  • Self-Validation: Monitor the reaction via analytical HPLC. The peak corresponding to the cyclic Peptide-D-HTL will shift to a later retention time, representing the linear Peptide-D-Hcy-S-MPAA. Ellman's reagent assay must return a positive result (yellow, Abs 412 nm), confirming the presence of the newly liberated free thiol on the D-Hcy residue.

Fig 2. Step-by-step workflow for synthesizing active peptide thioesters using D-HTL.

Data Presentation & Quality Control

Table 1: Optimization of Thiolytic Ring Opening Conditions

Thiol Catalyst pH Range Reaction Time Conversion Yield (%) Disulfide Byproducts
Benzyl Mercaptan 7.0 - 7.5 12 - 16 h ~65% High (without TCEP)
MPAA (200 mM) 7.0 - 7.2 2 - 4 h >95% Low (with 20 mM TCEP)

| MESNA (200 mM) | 6.5 - 7.0 | 6 - 8 h | ~80% | Moderate |

Table 2: Quality Control & Self-Validation Metrics

Experimental Stage Analytical Method Expected Outcome Corrective Action if Failed
Protected Peptide Cleavage LC-MS Target mass + protecting groups Re-cleave resin with fresh 1% TFA/DCM
D-HTL Coupling Kaiser Test Negative (Yellow color) Add 0.5 eq PyBOP/DIPEA, stir for 1h
Global Deprotection RP-HPLC Single major peak, mass = target Extend TFA cleavage time by 30 min

| Thiolytic Ring Opening | Ellman's Assay | Positive (Yellow, Abs 412 nm) | Check buffer pH, add fresh TCEP |

References

  • Source: benchchem.
  • Source: nih.
  • Source: nih.
  • Source: researchgate.
  • Source: researchgate.

Sources

Application

Application Note: Generation of Neo-Epitopes via N-Homocysteinylation using D-Homocysteine Thiolactone

This Application Note is designed for researchers in immunology and drug development. It details the use of D-Homocysteine Thiolactone (D-HCTL) to generate robust neo-epitopes on carrier proteins.

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in immunology and drug development. It details the use of D-Homocysteine Thiolactone (D-HCTL) to generate robust neo-epitopes on carrier proteins.

Abstract

The generation of high-affinity antibodies against self-antigens or poorly immunogenic targets often requires the introduction of "neo-epitopes" to break immune tolerance. This guide details the chemical modification of carrier proteins (e.g., KLH, BSA) using D-Homocysteine Thiolactone (D-HCTL) . Unlike standard haptenization, N-homocysteinylation introduces a latent thiol group and a stereochemically distinct D-amino acid moiety. This modification alters the protein's isoelectric point and surface topology, creating potent neo-antigens for antibody generation or vaccine development.

Scientific Background & Mechanism[1][2][3][4][5][6][7][8]

The Chemistry of N-Homocysteinylation

Homocysteine thiolactone (HCTL) is a cyclic thioester.[1][2][3][4][5] In an aqueous, basic environment, the


-amino group of surface Lysine residues on a target protein performs a nucleophilic attack on the carbonyl carbon of the HCTL ring.

This reaction results in:

  • Ring Opening: The thiolactone ring opens.

  • Amide Bond Formation: A stable isopeptide bond forms between the homocysteine and the lysine.

  • Thiol Exposure: A new, free sulfhydryl (-SH) group is generated (N-Hcy-Protein).

Why D-Homocysteine Thiolactone?

While L-Homocysteine is the physiological isomer associated with cardiovascular toxicity (atherosclerosis), the D-isomer offers specific advantages for immunological research:

  • Stereochemical "Foreignness": The immune system recognizes the D-amino acid side chain as distinct from endogenous L-Hcy modifications, potentially reducing cross-reactivity with physiological "self" markers in animal models.

  • Enzymatic Stability: D-HCTL and the resulting D-Hcy-protein adducts are resistant to hydrolysis by stereospecific enzymes like serum paraoxonase 1 (PON1), which rapidly detoxify L-HCTL in vivo. This ensures the neo-epitope remains intact during the immunization process.

Mechanism Diagram

The following diagram illustrates the chemical pathway of Lysine modification by D-HCTL.

G HCTL D-HCTL (Cyclic Thioester) Intermediate Nucleophilic Attack (pH > 8.0) HCTL->Intermediate Protein Protein (Lysine-NH2) Protein->Intermediate Product N-Hcy-Protein (New Thiol Group -SH) Intermediate->Product Ring Opening Oxidation Disulfide Aggregation (Optional Immunogenicity) Product->Oxidation Oxidative Cross-linking

Figure 1: Reaction mechanism of N-homocysteinylation.[6] The lysine amine attacks the thiolactone, opening the ring and exposing a free thiol.

Experimental Protocols

Protocol A: Preparation of N-Homocysteinylated Carrier Protein

Objective: Modify Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) with D-HCTL.

Reagents:

  • Target Protein (BSA or KLH), 10 mg/mL in PBS.

  • D-Homocysteine Thiolactone Hydrochloride (D-HCTL).

  • Conjugation Buffer: 0.2 M Sodium Carbonate/Bicarbonate, pH 10.0 (High pH is critical to deprotonate Lysines).

  • Quenching/Dialysis Buffer: PBS (pH 7.4) + 1 mM EDTA (EDTA prevents metal-catalyzed oxidation of the new thiols).

Procedure:

  • Buffer Exchange: Dialyze or desalt the Target Protein into the Conjugation Buffer . Adjust concentration to 5–10 mg/mL.

  • Reagent Preparation: Immediately before use, dissolve D-HCTL in water to create a 500 mM stock solution.

  • Reaction Setup:

    • Add D-HCTL stock to the protein solution to achieve a final molar excess of 50:1 to 100:1 (HCTL:Protein Lysine residues).

    • Example: For BSA (66 kDa, ~30-35 accessible lysines), a 1000-fold molar excess of HCTL over BSA protein is recommended to ensure saturation.

  • Incubation: Incubate at 37°C for 4–12 hours or 25°C for 24 hours .

    • Note: The solution may become cloudy due to disulfide-mediated aggregation (cross-linking of new -SH groups). This is often desirable for immunogenicity. If soluble protein is required, include 1 mM TCEP in the reaction.

  • Purification: Dialyze extensively against PBS + 1 mM EDTA (3 changes over 24 hours) to remove unreacted D-HCTL.

Protocol B: Validation of Neo-Epitope Generation (Ellman’s Assay)

Objective: Quantify the number of thiol groups introduced (Native BSA has 1 free thiol; modified BSA will have many).

Reagents:

  • Ellman’s Reagent (DTNB).

  • Reaction Buffer: 0.1 M Sodium Phosphate, pH 8.0, 1 mM EDTA.

Procedure:

  • Prepare DTNB solution (4 mg/mL in Reaction Buffer).

  • Mix 50 µL of Modified Protein (from Protocol A) with 950 µL Reaction Buffer and 10 µL DTNB solution.

  • Incubate 15 mins at Room Temperature.

  • Measure Absorbance at 412 nm .

  • Calculate free thiols using the extinction coefficient of TNB (

    
    ).
    

Data Interpretation:

SampleExpected Free Thiols (moles/mole protein)Interpretation
Native BSA ~0.5 - 0.7Baseline (Cys-34)
D-Hcy-BSA (Low Mod) 5 - 10Partial Modification
D-Hcy-BSA (High Mod) > 15High Epitope Density (Ideal for Immunization)
Protocol C: Immunization Workflow

Objective: Generate polyclonal antibodies against the D-Hcy neo-epitope.

Workflow Step1 Synthesize D-Hcy-KLH (Protocol A) Step2 Validate Thiol Content (Protocol B) Step1->Step2 Step3 Emulsify with Adjuvant (CFA/IFA) Step2->Step3 Step4 Immunize Host (Rabbit/Mouse) Step3->Step4 Step5 Screen Serum vs. 1. D-Hcy-BSA (Target) 2. Native BSA (Control) Step4->Step5

Figure 2: End-to-end workflow for generating anti-homocysteinylated protein antibodies.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Precipitation during reaction Excessive disulfide cross-linking.This is often beneficial for immunogenicity (particulate antigen). If solubility is required, add 1-2 mM TCEP or DTT during the reaction.
Low Thiol Yield pH too low.Ensure Conjugation Buffer is pH > 9.0. Lysine

-amino group (

) must be unprotonated to react.
High Background in ELISA Cross-reactivity with carrier.Use D-Hcy-KLH for immunization and D-Hcy-BSA for screening to ensure antibodies are specific to the D-Hcy moiety, not the protein backbone.

References

  • Jakubowski, H. (1999). Protein N-homocysteinylation: implications for atherosclerosis.[1][2][7]The Journal of Biological Chemistry .

  • Perła-Kajan, J., Twardowski, T., & Jakubowski, H. (2007). Mechanisms of homocysteine toxicity in humans.[2][3][8][5][9][10]Amino Acids .[2][3][11][12]

  • Undas, A., et al. (2004). Autoantibodies against N-homocysteinylated proteins in humans.[13][2][6]Stroke .[1][2][3][9]

  • Głowacki, R., & Jakubowski, H. (2004). Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation.The Journal of Biological Chemistry .

Sources

Method

radiolabeling protocols for tracking D-homocysteine thiolactone

Application Note & Protocol Guide: Precision Radiolabeling and Tracking of D-Homocysteine Thiolactone D-Homocysteine Thiolactone ( D-HCTL). Part 1: Introduction & Strategic Rationale The Stereochemical Imperative Homocys...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide: Precision Radiolabeling and Tracking of D-Homocysteine Thiolactone


D-Homocysteine Thiolactone (

D-HCTL).

Part 1: Introduction & Strategic Rationale

The Stereochemical Imperative Homocysteine thiolactone (HCTL) is a reactive thioester metabolite implicated in cardiovascular and neurodegenerative diseases.[1] While the L-isomer is generated by methionyl-tRNA synthetase (MetRS) during protein synthesis editing, the D-isomer (D-HCTL) presents a unique toxicological profile. Unlike L-HCTL, D-HCTL is not a substrate for MetRS and cannot be translationally edited; however, it retains the chemical ability to acylate protein lysine residues (N-homocysteinylation), leading to protein damage and auto-immune responses.

The Challenge of Tracking Standard radiolabeling protocols often utilize L-isomers (


L-Met/Hcy). Tracking D-HCTL specifically requires a synthesis strategy that ensures stereochemical purity, as commercial sources of radiolabeled D-amino acids are scarce. Furthermore, HCTL is unstable at physiological pH, rapidly hydrolyzing to homocysteine (Hcy).

The Solution: Chemo-Enzymatic Resolution This guide presents a self-validating protocol for synthesizing


D-HCTL starting from commercially available 

L-Methionine. We utilize a "racemize-then-resolve" strategy:
  • Chemical Racemization: Acidic digestion of L-Met yields D,L-HCTL.[2][3]

  • Enzymatic Subtraction: Bleomycin Hydrolase (BLMH) stereoselectively hydrolyzes L-HCTL, leaving D-HCTL intact.

  • Phase Extraction: Exploiting the pKa difference between the neutral thiolactone and the charged free acid to isolate the D-isomer.

Part 2: Experimental Protocols

Protocol 1: Synthesis and Purification of D-Homocysteine Thiolactone

Objective: Generate high-purity


D-HCTL from 

L-Methionine.

Materials:

  • Precursor:

    
    L-Methionine (Specific Activity > 1000 Ci/mmol).
    
  • Reagents: Hydriodic acid (HI, 57%), Bleomycin Hydrolase (recombinant human or yeast), Chloroform, Methanol.

  • Buffer: 50 mM Potassium Phosphate, pH 7.2.

Step-by-Step Methodology:

  • Chemical Cyclization & Racemization:

    • Aliquot 100

      
      Ci of 
      
      
      
      L-Methionine into a glass vial. Evaporate solvent under
      
      
      flow.
    • Add 100

      
      L of 57% Hydriodic Acid (HI).
      
    • Critical Step: Seal tightly and incubate at 100°C for 16 hours . This harsh condition demethylates methionine to homocysteine and cyclizes it to the thiolactone, while simultaneously racemizing the chiral center to produce a 50:50 mixture of D,L-HCTL.

    • Evaporate HI under a stream of

      
      . Re-suspend the residue in 100 
      
      
      
      L of 0.1 M HCl (acidic pH stabilizes the thiolactone ring).
  • Enzymatic Resolution (The "L-Subtract" Method):

    • Neutralize an aliquot of the racemate with 50 mM Phosphate Buffer (pH 7.2) immediately prior to enzyme addition.

    • Add Bleomycin Hydrolase (BLMH) (1 Unit).

    • Incubate at 37°C for 30 minutes.

    • Mechanism:[4] BLMH is strictly stereospecific for L-HCTL.[2][3] It will hydrolyze the L-isomer into L-Homocysteine (free acid). The D-HCTL isomer is not a substrate and remains as the intact thiolactone.

  • Phase Separation (Purification):

    • Add 200

      
      L of Chloroform/Methanol (2:1 v/v).[5] Vortex vigorously for 30 seconds.
      
    • Centrifuge at 10,000 x g for 2 minutes to separate phases.

    • Collection: Collect the lower organic phase (Chloroform).

    • Logic: At pH 7.2, L-Homocysteine (product of hydrolysis) is zwitterionic/charged and remains in the aqueous phase. D-HCTL (intact) retains its neutral character (amine pKa ~7.1) and partitions into the organic phase.[6]

    • Repeat extraction twice to maximize yield. Evaporate chloroform and re-suspend

      
      D-HCTL in 1 mM HCl for storage.
      

Validation Check:

  • Perform Chiral HPLC or TLC on cellulose plates.

  • Expectation: Single peak corresponding to thiolactone; absence of free homocysteine.

Protocol 2: In Vitro N-Homocysteinylation Assay

Objective: Quantify the irreversible binding of D-HCTL to plasma proteins (e.g., Albumin, Fibrinogen).

Methodology:

  • Incubation: Mix purified

    
    D-HCTL (final conc. 10-50 
    
    
    
    M) with Human Serum Albumin (HSA, 40 mg/mL) in PBS (pH 7.4).
  • Time-Course: Incubate at 37°C. Take aliquots at 0, 1, 4, 12, and 24 hours.

  • Termination: Add 10% Trichloroacetic Acid (TCA) to precipitate proteins.

  • Wash: Centrifuge (12,000 x g, 5 min). Discard supernatant (contains free D-HCTL and hydrolyzed D-Hcy). Wash pellet 3x with ice-cold TCA to remove non-covalently bound label.

  • Detection: Solubilize pellet in 0.1 M NaOH/SDS. Measure radioactivity via Liquid Scintillation Counting (LSC).

  • Calculation:

    
    
    
Protocol 3: In Vivo Biodistribution & Metabolic Fate

Objective: Track the tissue uptake and clearance of D-HCTL in rodent models.

Methodology:

  • Administration: Inject

    
    D-HCTL (IV or IP) into mice (e.g., C57BL/6 or Pon1-/- knockout). Dose: 1-5 
    
    
    
    Ci/g body weight.
  • Sampling: Euthanize animals at defined intervals (e.g., 10 min, 1 h, 6 h). Collect blood (plasma), liver, kidney, and brain.

  • Tissue Processing:

    • Homogenize tissue in ice-cold PBS containing 10 mM Iodoacetamide (to block free thiols and prevent artifactual disulfide formation).

    • Precipitate proteins with TCA (as in Protocol 2).

  • Fraction Analysis:

    • Pellet (P): Represents N-homocysteinylated proteins (cumulative damage).

    • Supernatant (S): Represents free metabolites (D-HCTL, D-Hcy, Mixed Disulfides).

  • Metabolite Profiling (Supernatant):

    • Analyze supernatant via HPLC (C18 column) or TLC (Cellulose; Solvent: Butanol:Acetic Acid:Water 12:3:5).

    • Note: D-HCTL runs near the solvent front; D-Hcy runs slower.

    • Interpretation: High levels of D-Hcy in the supernatant indicate enzymatic hydrolysis (likely by PON1) or chemical hydrolysis.

Part 3: Visualization & Data Structure

Workflow Diagram: Chemo-Enzymatic Synthesis

G Start [35S]L-Methionine (Precursor) Step1 HI Digestion (100°C, 16h) Demethylation & Racemization Start->Step1 Chemical Modification Racemate [35S]D,L-HCTL (Racemic Mixture) Step1->Racemate Resolution Hydrolysis Reaction (37°C, 30 min) Racemate->Resolution Enzyme Add Bleomycin Hydrolase (BLMH) (Specific for L-Isomer) Enzyme->Resolution Extraction Chloroform/Methanol Extraction (Phase Separation) Resolution->Extraction Aqueous Aqueous Phase [35S]L-Homocysteine (Discard) Extraction->Aqueous Charged Species Organic Organic Phase [35S]D-HCTL (Pure Product) Extraction->Organic Neutral Species

Caption: Chemo-enzymatic workflow for isolating radiolabeled D-HCTL using BLMH-mediated kinetic resolution.

Metabolic Fate Diagram

Pathway cluster_0 Protein Modification Pathway cluster_1 Hydrolysis Pathway D_HCTL D-HCTL (Thiolactone) NHcy N-Homocysteinylated Protein (Toxic/Immunogenic) D_HCTL->NHcy Acylation (Non-Enzymatic) D_Hcy D-Homocysteine (Free Acid) D_HCTL->D_Hcy Hydrolysis (PON1 / Chemical) Protein Protein-NH2 (Lysine) Protein->NHcy Disulfides Mixed Disulfides (D-Hcy-S-S-Cys) D_Hcy->Disulfides Oxidation MetRS Met-tRNA Synthetase (Editing) MetRS->D_HCTL No Reaction (Stereoselective)

Caption: Metabolic divergence of D-HCTL. Unlike L-HCTL, D-HCTL evades MetRS editing but undergoes hydrolysis or protein acylation.

Part 4: Quantitative Data Summary

Table 1: Comparative Stability and Reactivity of HCTL Isomers

ParameterL-Homocysteine ThiolactoneD-Homocysteine Thiolactone
Origin MetRS Editing Error (Intracellular)Exogenous / Chemical Racemization
MetRS Interaction Substrate (Edited)Non-Substrate
Hydrolysis Enzyme Bleomycin Hydrolase (BLMH), PON1PON1 (BLMH is inactive)
Protein Binding N-Homocysteinylation (Lysine)N-Homocysteinylation (Lysine)
Half-life (pH 7.4) ~24-30 hours (Chemical)~24-30 hours (Chemical)
Toxicity Mechanism Protein Damage + MisincorporationProtein Damage (Acylation only)

Part 5: References

  • Jakubowski, H. (2007).[7] Facile syntheses of [35S]homocysteine-thiolactone, [35S]homocystine, [35S]homocysteine, and [S-nitroso-35S]homocysteine.[7] Analytical Biochemistry, 370(1), 124–126.[7] Link

  • Borowczyk, K., Shih, D. M., & Jakubowski, H. (2012). Metabolism and neurotoxicity of homocysteine thiolactone in mice: evidence for a protective role of paraoxonase 1.[2][4] Journal of Alzheimer's Disease, 30(2), 225–231.[2] Link

  • Zimny, J., Sikora, M., Guranowski, A., & Jakubowski, H. (2006). Protective role of bleomycin hydrolase in homocysteine thiolactone metabolism.[2][4] Journal of Biological Chemistry. (Demonstrates BLMH stereoselectivity).

  • Jakubowski, H. (2000). Homocysteine Thiolactone: Metabolic Origin and Protein Homocysteinylation in Humans. The Journal of Nutrition, 130(2), 377S–381S. Link

  • Perła-Kaján, J., & Jakubowski, H. (2012). Paraoxonase 1 protects against protein N-homocysteinylation in humans.[4] FASEB Journal, 26(9), 3564–3574. Link

Sources

Application

Application Note: Enzymatic Hydrolysis Assays for D-Homocysteine Thiolactone

Audience: Researchers, scientists, and drug development professionals. Introduction: The Significance of D-Homocysteine Thiolactone Hydrolysis Homocysteine thiolactone (HCTL) is a reactive cyclic thioester formed as a me...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Significance of D-Homocysteine Thiolactone Hydrolysis

Homocysteine thiolactone (HCTL) is a reactive cyclic thioester formed as a metabolic byproduct when methionyl-tRNA synthetase erroneously selects homocysteine instead of methionine during protein synthesis.[1][2] This molecule is highly toxic, primarily because its thioester bond is susceptible to nucleophilic attack by the ε-amino groups of protein lysine residues. This process, known as N-homocysteinylation, leads to protein damage, alteration of protein function, and has been implicated in the pathophysiology of cardiovascular and neurodegenerative diseases.[3][4]

Mammalian systems have evolved enzymatic detoxification pathways to mitigate the harmful effects of HCTL. The primary enzyme responsible for hydrolyzing HCTL in circulation is Paraoxonase 1 (PON1), a calcium-dependent esterase associated with high-density lipoprotein (HDL).[3][5] PON1 exhibits lactonase activity, efficiently cleaving the thioester bond of HCTL to produce the less reactive amino acid, homocysteine.[1][6] Understanding and quantifying this hydrolytic activity is crucial for research into atherosclerosis, oxidative stress, and drug development targeting cardiovascular and neurological disorders.

This application note provides detailed, validated protocols for measuring the enzymatic hydrolysis of D-homocysteine thiolactone, focusing on the activity of PON1. We present two robust methods: a high-throughput spectrophotometric assay and a highly sensitive HPLC-based fluorescence assay.

Principle of the Assay

The fundamental principle of the assay is the enzymatic conversion of D-homocysteine thiolactone (D-HCTL) to D-homocysteine (D-Hcy) by a hydrolase, such as PON1. The reaction involves the cleavage of the internal thioester bond by the addition of water.

sub D-Homocysteine Thiolactone (D-HCTL) prod D-Homocysteine (D-Hcy) sub->prod Hydrolysis enzyme PON1 enzyme->sub water H₂O water->sub calcium Ca²⁺ calcium->enzyme Cofactor

Caption: Enzymatic hydrolysis of D-HCTL by PON1.

The rate of this reaction can be quantified by measuring the appearance of the product, D-homocysteine, which possesses a free sulfhydryl (-SH) group that is absent in the cyclic D-HCTL substrate.

Key Enzymes in HCTL Hydrolysis

While several enzymes can hydrolyze thiolactones, their relevance depends on location, abundance, and substrate stereospecificity.

  • Paraoxonase 1 (PON1): This is the enzyme of primary interest for HCTL hydrolysis in serum and plasma.[7] It is a calcium-dependent lactonase with broad substrate specificity.[8][9] Its activity is a key focus for studies on cardiovascular health.[5]

  • Bleomycin Hydrolase (BLH): A cytoplasmic enzyme that also hydrolyzes HCTL. However, a critical distinction is its absolute stereospecificity for the L-isomer of HCTL.[3][10][11] Therefore, BLH does not contribute to the hydrolysis of D-HCTL, the focus of this guide. This specificity makes PON1 the target enzyme for D-HCTL assays in biological fluids.

  • Biphenyl Hydrolase-like (BPHL) Enzyme: A mitochondrial hydrolase that can also detoxify HCTL.[4][10] Its subcellular localization makes it less relevant for serum-based assays but important in cellular studies.

Materials and Reagents

Reagent/MaterialSpecificationsVendor (Example)
D-Homocysteine Thiolactone HCl≥98% puritySigma-Aldrich, Cayman Chemical
D-Homocysteine≥98% purity (for standard curve)Sigma-Aldrich, MedChemExpress
Purified Human PON1For positive control/enzyme sourceMyBioSource, Abcam
Tris-HClMolecular biology gradeThermo Fisher Scientific
Calcium Chloride (CaCl₂)Anhydrous, ≥99%MilliporeSigma
EDTA0.5 M solution, pH 8.0Invitrogen
DTNB (Ellman's Reagent)5,5'-dithio-bis-(2-nitrobenzoic acid)Thermo Fisher Scientific
o-Phthalaldehyde (OPA)Fluorescence gradeThermo Fisher Scientific
2-Mercaptoethanol (β-ME)≥99%Bio-Rad
Acetonitrile (ACN)HPLC gradeFisher Chemical
Sodium Phosphate, MonobasicACS gradeVWR
96-well MicroplatesClear, flat-bottomCorning
Spectrophotometer/Plate ReaderCapable of reading at 412 nmMolecular Devices, BioTek
HPLC SystemWith fluorescence detectorAgilent, Waters
C18 Reverse-Phase Columne.g., 4.6 x 150 mm, 5 µmPhenomenex, Waters

Protocol 1: Spectrophotometric Assay using Ellman's Reagent (DTNB)

This method offers a robust, high-throughput approach suitable for kinetic analysis in a 96-well plate format. It relies on the reaction of the free sulfhydryl group of the homocysteine product with DTNB to produce 2-nitro-5-thiobenzoate (TNB²⁻), a yellow-colored anion with a maximum absorbance at 412 nm.[12][13]

cluster_prep 1. Preparation cluster_assay 2. Assay Execution cluster_analysis 3. Data Analysis prep_reagents Prepare Assay Buffer, Substrate, DTNB, Standards add_reagents Add Assay Buffer & Enzyme to 96-well plate prep_reagents->add_reagents prep_enzyme Prepare Enzyme Dilutions (e.g., serum, purified PON1) prep_enzyme->add_reagents start_rxn Add D-HCTL Substrate to start reaction add_reagents->start_rxn incubate Incubate at 37°C (e.g., 30-60 min) start_rxn->incubate stop_rxn Add DTNB Solution to stop reaction & develop color incubate->stop_rxn read_abs Read Absorbance at 412 nm stop_rxn->read_abs std_curve Generate D-Hcy Standard Curve read_abs->std_curve calculate Calculate Enzyme Activity std_curve->calculate

Caption: Workflow for the spectrophotometric DTNB assay.

Step-by-Step Methodology
  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl₂. Causality: pH 7.4 provides a balance between enzyme activity and the chemical stability of the HCTL substrate, which can auto-hydrolyze at alkaline pH.[14][15] Calcium is an essential cofactor for PON1 activity.[9][16]

    • Substrate Stock (100 mM): Dissolve D-HCTL HCl in deionized water. Prepare fresh daily.

    • DTNB Solution (10 mM): Dissolve 4 mg of DTNB in 1 mL of 0.1 M sodium phosphate buffer, pH 7.5. Store protected from light.[17]

    • D-Homocysteine Standards: Prepare a 1 mM stock solution of D-Hcy in Assay Buffer. Create a standard curve by serially diluting this stock in Assay Buffer to concentrations from 0 µM to 200 µM.

  • Assay Procedure (96-well plate):

    • Setup: To each well, add:

      • 150 µL of Assay Buffer.

      • 20 µL of enzyme source (e.g., diluted serum [1:10], purified PON1 [1-10 µg/mL], or buffer for blank).

      • Controls are critical:

        • No-Substrate Control: Add 20 µL of water instead of substrate.

        • No-Enzyme Control: Add 20 µL of buffer instead of enzyme source.

        • Inhibited Control: Prepare a parallel set of reactions using Assay Buffer containing 2 mM EDTA instead of CaCl₂. Causality: EDTA chelates Ca²⁺, inhibiting PON1 and demonstrating the calcium-dependence of the activity.[8]

    • Pre-incubation: Equilibrate the plate at 37°C for 5 minutes.

    • Initiate Reaction: Add 20 µL of D-HCTL stock solution (diluted in water to a 10X working concentration, e.g., 20 mM for a 2 mM final concentration). Mix gently.

    • Incubation: Incubate the plate at 37°C for a fixed time (e.g., 30-60 minutes). The optimal time should be determined to ensure the reaction is within the linear range.

    • Color Development: Add 10 µL of 10 mM DTNB Solution to each well. Incubate for 10 minutes at room temperature to allow for color development.

    • Measurement: Read the absorbance at 412 nm using a microplate reader.

  • Data Calculation:

    • Subtract the absorbance of the no-substrate control from all other readings.

    • Plot the absorbance values for the D-Hcy standards against their concentrations to generate a standard curve.

    • Use the linear regression equation from the standard curve to determine the concentration of D-Hcy produced in each sample well.

    • Calculate the specific activity: Activity (nmol/min/mg) = [ (µM Hcy produced) * (Total assay volume in L) ] / [ (Incubation time in min) * (mg of protein in well) ] 1000

Protocol 2: HPLC-Based Assay with Fluorescence Detection

This method provides superior sensitivity and specificity by separating the product, D-homocysteine, from other interfering substances before quantification. The protocol uses pre-column derivatization with o-phthalaldehyde (OPA) and a thiol (like 2-mercaptoethanol), which reacts with primary amines and thiols to form a highly fluorescent isoindole derivative.[18][19]

Step-by-Step Methodology
  • Reaction Setup (in microcentrifuge tubes):

    • Follow the same reaction setup as in Protocol 1 (steps 2.1-2.4), but in larger volumes (e.g., a total volume of 200 µL). Run all appropriate controls.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction at the desired time point by adding 20 µL of 10% (w/v) Trichloroacetic Acid (TCA) to precipitate proteins.

    • Vortex and centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube. This supernatant contains the D-Hcy product.

  • Derivatization:

    • OPA Reagent: Prepare fresh daily. Dissolve 10 mg OPA in 1 mL methanol, then add 9 mL of 0.1 M borate buffer (pH 9.5) and 40 µL of 2-mercaptoethanol.

    • In an autosampler vial or a fresh tube, mix 50 µL of the supernatant (or standard) with 100 µL of the OPA Reagent.

    • Incubate for exactly 2 minutes at room temperature before injection. Causality: The OPA derivative is unstable, so consistent timing between derivatization and injection is critical for reproducibility.[20]

  • HPLC-FLD Analysis:

    • System: HPLC with a fluorescence detector (Excitation: 340 nm, Emission: 455 nm).[21]

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1 M Sodium Phosphate, pH 6.5.

    • Mobile Phase B: 100% Acetonitrile.

    • Gradient:

      • 0-5 min: 5% B

      • 5-15 min: Linear gradient to 50% B

      • 15-17 min: Linear gradient to 95% B

      • 17-20 min: Hold at 95% B

      • 20-22 min: Return to 5% B

      • 22-27 min: Equilibrate at 5% B

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 20 µL.

  • Data Analysis:

    • Generate a standard curve by injecting derivatized D-Hcy standards (0-50 µM range is typical) and plotting peak area versus concentration.

    • Quantify the amount of D-Hcy in samples by comparing their peak areas to the standard curve.

    • Calculate specific activity as described in Protocol 1.

Troubleshooting Guide

ProblemPossible Cause(s)Solution(s)
High background in DTNB assay 1. Auto-hydrolysis of D-HCTL. 2. Contaminating thiols in sample. 3. DTNB reagent degradation.1. Ensure assay pH is ≤ 7.5. Prepare substrate fresh. 2. Run a "time-zero" control where DTNB is added immediately after the substrate. 3. Prepare fresh DTNB solution.
Low or no signal 1. Inactive enzyme. 2. Absence of Ca²⁺ in buffer. 3. Incorrect detector settings (HPLC).1. Use a fresh enzyme aliquot or a known active positive control. 2. Verify buffer composition; run a control with and without CaCl₂. 3. Check excitation/emission wavelengths and detector gain.
Poor reproducibility (HPLC) 1. Inconsistent derivatization time. 2. OPA reagent degradation. 3. Sample processing errors.1. Use an autosampler for precise, automated derivatization and injection timing. 2. Prepare OPA reagent fresh daily and protect from light. 3. Ensure consistent and complete protein precipitation and supernatant transfer.
Drifting baseline (HPLC) 1. Column contamination. 2. Mobile phase instability or contamination.1. Flush column with a strong solvent (e.g., 100% ACN), or replace if necessary. 2. Prepare fresh mobile phases daily and filter them.

References

  • Araki, A., & Sako, Y. (1992). Measurement of total plasma and cerebrospinal fluid homocysteine by fluorescence following high-performance liquid chromatography and precolumn derivatization with o-phthaldialdehyde. Journal of Chromatography B: Biomedical Sciences and Applications, 579(1), 55–62. Available at: [Link]

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2010). On-column derivatization with o-phthaldialdehyde for fast determination of homocysteine in human urine. Analytical and Bioanalytical Chemistry, 396(5), 1807–1811. Available at: [Link]

  • Jakubowski, H., et al. (2024). Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease. International Journal of Molecular Sciences, 25(15), 8098. Available at: [Link]

  • Billecke, S., Draganov, D., & La Du, B. N. (2003). Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3. Biochemical Pharmacology, 66(6), 951–959. Available at: [Link]

  • Twardowski, T., & Jakubowski, H. (2010). On-column derivatization with o-phthaldialdehyde for fast determination of homocysteine in human urine. PubMed, National Center for Biotechnology Information. Available at: [Link]

  • Jakubowski, H., et al. (2024). Homocysteine Thiolactone Detoxifying Enzymes and Alzheimer's Disease. Preprints.org. Available at: [Link]

  • Billecke, S., Draganov, D., & La Du, B. N. (2003). Lactonase and lactonizing activities of human serum paraoxonase (PON1) and rabbit serum PON3. ResearchGate. Available at: [Link]

  • Goral, M., et al. (2021). Homocysteine Thiolactone: Biology and Chemistry. Molecules, 26(11), 3353. Available at: [Link]

  • Tziakas, D., et al. (2024). The importance of paraoxonase 1 activity in chronic kidney disease. Expert Review of Molecular Diagnostics. Available at: [Link]

  • Ubbink, J. B. (1993). Determination of Plasma Homocysteine by HPLC with Fluorescence Detection: A Survey of Current Methods. Journal of Liquid Chromatography, 16(13), 2789-2804. Available at: [Link]

  • Lipton, S. A., et al. (1997). HPLC fluorescence chromatograms of o-phthaldialdehyde-derivatized culture media. ResearchGate. Available at: [Link]

  • Ferretti, G., & Bacchetti, T. (2024). The Role of Polyphenols in Modulating PON1 Activity Regarding Endothelial Dysfunction and Atherosclerosis. International Journal of Molecular Sciences, 25(5), 2969. Available at: [Link]

  • Kumar, A., et al. (2011). Pre-Analytical Errors in Blood Homocysteine Assays. Journal of Clinical and Diagnostic Research. Available at: [Link]

  • Lee, J., et al. (2022). Sensitive Assay for the Lactonase Activity of Serum Paraoxonase 1 (PON1) by Harnessing the Fluorescence Turn-On Characteristics of Bioorthogonally Synthesized and Geometrically Controlled Chemical Probes. Biosensors, 12(4), 241. Available at: [Link]

  • Kawaguchi, R., et al. (2026). Homocysteine thiolactone affects paraoxonase 1 activity via altered paraoxonase 1 distribution on high-density lipoprotein particles. Bioscience Reports. Available at: [Link]

  • Jakubowski, H., et al. (2004). Determinants of homocysteine-thiolactonase activity of the paraoxonase-1 (PON1) protein in humans. Cellular and Molecular Biology, 50(8), 885-893. Available at: [Link]

  • Pissarra, J., & D'Silva, C. (2015). A colorimetric assay for S-adenosylhomocysteine hydrolase. ResearchGate. Available at: [Link]

  • Danger, G., et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life, 9(2), 43. Available at: [Link]

  • Borowczyk, K., Tisończyk, J., & Jakubowski, H. (2012). Metabolism and neurotoxicity of homocysteine thiolactone in mice: protective role of bleomycin hydrolase. Amino Acids, 43(3), 1339–1348. Available at: [Link]

  • Assay Genie. (n.d.). Homocysteine (Hcy) Colorimetric Assay Kit (Enzyme Circulation Method). Technical Manual. Available at: [Link]

  • Ghareeb, A., & Kaddoumi, A. (2015). Measurement of homocysteine: a historical perspective. Journal of Chromatography B, 983-984, 1-10. Available at: [Link]

  • Gürsu, M. F., & Özdin, M. (2018). Evaluation of paraoxonase, arylesterase, and homocysteine thiolactonase activities in patients with diabetes and incipient diabetes nephropathy. Journal of Clinical and Laboratory Analysis, 32(3), e22295. Available at: [Link]

  • Yuan, Y., et al. (2024). Discovery of a novel homocysteine thiolactone hydrolase and the catalytic activity of its natural variants. The FASEB Journal, 38(7), e23672. Available at: [Link]

  • Tzanavaras, P. D., et al. (2016). Single-Step Hydrolysis and Derivatization of Homocysteine Thiolactone Using Zone Fluidics. Molecules, 21(11), 1493. Available at: [Link]

  • Assay Genie. (n.d.). HCY (Homocysteine) ELISA Kit. Technical Manual. Available at: [Link]

  • Food for the Brain Foundation. (n.d.). Homocysteine Test FAQs. Available at: [Link]

  • de Andrade, L. R., et al. (2014). Homocysteine: validation and comparison of two methods using samples from patients with pulmonary hypertension. Jornal Brasileiro de Patologia e Medicina Laboratorial, 50(6), 421-427. Available at: [Link]

  • The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • Sharma, G. S., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. IUBMB Life, 71(8), 1130-1138. Available at: [Link]

  • Togawa, T., et al. (2005). Measurement of homocysteine thiolactone hydrolase activity using high-performance liquid chromatography with fluorescence detection and polymorphisms of paraoxonase in normal human serum. Journal of Chromatography B, 819(1), 67-72. Available at: [Link]

  • Tzanavaras, P. D., et al. (2016). Hydrolysis of homocysteine thiolactone under alkaline conditions. ResearchGate. Available at: [Link]

  • Goral, M., et al. (2021). Homocysteine Thiolactone: Biology and Сhemistry. Encyclopedia MDPI. Available at: [Link]

Sources

Method

Application Note: Neo-Epitope Generation and Autoimmune Induction via D-Homocysteine Thiolactone

[1] Executive Summary & Mechanistic Basis This application note details the procedure for inducing a specific autoimmune response targeting N-homocysteinylated proteins . The core mechanism relies on the chemical modific...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary & Mechanistic Basis

This application note details the procedure for inducing a specific autoimmune response targeting N-homocysteinylated proteins . The core mechanism relies on the chemical modification of self-proteins (e.g., Albumin, IgG) using D-Homocysteine Thiolactone (D-HTL) .

While L-homocysteine is the physiological isomer associated with cardiovascular pathology, D-HTL is frequently utilized in experimental induction models due to its resistance to enzymatic hydrolysis by serum paraoxonase 1 (PON1) and bleomycin hydrolase, which rapidly detoxify the L-isomer. This stability ensures consistent protein modification rates in vitro and prolonged persistence in vivo.

The Mechanism: N-Homocysteinylation

The thiolactone ring of D-HTL is highly reactive toward the


-amino groups of lysine residues.[1][2] Upon nucleophilic attack by the lysine amine, the thiolactone ring opens, forming a stable amide bond. This process, termed N-homocysteinylation , has two critical immunological consequences:
  • Neo-Antigen Formation: It creates a new epitope (N-Hcy-Lys) recognized as "non-self."

  • Cryptic Epitope Exposure: The modification alters the protein's tertiary structure, potentially exposing previously buried hydrophobic regions (cryptic epitopes).

Pathway Visualization

The following diagram illustrates the chemical conjugation and subsequent immune cascade.

AutoimmuneInduction DHTL D-Homocysteine Thiolactone (D-HTL) Reaction Nucleophilic Attack (pH 7.4 - 8.0) DHTL->Reaction Acylation Agent SelfProtein Self-Protein (e.g., Albumin/IgG) SelfProtein->Reaction Lysine Donor NHcyProtein N-Hcy-Protein (Neo-Antigen) Reaction->NHcyProtein Ring Opening APC Antigen Presenting Cell (DC/Macrophage) NHcyProtein->APC Uptake TCell CD4+ T-Cell Activation APC->TCell MHC-II Presentation BCell B-Cell Maturation TCell->BCell Co-stimulation Antibody Anti-N-Hcy Autoantibodies BCell->Antibody Plasma Cell Secretion

Figure 1: Mechanism of N-homocysteinylation and subsequent adaptive immune activation.[1][3][4] The ring-opening reaction exposes a free thiol group (-SH) and creates a neo-epitope.

Protocol A: Synthesis of N-D-Hcy-Protein Conjugates (The Immunogen)

This protocol describes the ex vivo preparation of the antigen. Direct injection of D-HTL is possible but less controlled due to variable systemic protein binding. Conjugating D-HTL to a carrier protein (e.g., Keyhole Limpet Hemocyanin [KLH] or Homologous Serum Albumin) is the gold standard for antibody induction.

Materials
  • D-Homocysteine Thiolactone Hydrochloride (High purity >98%)

  • Target Protein:

    • For Antibody Production: KLH (Keyhole Limpet Hemocyanin) or BSA (Bovine Serum Albumin).

    • For Autoimmune Model: Homologous Serum Albumin (e.g., Mouse Serum Albumin for mice).[5]

  • Conjugation Buffer: 0.1 M Na₂CO₃/NaHCO₃, pH 8.0 (favors lysine deprotonation) OR PBS pH 7.4 (slower reaction, more physiological).

  • Dialysis Cassettes: 10 kDa MWCO (Molecular Weight Cut-Off).

  • Ellman’s Reagent: 5,5′-dithiobis-(2-nitrobenzoic acid) (DTNB).

Procedure
  • Protein Solubilization: Dissolve the target protein at 10 mg/mL in the Conjugation Buffer.

  • Reagent Addition: Add D-HTL to the protein solution to achieve a final concentration of 1 mM to 50 mM .

    • Note: A 50 mM excess ensures maximal modification (approx. 10–20 mol Hcy per mol Albumin). For milder modification, use 1 mM.

  • Incubation: Incubate at 37°C for 24 hours with gentle shaking.

    • Critical Step: Ensure the tube is sealed to prevent oxidation of the newly formed free thiols, although some disulfide dimerization is inevitable and often immunogenic.

  • Quenching & Purification:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1x PBS (pH 7.4) at 4°C for 48 hours, changing the buffer at least 4 times (e.g., 4L changes).

    • Purpose: This removes unreacted D-HTL and prevents toxicity during injection.

  • Sterilization: Filter the final conjugate through a 0.22 µm syringe filter.

Protocol B: Quality Control (Validation of Modification)

Before immunization, you must verify that the protein is homocysteinylated. The ring-opening reaction exposes a free sulfhydryl (-SH) group that was previously locked in the thiolactone ring.

Ellman’s Assay for Free Thiols
  • Reagent Prep: Dissolve 4 mg DTNB in 1 mL of 0.1 M Phosphate Buffer (pH 8.0).

  • Assay: Mix 50 µL of the N-D-Hcy-Protein conjugate with 950 µL of buffer and 10 µL of DTNB solution.

  • Measurement: Incubate 15 mins at room temperature. Measure Absorbance at 412 nm .

  • Calculation: Use the molar extinction coefficient of TNB (

    
    ) to calculate moles of free thiol per mole of protein.
    
    • Target: Successful modification typically yields >5 moles of Hcy per mole of albumin.

Protocol C: In Vivo Immunization Schedule

Subject: BALB/c or C57BL/6 Mice (6-8 weeks old). Safety: D-HTL modified proteins are pro-inflammatory. Monitor animals for signs of systemic shock if high doses are used.

Reagents
  • Antigen: N-D-Hcy-Protein (prepared in Protocol A).

  • Adjuvant: Complete Freund's Adjuvant (CFA) for primary; Incomplete Freund's Adjuvant (IFA) for boosters.

Workflow
DayActionDetail
Day 0 Primary Immunization Emulsify 100 µg of N-D-Hcy-Protein (1:1 vol/vol) with CFA. Inject subcutaneously (s.c.) at the tail base or flank.
Day 14 First Booster Emulsify 50 µg of N-D-Hcy-Protein with IFA. Inject intraperitoneally (i.p.) or s.c.
Day 28 Second Booster Emulsify 50 µg of N-D-Hcy-Protein with IFA. Inject i.p.
Day 35 Test Bleed Collect tail vein blood to titer serum autoantibodies via ELISA.
Day 42+ Challenge/Harvest If inducing a disease model (e.g., vascular damage), continue boosters or harvest organs for histology.

Protocol D: Detection of Autoimmune Response (ELISA)

To confirm the induction of autoimmunity, you must detect antibodies specifically binding to N-Hcy-Lys residues.[6][7][8][9]

  • Coating: Coat 96-well plates with N-D-Hcy-Albumin (10 µg/mL) in Carbonate Buffer (pH 9.6) overnight at 4°C.

    • Control: Coat parallel wells with unmodified Albumin to rule out anti-albumin antibodies.

  • Blocking: Block with 1% Gelatin or Tween-20 in PBS (Avoid BSA if BSA was the carrier).

  • Primary Antibody: Add serial dilutions of mouse serum (1:100 to 1:10,000). Incubate 2 hours.

  • Secondary Antibody: HRP-conjugated Goat Anti-Mouse IgG.

  • Detection: TMB Substrate. Stop with 2M H₂SO₄. Read at 450 nm.

Interpretation: A High Optical Density (OD) in N-Hcy-Albumin wells vs. low OD in Native Albumin wells indicates a specific autoimmune response against the homocysteinyl neo-epitope.

References

  • Jakubowski, H. (2004).[10] "Molecular basis of homocysteine toxicity in humans." Cellular and Molecular Life Sciences, 61(4), 470–487.[4][10] [Link]

  • Undas, A., et al. (2004). "Autoantibodies against N-homocysteinylated proteins in humans: implications for atherosclerosis." Stroke, 35(6), 1299-1304. [Link]

  • Perła-Kaján, J., et al. (2007).[5] "N-homocysteinylation impairs collagen cross-linking in cystathionine beta-synthase-deficient mice: a novel mechanism of connective tissue abnormalities." FASEB Journal, 21(13), 3565-3572. [Link]

  • Głowacki, R., & Jakubowski, H. (2004). "Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation." Journal of Biological Chemistry, 279(12), 10864-10871. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

preventing spontaneous hydrolysis of D-homocysteine thiolactone in buffers

Subject: Preventing Spontaneous Hydrolysis & Aminolysis in Aqueous Buffers Executive Summary & Core Mechanism The Problem: D-Homocysteine thiolactone (D-HTL) is a cyclic thioester.[1][2][3] It is thermodynamically unstab...

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Preventing Spontaneous Hydrolysis & Aminolysis in Aqueous Buffers

Executive Summary & Core Mechanism

The Problem: D-Homocysteine thiolactone (D-HTL) is a cyclic thioester.[1][2][3] It is thermodynamically unstable at neutral or alkaline pH. In aqueous buffers, it undergoes spontaneous ring-opening via two distinct mechanisms:

  • Hydrolysis: Attack by hydroxide ions (

    
    ) yields D-homocysteine (free thiol).
    
  • Aminolysis: Attack by primary amines (present in buffers like Tris or Glycine) yields N-substituted homocysteine amides.

The Consequence: Failure to control these pathways results in a rapid loss of effective concentration and the generation of reactive free thiols (D-homocysteine), which can cause unwanted disulfide exchange, protein aggregation, or false positives in thiol assays.

The Degradation Pathways

The following diagram illustrates the two competing degradation pathways you must prevent. Note that Aminolysis (right path) is often faster than hydrolysis if the wrong buffer is selected.

G HTL D-Homocysteine Thiolactone (Intact Ring) Buffer_OH Hydrolysis (pH > 6.0) HTL->Buffer_OH Buffer_Amine Aminolysis (Tris, Glycine) HTL->Buffer_Amine Hcy D-Homocysteine (Free Thiol) Buffer_OH->Hcy Ring Opening Amide Homocysteinylated Buffer Adduct Buffer_Amine->Amide Irreversible Acylation

Figure 1: Competing degradation pathways. Hydrolysis occurs due to pH; Aminolysis occurs due to nucleophilic buffer components.

Critical Parameters for Stability

To maintain D-HTL integrity, you must control three variables. The D-enantiomer shares identical chemical stability properties with the L-enantiomer in achiral buffers.

A. Buffer Composition (The "No-Tris" Rule)

Never use buffers containing primary amines. The amino group in Tris or Glycine acts as a nucleophile, attacking the thiolactone carbonyl carbon.

  • FORBIDDEN: Tris-HCl, Glycine, Ethanolamine.

  • RECOMMENDED: Phosphate (PBS), HEPES, MOPS, Citrate, Acetate.

B. pH Sensitivity

The thioester bond is susceptible to base-catalyzed hydrolysis.

  • pH < 6.0: Stable (Half-life: Days to Weeks).

  • pH 7.4: Unstable (Half-life: ~24 hours at 25°C, significantly shorter in presence of nucleophiles).

  • pH > 8.0: Rapid degradation (Half-life: Minutes to Hours).

C. Temperature

Hydrolysis follows Arrhenius kinetics.

  • 25°C (Room Temp): Significant degradation over 4-6 hours.

  • 4°C (Ice): Hydrolysis rate is reduced by ~4-5 fold compared to RT.

Standard Operating Procedure (SOP)

Objective: Prepare a stable stock and working solution of D-HTL for immediate experimental use.

Reagents
  • D-Homocysteine Thiolactone Hydrochloride (Solid)[4]

  • Solvent A (Acidic): 1 mM HCl in deionized water (pH ~3.0)

  • Solvent B (Organic): Anhydrous DMSO (Dimethyl sulfoxide)

  • Working Buffer: PBS (pH 7.4) or HEPES (pH 7.4) - Degassed

Protocol
StepActionScientific Rationale
1. Stock Prep Dissolve solid D-HTL in 1 mM HCl or DMSO to 100 mM.Acidic pH protonates the amine, preventing auto-aminolysis. DMSO lacks water, preventing hydrolysis.
2. Storage Aliquot stock into small volumes. Store at -20°C .Prevents freeze-thaw cycles which introduce moisture and accelerate degradation.
3. Dilution Dilute stock into Working Buffer (e.g., PBS) immediately before use.The "stability clock" starts the moment the pH rises above 6.0.
4.[1][2][5][6] Handling Keep the working solution on ice (4°C) .Lowers kinetic energy, slowing the nucleophilic attack of water on the ring.
5. Time Limit Discard working solutions after 4 hours .Beyond this window at neutral pH, free thiol concentration becomes significant (1).

Troubleshooting & FAQs

Q1: I used Tris buffer at pH 7.4, and my reaction failed. Why? A: You likely created a "Tris-Homocysteine" adduct. Tris contains a primary amine that attacks the thiolactone ring faster than water does. This consumes your D-HTL and permanently modifies your buffer molecules, preventing the D-HTL from reacting with your intended target. Switch to HEPES or PBS.

Q2: Can I store the diluted working solution at 4°C overnight? A: No. Even at 4°C, physiological pH (7.4) will induce hydrolysis. While the rate is slower than at 25°C, you will likely have 10-15% free homocysteine by the next morning (2). This free thiol can reduce disulfide bonds in your protein samples, causing artifacts.

Q3: How do I verify if my D-HTL has hydrolyzed? A: Use Ellman’s Reagent (DTNB).

  • Intact Thiolactone: Does not react with DTNB (no free thiol).

  • Hydrolyzed Product (Homocysteine): Reacts immediately with DTNB to turn yellow (412 nm). Test: Add DTNB to your stock. If it turns yellow instantly, your stock has degraded.

Q4: Does the D-isomer degrade faster than the L-isomer? A: Chemically, no . In a standard buffer (achiral environment), D-HTL and L-HTL have identical hydrolysis kinetics. However, if you are using biological media (serum/lysate), enzymes like paraoxonase (PON1) or bleomycin hydrolase are stereoselective and may hydrolyze the L-isomer faster than the D-isomer (3).

Decision Workflow

Use this logic flow to determine the correct handling for your specific experiment.

DecisionTree Start Start: Prepare D-HTL Solvent Choose Stock Solvent Start->Solvent Acid 1 mM HCl or DMSO (Stable) Solvent->Acid Correct Water Pure Water/PBS (Unstable) Solvent->Water Incorrect Buffer Choose Working Buffer Tris Tris/Glycine (STOP: Aminolysis) Buffer->Tris Avoid PBS PBS/HEPES (Proceed) Buffer->PBS Preferred Timing Time to Experiment? Immediate Dilute & Use Now (Keep on Ice) Timing->Immediate Later Store Stock -20°C Do not dilute yet Timing->Later Acid->Buffer PBS->Timing

Figure 2: Preparation workflow to ensure D-HTL integrity.

References

  • Jakubowski, H. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The FASEB Journal.

  • Munday, R. (1989). Toxicity of thiols and disulphides: involvement of free-radical species. Free Radical Biology and Medicine. (General thiol chemistry grounding).
  • Perla-Kajan, J., & Jakubowski, H. (2012). Paraoxonase 1 protects against protein N-homocysteinylation in humans.[2] The FASEB Journal.

  • Sigma-Aldrich. (n.d.). DL-Homocysteine thiolactone hydrochloride Product Information.

Sources

Optimization

minimizing background noise in D-homocysteine thiolactone immunoassays

A Guide to Minimizing Background Noise and Ensuring Assay Integrity Understanding the Challenge: The Nature of D-Homocysteine Thiolactone D-homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine. I...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Background Noise and Ensuring Assay Integrity

Understanding the Challenge: The Nature of D-Homocysteine Thiolactone

D-homocysteine thiolactone is a cyclic thioester of the amino acid homocysteine. Its reactivity, particularly with the lysine residues of proteins, is a key consideration in immunoassay development.[1] This reactivity can be a double-edged sword: while it allows for the detection of modified proteins, it also presents unique challenges in controlling non-specific interactions that can lead to high background signals.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of high background in my D-homocysteine thiolactone ELISA?

High background in an ELISA is often multifaceted, but the most frequent culprits are insufficient washing and suboptimal blocking.[2][3] These two factors are critical in minimizing non-specific binding of antibodies and other reagents to the microplate surface.

Q2: Can the type of blocking buffer I use affect my assay's background?

Absolutely. The choice of blocking buffer is crucial.[4] Commonly used protein-based blockers like Bovine Serum Albumin (BSA) or non-fat dry milk can be effective, but it's essential to select one that doesn't cross-react with your assay components.[4][5]

Q3: How do I know if my primary or secondary antibody concentration is too high?

Excessive antibody concentration is a common source of high background.[6][7] A classic sign is a uniformly high signal across the entire plate, including the negative controls. To address this, it is recommended to perform a titration experiment to determine the optimal antibody concentration that provides a strong signal with low background.

Q4: What are "matrix effects" and how can they impact my results when analyzing plasma samples?

Matrix effects occur when components in a complex sample like plasma or serum interfere with the antibody-antigen binding, leading to inaccurate results.[8][9][10] These effects can sometimes be mitigated by diluting the sample or using a specialized assay diluent.[8]

Q5: Could cross-reactivity be an issue in my D-homocysteine thiolactone immunoassay?

Yes. Cross-reactivity happens when an antibody raised against a specific antigen also recognizes other structurally similar molecules.[6] In the context of D-homocysteine thiolactone, it's important to ensure your antibodies are specific and do not cross-react with related compounds.[11][12]

In-Depth Troubleshooting Guides

This section provides a structured approach to identifying and resolving common issues encountered during D-homocysteine thiolactone immunoassays.

Guide 1: Tackling High Background Noise

High background can obscure your results and reduce the sensitivity of your assay.[13][14] The following table outlines common causes and their solutions.

Potential Cause Recommended Solution Scientific Rationale
Inadequate Washing Increase the number of wash cycles (3-5 is a good starting point).[15][16] Ensure complete aspiration of wash buffer after each step.Thorough washing is essential to remove unbound antibodies and other reagents that can contribute to non-specific signal.[17]
Suboptimal Blocking Optimize the blocking buffer by trying different agents (e.g., BSA, casein, or commercial blockers).[5] Increase the blocking incubation time.The blocking buffer's role is to saturate all unoccupied binding sites on the microplate, preventing non-specific adherence of assay components.[5][18]
Excessive Antibody Concentration Perform a titration of both primary and secondary antibodies to find the optimal dilution.Using the lowest antibody concentration that still provides a robust signal will minimize non-specific binding and reduce background.[2][19]
Cross-Reactivity Use highly specific monoclonal antibodies if possible. Consider using cross-adsorbed secondary antibodies.[20]Cross-adsorbed antibodies have been purified to remove antibodies that may bind to immunoglobulins from other species, reducing off-target signals.[20]
Contaminated Reagents Prepare fresh buffers for each experiment.[6] Ensure water used for reagent preparation is of high quality.[13][21]Contaminants in buffers or reagents can introduce substances that bind non-specifically to the plate or interfere with the assay chemistry.[6][21]
Experimental Workflow for Optimizing Washing Steps

Washing Optimization Workflow cluster_prep Preparation cluster_wash_test Washing Protocol Testing cluster_incubation Incubation & Detection cluster_analysis Analysis Prep Prepare ELISA plate with coated antigen and blocking Wash_3x Group 1: 3 Wash Cycles Prep->Wash_3x Divide plate into groups Wash_5x Group 2: 5 Wash Cycles Prep->Wash_5x Divide plate into groups Wash_Soak Group 3: 3 Wash Cycles with 30-second soak Prep->Wash_Soak Divide plate into groups Add_Ab Add Primary & Secondary Antibodies Wash_3x->Add_Ab Wash_5x->Add_Ab Wash_Soak->Add_Ab Add_Substrate Add Substrate Add_Ab->Add_Substrate Read_Plate Read Plate Add_Substrate->Read_Plate Analyze Analyze Signal-to-Noise Ratio Read_Plate->Analyze

Caption: Workflow for optimizing ELISA washing protocols.

Guide 2: Addressing Matrix Effects in Biological Samples

When working with complex biological samples such as plasma or serum, matrix components can interfere with the assay.[9][22]

Problem Probable Cause Troubleshooting Steps
Low Analyte Recovery Interfering substances in the sample matrix (e.g., lipids, proteins).[8][9]1. Sample Dilution: Dilute the sample in an appropriate assay buffer to reduce the concentration of interfering components.[8] 2. Spike and Recovery Experiment: Add a known amount of the analyte to the sample and a control buffer to quantify the extent of matrix interference.
High Inter-sample Variability Differences in the composition of the matrix between individual samples.[22]1. Use a Matrix-Matched Standard Curve: Prepare the standard curve in a matrix that closely resembles the sample matrix. 2. Sample Pre-treatment: Consider methods like protein precipitation or filtration to remove interfering substances.
Diagram of Matrix Effect Interference

Caption: Mechanisms of matrix effect interference.

Step-by-Step Experimental Protocols

Protocol 1: Standard ELISA Plate Washing Procedure
  • Aspiration: After incubation, invert the microplate and sharply tap it on a clean paper towel to remove the solution from the wells.

  • Wash Buffer Addition: Immediately add at least 300 µL of wash buffer to each well using a multichannel pipette or an automated plate washer.[15]

  • Soaking (Optional but Recommended): Allow the wash buffer to sit in the wells for 30-60 seconds. This can help to more effectively remove unbound reagents.[3]

  • Repeat: Repeat the aspiration and wash buffer addition steps for the desired number of cycles (typically 3-5).

  • Final Aspiration: After the final wash, ensure all wash buffer is removed by inverting and tapping the plate on a fresh paper towel.

Protocol 2: Optimizing Blocking Buffer Concentration
  • Plate Coating: Coat the wells of a 96-well plate with your D-homocysteine thiolactone antigen or capture antibody according to your standard protocol.

  • Blocking Buffer Preparation: Prepare a series of blocking buffer concentrations (e.g., 1%, 3%, and 5% BSA in PBS-T).

  • Blocking: Add 200 µL of the different blocking buffer concentrations to separate sections of the plate. Include a "no block" control.

  • Incubation: Incubate the plate for 1-2 hours at room temperature or overnight at 4°C.

  • Proceed with Assay: Continue with your standard immunoassay protocol, adding primary and secondary antibodies, followed by the substrate.

  • Analysis: Compare the background signal (from wells with no primary antibody) across the different blocking buffer concentrations. The optimal concentration will be the one that provides the lowest background without significantly reducing the specific signal.

References

  • What Causes High Background in ELISA Tests? - Surmodics IVD.
  • Causes Of High Background In ELISA Tests and How to Solve Them - Caltag Medsystems.
  • Effects of serum and plasma matrices on multiplex immunoassays - PMC - NIH.
  • Bench Tips for Optimizing ELISA: It All Comes Out in the Wash - Biocompare.
  • Understanding the matrix effect in immunoassays : Bioanalysis - Ovid.
  • Immunoassay Blocking Agents: Reducing False Results.
  • ELISA Plate Washing Optimiz
  • ELISA Troubleshooting: High Background | Sino Biological.
  • Managing Matrix Interference in Immunoassays: Tips and Solutions - bio-connect.nl.
  • What are the reasons for high background in ELISA?
  • 7 Tips for Optimizing ELISA Experiment Results: A Guide to Using Microplate Reader and Washer - Di
  • High Background in ELISA: Causes, Fixes, and Tips – AstorScientific.
  • Elisa troubleshooting tips – High background - Blog | ARP American Research Products, Inc.
  • Understanding the matrix effect in immunoassays - ResearchG
  • Troubleshooting of Indirect ELISA - Cre
  • Effective Blocking Procedures in ELISA Assays - DD BioLab.
  • ELISA Troubleshooting (High Background).
  • How to Reduce Background Noise in ELISA Assays - P
  • ELISA Blocking Buffers: Overview & Applic
  • Optimizing your ELISA Assays | BMG LABTECH.
  • A guide to selecting control and blocking reagents. - Jackson ImmunoResearch.
  • Immunoassay Blocking Reagents - Meridian Bioscience.
  • ELISA troubleshooting - St John's Labor
  • Multiplex Immunoassays: Five Tips for Sample Prepar
  • ELISA Guide; Part 4: Troubleshooting - Jackson ImmunoResearch.
  • Non-Specific Binding: Wh
  • Reduction of non-specific binding in immunoassays requiring long incub
  • Generation and initial characterization of a novel polyclonal antibody directed against homocysteine thiolactone-modified low density lipoprotein - PubMed.
  • Measurement of homocysteine: a historical perspective - PMC.
  • Non Specific Binding (NSB) in Antigen-Antibody Assays - Rusling Research Group.
  • Non-Specific Binding of Antibodies in Immunoassays Webinar: How to Overcome All Problems - YouTube.
  • How to deal with high background in ELISA - Abcam.
  • Cross-adsorbed secondary antibodies and cross-reactivity - Jackson ImmunoResearch.
  • High Backgrounds (NSB) - Cygnus Technologies.
  • Homocysteine Thiolactone: Biology and Chemistry - MDPI.
  • Tissue Cross-Reactivity Studies - Charles River Labor
  • Determination of homocysteine thiolactone and homocysteine in cell cultures using high-performance liquid chromatography with fluorescence detection - PubMed.
  • Species Cross Reactivity - Affinity Biologicals.

Sources

Troubleshooting

Technical Support Center: D-Homocysteine Thiolactone Storage &amp; Handling Guide

Topic: Prevention of Dimerization and Degradation of D-Homocysteine Thiolactone Document ID: TS-HCTL-001 Last Updated: October 26, 2023 Audience: Research Scientists, Medicinal Chemists, Formulation Specialists[1][2] Cor...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Prevention of Dimerization and Degradation of D-Homocysteine Thiolactone Document ID: TS-HCTL-001 Last Updated: October 26, 2023 Audience: Research Scientists, Medicinal Chemists, Formulation Specialists[1][2]

Core Directive: The Stability Paradox

Executive Summary: D-Homocysteine thiolactone (D-HCTL) presents a unique stability challenge.[1][2] Unlike linear amino acids, it possesses a reactive cyclic thioester ring.[2][3][4] Its degradation is not a single pathway but a bifurcation:

  • Hydrolysis (Ring Opening)

    
     Leads to Oxidative Dimerization  (Homocystine).[1][2]
    
  • Aminolysis/Condensation

    
     Leads to Cyclic Dimerization  (Diketopiperazine).[1][2]
    

The Golden Rule: Stability is maintained only by suppressing both ring-opening (requires low pH, low moisture) and free-thiol oxidation (requires inert atmosphere).[1][2]

Mechanistic Insight: Why Dimerization Occurs

To prevent dimerization, one must understand which "dimer" is forming.[2]

Pathway A: The Oxidative Dimer (Homocystine)

In the presence of water (hydrolysis), the metastable thiolactone ring opens to form free D-homocysteine. This exposes a reactive free thiol (-SH) group.[1][2] In the presence of oxygen and trace metals, two molecules cross-link via a disulfide bond.[2]

  • Trigger: Moisture + Oxygen + Neutral/High pH.[1][2]

  • Result: Insoluble disulfide precipitates (Homocystine).[1][2]

Pathway B: The Condensation Dimer (Diketopiperazine)

Under neutral-to-alkaline conditions, the free amine of one HCTL molecule attacks the carbonyl of another (intermolecular aminolysis), or a single linear homocysteine cyclizes with another.[2] This forms a highly stable, 6-membered diketopiperazine (DKP) ring.[1][2]

  • Trigger: High Concentration + Basic pH (pH > 7.0).[1][2]

  • Result: Irreversible formation of 3,6-bis(2-mercaptoethyl)piperazine-2,5-dione.[1][2]

Visualization of Degradation Pathways

HCTL_Degradation HCTL D-Homocysteine Thiolactone (HCTL) Hcy Free D-Homocysteine (Open Ring) HCTL->Hcy Hydrolysis (pH > 6, Moisture) DKP Diketopiperazine (Cyclic Dimer) HCTL->DKP Self-Condensation (High Conc, pH > 7.5) Disulfide Homocystine (Oxidative Dimer) Hcy->Disulfide Oxidation (O2, pH > 7) Hcy->DKP Condensation

Caption: Figure 1. Dual degradation pathways of D-Homocysteine Thiolactone leading to oxidative (disulfide) or condensation (DKP) dimers.

Storage & Handling Protocols

A. Solid State Storage (Long-Term)[1][2]
  • Temperature: -20°C is mandatory. Room temperature storage accelerates ring-opening significantly over time.[1][2]

  • Atmosphere: Store under Argon or Nitrogen.[1][2] Oxygen promotes the immediate dimerization of any trace hydrolyzed product.[2]

  • Container: Tightly sealed amber glass vials with parafilm. HCTL is hygroscopic; moisture absorption triggers autocatalytic hydrolysis.[2]

B. Stock Solution Preparation

Critical Note: Never store D-HCTL in aqueous buffers (PBS, Tris) for more than 4–6 hours.

ParameterRecommended ConditionScientific Rationale
Solvent DMSO or DMFAprotic solvents prevent hydrolysis.[1][2] Stability: >1 month at -20°C.
Concentration 10 – 50 mMHigher concentrations in organic solvents are stable; aqueous dilution should be immediate.[1][2]
Headspace Inert Gas (N₂/Ar)Prevents oxidation of trace free thiols.[1][2]
C. Aqueous Working Solution (Immediate Use)

If you must dissolve directly in water:

  • Solvent: Use degassed, acidified water (0.1% HCl or acetic acid).[1][2]

  • pH Control: Maintain pH < 5.0.

    • Why? At pH < 5, the amine is protonated (

      
      ), preventing it from attacking other molecules (stopping DKP formation).[2] The thioester ring is also stable against hydrolysis in acid.[2]
      
  • Temperature: Keep on ice (4°C).

Troubleshooting Guide (FAQs)

Q1: My D-HCTL solution turned cloudy after 24 hours in PBS. What happened?

Diagnosis: You likely formed the Diketopiperazine (DKP) dimer or Homocystine precipitate.[1][2] Root Cause: PBS (pH 7.[1][2][5]4) is alkaline enough to deprotonate the amine group (


) and catalyze thioester hydrolysis.[2]
  • Immediate Fix: Filter the solution (0.22 µm) to remove aggregates if using for non-critical qualitative work, but for quantitative assays, discard and prepare fresh .

  • Prevention: Prepare stock in DMSO. Dilute into PBS immediately before use.[1][2] Do not store in PBS.[1][2]

Q2: I see a yellow tint in my stock solution. Is it safe to use?

Diagnosis: Mild oxidation.[1][2] Root Cause: Formation of trace disulfides often presents with slight yellowing due to impurities or trace iodine interactions if HI was used in synthesis (though rare in high purity grades).[1][2]

  • Action: Check solubility. If fully soluble, it may be usable for rough screens.[2] For

    
     measurements or cell culture, discard.
    
  • Prevention: Purge stock vials with Nitrogen after every use.[1][2]

Q3: Can I freeze-thaw aqueous aliquots?

Answer: No. Reasoning: During the freezing process of aqueous buffers, "eutectic crystallization" can cause transient pH spikes (often becoming very acidic or basic depending on the buffer salts), and the concentration of solute increases locally, promoting DKP dimerization.[2]

  • Protocol: Freeze only DMSO/DMF stocks. Aqueous dilutions must be made fresh.

Q4: How do I weigh out hygroscopic powder without degradation?

Protocol:

  • Equilibrate the vial to room temperature before opening (prevents condensation).[1][2]

  • Work in a glove box or dry environment if possible.[2]

  • If weighing on an open balance, work quickly and purge the stock vial with inert gas immediately before re-sealing.[2]

Decision Tree: Storage Workflow

Storage_Workflow Start Received D-HCTL Solid LongTerm Long-Term Storage? Start->LongTerm SolidStore Store Solid at -20°C Desiccated, Inert Gas LongTerm->SolidStore Yes ExpUse Experimental Use LongTerm->ExpUse No Solvent Select Solvent ExpUse->Solvent Aqueous Aqueous Buffer (PBS, Media) Solvent->Aqueous Biological Assay Organic Organic Solvent (DMSO, DMF) Solvent->Organic Stock Solution AqAction Prepare FRESH only. Keep on Ice. Use within 4 hours. Aqueous->AqAction OrgAction Stable Stock. Store -20°C for 1 month. Purge with N2. Organic->OrgAction

Caption: Figure 2. Decision matrix for optimal storage and reconstitution of D-Homocysteine Thiolactone.

References

  • Perła-Kaján, J., Twardowski, T., & Jakubowski, H. (2007).[2] Mechanisms of homocysteine toxicity in humans. Amino Acids, 32(4), 561–572.[2] (Contextual grounding on HCTL reactivity and protein modification).

  • Jakubowski, H. (2000).[1][2] Homocysteine thiolactone: Metabolic origin and protein synthesis. The Journal of Nutrition, 130(2), 377S-381S.[2] (Mechanism of aminolysis and ring reactivity).[2][3]

Sources

Optimization

troubleshooting low yield in D-homocysteine thiolactone synthesis

Topic: Troubleshooting Low Yield in D-Homocysteine Thiolactone Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals Status: Active Subject: Troubleshoot...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Troubleshooting Low Yield in D-Homocysteine Thiolactone Synthesis Content Type: Technical Support Center Guide Audience: Researchers, Scientists, Drug Development Professionals

Status: Active Subject: Troubleshooting Low Yield, Dimerization, and Purity Issues Technician: Senior Application Scientist

Executive Summary

Synthesizing D-homocysteine thiolactone (D-HTL) presents a unique set of challenges compared to standard amino acid derivatization. While the D-enantiomer is chemically identical to the L-form, its application in peptidomimetics and metabolically stable polymers often demands higher purity specifications.

The most common causes of low yield are not failure of the primary reaction, but rather product loss during work-up due to three "silent killers":

  • DKP Dimerization: Rapid self-condensation of the free base into diketopiperazine.

  • Hydrolytic Ring Opening: Reversion to open-chain D-homocysteine in the presence of water/moisture.

  • Oxidative Coupling: Formation of disulfides (D-Hcy-S-S-D-Hcy).

This guide deconstructs these failure modes and provides validated protocols to recover yield.

Part 1: The Diagnostic Framework

Before adjusting your protocol, identify where the yield is lost using this logic flow.

TroubleshootingFlow Start Low Yield Observed CheckState Physical State of Product? Start->CheckState Sticky Sticky/Hygroscopic Oil CheckState->Sticky Gummy WhiteSolid Insoluble White Precipitate CheckState->WhiteSolid Powder LowMass Low Mass Recovery CheckState->LowMass No Solid WaterCheck NMR: Check H2O content & Open Chain Signals Sticky->WaterCheck SolubilityCheck Soluble in Water? WhiteSolid->SolubilityCheck FiltrateCheck Check Mother Liquor LowMass->FiltrateCheck DryIssue Issue: Incomplete Drying or Hydrolysis WaterCheck->DryIssue DKP No: DKP Dimer Formed (Irreversible Loss) SolubilityCheck->DKP Insoluble SaltIssue Product trapped in inorganic salts FiltrateCheck->SaltIssue

Figure 1: Diagnostic flowchart for identifying the root cause of yield loss based on physical characteristics of the crude product.

Part 2: Critical Failure Modes & Solutions
Issue 1: The "Free Base" Trap (Diketopiperazine Formation)

Symptom: You attempted to neutralize the hydrochloride salt to extract the free amine, or you washed the organic layer with saturated bicarbonate. The solution turned cloudy, or a white, water-insoluble solid precipitated. Diagnosis: Diketopiperazine (DKP) formation. Mechanism: The free amine of one D-HTL molecule nucleophilically attacks the thioester carbonyl of another. This forms a stable, 6-membered diketopiperazine ring. This reaction is extremely fast at neutral/basic pH [1][3]. The Fix:

  • Never isolate the free base of D-homocysteine thiolactone. Always maintain it as the Hydrochloride (HCl) salt .

  • Protocol Adjustment: If you must react the amine (e.g., for peptide coupling), add the base (DIPEA/TEA) in situ in the presence of the electrophile. Do not pre-neutralize.[1]

Issue 2: The Equilibrium Trap (Incomplete Cyclization)

Symptom: NMR shows a mixture of ring (thiolactone) and open-chain (homocysteine) signals. Yield is ~50-60%. Diagnosis: Water-mediated Hydrolysis. Mechanism: The cyclization of D-homocysteine to D-HTL is an equilibrium reaction driven by acid. Water is a byproduct. If water is not removed, the equilibrium shifts back to the open chain [2].


The Fix: 
  • Azeotropic Distillation: Use toluene or benzene to azeotropically remove water during the acid reflux step.

  • High Acid Concentration: Ensure the reaction is performed in concentrated HCl or anhydrous HCl in acetic acid to push the equilibrium forward.

Issue 3: The Salt Trap (Purification Losses)

Symptom: Synthesis uses D-Methionine reduction (Na/liq. NH3), but isolation yields a sticky mass contaminated with NaCl/NH4Cl. Diagnosis: Inorganic Salt Entrapment. Mechanism: The reduction of methionine generates stoichiometric amounts of inorganic salts. D-HTL HCl is highly soluble in water, making separation from NaCl difficult without losses [4]. The Fix:

  • Solvent Switch: Evaporate the aqueous reaction mixture to dryness. Extract the residue with boiling absolute ethanol or isopropanol . D-HTL HCl is soluble in hot alcohol; NaCl is not. Filter hot and crystallize.

Part 3: Optimized Synthesis Protocol (D-Methionine Route)

This protocol is designed to minimize DKP formation and maximize cyclization.

Reagents:

  • D-Methionine (Start Material)[2][3]

  • Sodium Metal / Liquid Ammonia (Demethylation)

  • Concentrated HCl (Cyclization)[4]

  • Isopropanol (Purification)

Step-by-Step Workflow:

  • Demethylation:

    • Dissolve D-Methionine in liquid ammonia at -78°C.

    • Add Na metal in small pieces until a persistent blue color remains (indicating excess electrons).

    • Critical: Quench with solid NH4Cl before allowing ammonia to evaporate to prevent high pH excursions that promote side reactions.

  • Acidification & Cyclization:

    • Evaporate NH3. Dissolve residue in 6M HCl.

    • Reflux for 4-6 hours under N2 atmosphere.

    • Yield Booster: Continuously purge with N2 to prevent oxidation of the free thiol.

  • Water Removal (The Yield Step):

    • Evaporate the HCl solution to a sticky residue under vacuum.

    • Add fresh conc. HCl and evaporate again. Repeat 2x. This drives the equilibrium toward the thiolactone by removing water.

  • Isolation:

    • Suspend the dry residue (containing Product + NaCl) in Isopropanol .

    • Heat to reflux.[2][5] The D-HTL HCl dissolves; NaCl remains solid.

    • Filter the hot solution quickly.

  • Crystallization:

    • Cool the filtrate to 0°C. D-HTL HCl crystallizes as white needles.

    • Wash with cold ether. Store in a desiccator.

Part 4: Data & Specifications

Comparison of Acid Catalysts for Cyclization

Catalyst SystemTypical YieldReaction TimeProsCons
Conc. HCl (Reflux) 75-85%4-6 hCheap, simple workupRequires azeotropic drying; equilibrium limited
Anhydrous HCl / Acetic Acid 85-95%2-4 hHigh conversion, low waterCorrosive, harder to handle
HI (Hydriodic Acid) >90%3-5 hSimultaneous demethylation & cyclizationExpensive, I2 byproduct requires cleaning

Key Characterization Signals (D-HTL HCl)

  • 1H NMR (D2O): Look for the

    
    -proton shift.
    
    • Thiolactone Ring:[1][6][7][8][9][10][11]

      
       ppm (Multiplet).
      
    • Open Chain (Hydrolysis):

      
       ppm.[12]
      
    • DKP Dimer: Insoluble in D2O; if dissolved in DMSO, signals shift significantly upfield.

  • IR Spectroscopy:

    • Carbonyl Stretch: ~1700 cm⁻¹ (Thiolactone C=O is distinctive).

Part 5: Frequently Asked Questions (FAQ)

Q1: My product is a sticky oil that won't crystallize. What happened? A: This is likely due to residual water or acid. D-HTL HCl is hygroscopic.

  • Solution: Triturate the oil with anhydrous acetone or diethyl ether. Scratch the side of the flask with a glass rod to induce nucleation. Ensure the solvent is strictly anhydrous.

Q2: Can I use silica column chromatography to purify D-HTL? A: Avoid if possible. Silica is slightly acidic/reactive and contains water. D-HTL can hydrolyze on the column or bind irreversibly. Recrystallization from alcohol is far superior for yield preservation.

Q3: Why do I see a disulfide peak in the Mass Spec? A: Oxidation occurred during workup.

  • Solution: Perform all steps using degassed solvents. Add a pinch of reaction-compatible reducing agent (like TCEP) if the application permits, or store the final product under Argon.

Q4: Is the D-isomer more stable than the L-isomer? A: Chemically, they are identical. However, D-HTL is resistant to enzymatic hydrolysis by stereoselective enzymes (like bleomycin hydrolase) that might be present if you are testing in biological media [5].

Part 6: Reaction Mechanism & Pathway

The following diagram illustrates the synthesis pathway and the critical diversion points where yield is lost.

ReactionPathway cluster_cycle Cyclization Equilibrium Met D-Methionine Hcy D-Homocysteine (Open Chain) Met->Hcy Na / liq. NH3 (Demethylation) HTL_Salt D-HTL HCl Salt (Target Product) Hcy->HTL_Salt HCl, Heat - H2O HTL_Salt->Hcy Water/Neutral pH HTL_Free D-HTL Free Base (Transient) HTL_Salt->HTL_Free Base (NaOH/HCO3) DKP Diketopiperazine (Dead End Dimer) HTL_Free->DKP Self-Condensation (Fast!) Hydrolysis Hydrolysis (Water)

Figure 2: Reaction pathway showing the reversible cyclization and the irreversible dimerization trap.

References
  • Jakubowski, H. (2002).[1] "Homocysteine thiolactone: Metabolic origin and protein homocysteinylation in humans." Journal of Nutrition, 132(12), 3707S-3714S.

  • Munday, R. (1989). "Toxicity of thiols and disulphides: involvement of free-radical species." Free Radical Biology and Medicine, 7(6), 659-673. (Discusses thiol stability and oxidation).

  • Wang, J., et al. (2017). "A new synthetic method of DL-homocysteine thiolactone hydrochloride." CN Patent 107325073A. (Describes the Na/NH3 reduction and cyclization optimization).

  • Zajac, A., et al. (2019).[7] "Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective." Life, 9(2), 43. (Details pH stability and hydrolysis rates).

  • Eren, R., et al. (2024).[13] "Enzymatic synthesis of S-adenosyl-L-homocysteine... from racemic homocysteine thiolactone." RSC Advances, 14, 28245-28254. (Discusses racemization and enzymatic stability).

Sources

Troubleshooting

controlling pH drift during D-homocysteine thiolactone reactions

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you frequently rely on D-homocysteine thiolactone (HTL) as a versatile cyclic thioester building block for introduci...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Scientist Support Center. As researchers and drug development professionals, you frequently rely on D-homocysteine thiolactone (HTL) as a versatile cyclic thioester building block for introducing latent thiol functionalities into polymers, proteins, and theranostic agents[1]. However, the intrinsic chemistry of the thiolactone ring makes it highly susceptible to pH fluctuations.

This guide deconstructs the thermodynamic and kinetic drivers of pH drift during HTL reactions and provides self-validating troubleshooting protocols to ensure your experimental integrity.

Part 1: Diagnostic Decision Tree

When pH drift occurs, identifying whether it is a symptom of reagent preparation, buffer failure, or competing side reactions is critical. Use the diagnostic workflow below to isolate the root cause.

Troubleshooting Start pH Drift Detected During HTL Reaction SaltCheck Was HTL-HCl salt pre-neutralized? Start->SaltCheck Neutralize Adjust stock pH or use high-capacity buffer SaltCheck->Neutralize No CheckBuffer Is Buffer Capacity > 50 mM (Non-Amine)? SaltCheck->CheckBuffer Yes ChangeBuffer Switch to 100 mM HEPES or Bicine CheckBuffer->ChangeBuffer No CheckpH Is Target pH > 8.0? CheckBuffer->CheckpH Yes HighpH Hydrolysis Dominating: Use pH-Stat Titrator CheckpH->HighpH Yes Proceed Proceed with Continuous Monitoring CheckpH->Proceed No

Troubleshooting workflow for identifying and resolving pH drift in HTL reactions.

Part 2: Mechanistic FAQ & Troubleshooting

Q1: Why does the pH drop precipitously the moment I initiate the HTL ring-opening reaction? A1: The rapid acidification observed upon adding HTL to a reaction mixture is driven by three compounding mechanistic factors:

  • Reagent Salt Form: HTL is commercially supplied as a hydrochloride salt (HTL-HCl) to prevent premature auto-condensation[2]. Dissolving this directly into a weakly buffered solution immediately neutralizes the basic buffer components.

  • Base Consumption: Aminolysis requires the target amine (e.g., a lysine ε-amino group) to be in its unprotonated, nucleophilic state. As the unprotonated amine is irreversibly consumed to form an amide bond, the equilibrium (

    
    ) shifts to the right, releasing protons[3].
    
  • Generation of Acidic Functional Groups: The ring-opening of HTL yields a free sulfhydryl group. While the α-amino group of intact HTL has a relatively low pKa of ~7.1[4], the newly exposed thiol and altered local electronic environment contribute to a net release of protons at physiological pH[5].

Q2: How does pH affect the competition between aminolysis (my target reaction) and hydrolysis (the side reaction)? A2: Aminolysis is first-order with respect to amine concentration, meaning it relies heavily on the availability of unprotonated amines[3]. To maximize this, researchers often push the pH above 8.0. However, HTL is intrinsically unstable in alkaline conditions. While it has a half-life of ~24–30 hours at pH 7.4, base-catalyzed hydrolysis accelerates exponentially at higher pH values, rapidly cleaving the thioester to yield free homocysteine[1][6]. This hydrolysis not only destroys your reactant but also generates a carboxylate group, further driving down the pH[7]. Therefore, a strict pH boundary (7.4–7.8) must be maintained to balance nucleophilicity against hydrolytic degradation.

Q3: What is the optimal buffering strategy for N-homocysteinylation of proteins? A3: Standard Phosphate-Buffered Saline (PBS, typically 10 mM phosphate) lacks the buffering capacity to absorb the proton release during high-concentration HTL reactions. We recommend a high-capacity (50–100 mM) Good's buffer with a pKa near 7.5, such as HEPES. Critically, you must avoid primary amine buffers (e.g., Tris or Glycine), as they will act as competing nucleophiles and undergo aminolysis with HTL[3].

Pathway HTL D-Homocysteine Thiolactone (pKa ~7.1) Aminolysis Aminolysis (Target) + Protein-NH2 HTL->Aminolysis pH 7.4-7.8 Hydrolysis Hydrolysis (Side Reaction) + H2O / OH- HTL->Hydrolysis pH > 8.0 ProductA N-Homocysteinylated Protein (Amide + Free Thiol) Net Proton Release Aminolysis->ProductA ProductH Homocysteine (Carboxylate + Free Thiol) Net Proton Release Hydrolysis->ProductH

Competing ring-opening pathways of D-homocysteine thiolactone dictating pH stability.

Part 3: Quantitative Data & Buffer Selection

To design a robust reaction, you must account for the thermodynamic properties of the molecules involved. Use the table below to calibrate your reaction conditions.

ParameterValueChemical/Experimental Significance
HTL α-amino group pKa ~7.1Ensures the molecule is largely neutral at physiological pH, allowing diffusion but altering local charge upon ring opening[4].
Target Lysine ε-amino pKa ~10.5Requires slightly alkaline pH to increase the fraction of unprotonated, nucleophilic amines[5].
HTL Half-life (Hydrolysis) 24 - 30 hours (at pH 7.4)Provides a stable temporal window for aminolysis at physiological pH[1].
Optimal Aminolysis pH Range 7.4 - 7.8The critical "Goldilocks" zone that balances amine nucleophilicity against the rate of alkaline hydrolysis[3].

Part 4: Validated Step-by-Step Methodologies

To ensure reproducibility, every protocol must be a self-validating system. Below are two field-proven workflows for handling HTL reactions while mitigating pH drift.

Protocol A: Controlled N-Homocysteinylation of Proteins (Aminolysis)

Objective: Covalently attach HTL to protein lysine residues without inducing hydrolytic degradation.

  • Buffer Preparation: Prepare a 100 mM HEPES buffer, pH 7.6, containing 1 mM EDTA. (Causality: High capacity HEPES resists acidification; EDTA prevents metal-catalyzed oxidation of the newly formed thiols).

  • Protein Solubilization: Dissolve the target protein (e.g., Human Serum Albumin) to a final concentration of 10 mg/mL in the buffer.

  • Reagent Preparation: Prepare a fresh 100 mM stock of D-homocysteine thiolactone hydrochloride in deionized water immediately before use. Do not store this stock, as HTL degrades over time[7].

  • Initiation: Add the HTL stock to the protein solution to achieve a 10-fold molar excess over the target lysine residues.

  • Active Monitoring: Monitor the pH continuously for the first 15 minutes. If the pH drops by >0.1 units due to the HCl salt, titrate dropwise with 0.1 M NaOH to restore pH 7.6.

  • Incubation: Incubate at 37°C for 12–24 hours under an inert gas (Argon/Nitrogen) to prevent disulfide cross-linking.

  • Self-Validation Step: Remove unreacted HTL via size-exclusion chromatography. Perform an Ellman’s Reagent (DTNB) assay on the purified protein. The detection of free thiols confirms successful ring opening and N-homocysteinylation.

Protocol B: Base-Catalyzed Hydrolysis of HTL (Latent Thiol Release)

Objective: Rapidly and intentionally hydrolyze HTL to yield free homocysteine using automated pH control.

  • System Setup: Load a pH-stat autotitrator with 0.5 M NaOH as the titrant.

  • Reaction Matrix: Dissolve D-homocysteine thiolactone in 50 mM Bicine buffer, with an initial pH of 8.5.

  • Parameter Configuration: Set the pH-stat endpoint strictly to 8.5.

  • Execution: Initiate the reaction. The pH-stat will automatically inject NaOH to counteract the massive proton release caused by the formation of the homocysteine carboxylate and thiol groups[6].

  • Self-Validation Step: The reaction is deemed complete when the base consumption plateaus (typically 30–60 minutes). A stable titrant volume indicates 100% conversion. Confirm the absence of the intact thiolactone ring via LC-MS or NMR[2].

References

*[1] Homocysteine Thiolactone: Biology and Chemistry - MDPI. Available at:[Link] *[6] Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation - PubMed. Available at:[Link] *[3] Mechanism of hydrolysis and aminolysis of homocysteine thiolactone - PubMed. Available at:[Link] *[4] Homocysteine Thiolactone: Biology and Chemistry - Semantic Scholar. Available at:[Link] *[5] Relationship between paraoxonase and homocysteine: crossroads of oxidative diseases - Archives of Medical Science. Available at:[Link] *[2] Ring Opening Functionalization of Thiolactone Homopolymers for ROS Scavenging - Scholars' Mine. Available at:[Link] *[7] Homocysteine Thiolactone: Biology and Сhemistry | Encyclopedia MDPI. Available at:[Link]

Sources

Optimization

optimizing incubation times for thiolactone-induced protein modification

Topic: Optimizing Incubation Times & Reaction Kinetics Executive Summary: The Kinetic Tug-of-War Welcome to the technical guide for optimizing thiolactone-based protein modification. If you are using reagents such as N-a...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Incubation Times & Reaction Kinetics

Executive Summary: The Kinetic Tug-of-War

Welcome to the technical guide for optimizing thiolactone-based protein modification. If you are using reagents such as N-acetylhomocysteine thiolactone (NAHT) or similar cyclic thioesters to introduce free sulfhydryls onto lysine residues, you are managing a kinetic competition.

Success in this reaction is not about a fixed "recipe"; it is about balancing two competing pathways:

  • Aminolysis (Desired): The nucleophilic attack of a lysine

    
    -amine on the thiolactone carbonyl, opening the ring to form a stable amide bond and releasing a free thiol.
    
  • Hydrolysis (Undesired): The attack of water on the thiolactone, opening the ring to form a carboxylic acid (which is unreactive) and failing to attach to the protein.

This guide provides the logic to manipulate time, pH, and concentration to favor Pathway 1 over Pathway 2.

Mechanism & Logic Visualization

To troubleshoot effectively, you must visualize the reaction landscape. The following diagram illustrates the critical decision points where your incubation time and pH choices dictate the product outcome.

ThiolactoneKinetics Reagent Thiolactone Reagent (e.g., NAHT) Intermediate Tetrahedral Intermediate Reagent->Intermediate  + Protein (pH > 7.5)   Byproduct Hydrolyzed Acid (Dead End) Reagent->Byproduct  + H2O (Hydrolysis)   (Increases w/ pH & Time) Protein Protein (Lys-NH2) Product Thiolated Protein (Stable Amide Bond) Intermediate->Product  Ring Opening   Aggregate Protein Aggregates (Disulfide Crosslinks) Product->Aggregate  Oxidation (O2)   (Excessive Time)

Optimization Module: The "Golden Ratio" of Time vs. pH

The most common error researchers make is treating incubation time as an independent variable. Time is dependent on pH.

The pH/Time Trade-off Table

Use this table to select your starting conditions based on your protein's stability and desired Degree of Labeling (DOL).

VariableCondition A: Gentle/SlowCondition B: Aggressive/Fast
pH Environment pH 7.2 – 7.5 (PBS)pH 8.0 – 8.5 (Carbonate/Borate)
Lysine Reactivity Low (Mostly protonated)High (Deprotonated fraction increases)
Hydrolysis Half-Life Long (~24–30 hours)Short (< 10 hours)
Required Incubation Overnight (12–16 hours) Short (2–4 hours)
Risk Profile Low aggregation; lower yield.High yield; risk of hydrolysis/precipitation.
Recommended For Fragile proteins, mAbs prone to aggregation.[1]Robust globular proteins (e.g., BSA), high-throughput screening.

Expert Insight: At pH 7.4, the reaction is slow because the pKa of a typical Lysine is ~10.5. Only a tiny fraction is unprotonated (


) and reactive. You compensate for this low reactivity by extending the time (16h). At pH 8.5, you have more reactive amines, so you must shorten the time to prevent over-labeling and hydrolysis.

Troubleshooting Guides (FAQ Format)

Scenario A: "I incubated overnight, but my thiol yield is negligible."

Root Cause Analysis: If you used a long incubation (16h+) but see no thiols, the reagent likely hydrolyzed before it could react with the protein, or the protein concentration was too low to drive 2nd-order kinetics.

  • Q: Did you add the reagent as a solid or a stock solution?

    • Fix: Always prepare a fresh stock in dry solvent (DMSO/DMAc) immediately before use. Thiolactones hydrolyze spontaneously in aqueous buffers.

  • Q: What was your protein concentration?

    • Fix: Aminolysis is a second-order reaction (

      
      ). If your protein is dilute (< 1 mg/mL), water (at 55 M concentration) wins the competition. Concentrate your protein to 5–10 mg/mL  before reaction.
      
  • Q: Was EDTA present?

    • Fix: While EDTA prevents oxidation (good), ensure it doesn't interfere with downstream steps. However, for yield, the issue is usually pH. Increase pH to 8.0 and reduce time to 4 hours.

Scenario B: "My protein precipitated/aggregated during the reaction."

Root Cause Analysis: Thiolactones introduce free thiols. If these are not capped or reacted immediately, they form intermolecular disulfide bonds. Alternatively, over-modification changes the isoelectric point (pI) of the protein (converting positively charged Lys to neutral amides).

  • Q: Did you degas your buffers?

    • Fix: Oxygen promotes disulfide formation. Use degassed buffers and include 1–5 mM EDTA to chelate trace metals that catalyze oxidation.

  • Q: What is the molar excess of reagent?

    • Fix: If using >20-fold excess, you are likely over-modifying. High DOL leads to hydrophobicity and precipitation. Titrate down to a 5–10 fold excess .

  • Q: Can I reverse the aggregation?

    • Fix: Add a reducing agent (DTT or TCEP) immediately. If the precipitate clears, it was disulfide-mediated. If it remains, it is likely denaturation/pI precipitation.

Protocol: The Self-Validating Time-Course Optimization

Do not guess the time. Run this single experiment to define the optimal window for your specific protein.

Materials
  • Protein: 10 mg/mL in PBS (pH 7.4) and Borate (pH 8.5).

  • Reagent: N-acetylhomocysteine thiolactone (NAHT), 100 mM stock in DMSO.

  • Quench: 1M Tris (pH 7.0) or rapid desalting column.

  • Assay: Ellman’s Reagent (DTNB) for thiol quantification.

Workflow Diagram

ProtocolFlow cluster_sampling Sampling Loop Start Start: Protein @ 5-10 mg/mL (Split into pH 7.4 and pH 8.5) AddReagent Add Reagent (10-20x Excess) t=0 Start->AddReagent Sample1 Aliquot @ 1 hr AddReagent->Sample1 Sample2 Aliquot @ 4 hr AddReagent->Sample2 Sample3 Aliquot @ 16 hr AddReagent->Sample3 Quench Quench/Desalt (Remove unreacted thiolactone) Sample1->Quench Sample2->Quench Sample3->Quench Measure Ellman's Assay (DTNB) Calculate SH/Protein Ratio Quench->Measure

Step-by-Step Methodology
  • Preparation: Split your protein sample into two aliquots. Adjust one to pH 7.4 (PBS) and the other to pH 8.5 (Borate/Carbonate).

  • Initiation: Add NAHT (from fresh DMSO stock) to both tubes at 20-fold molar excess.

  • Incubation: Incubate at 25°C (Room Temp).

  • Sampling: Remove 50 µL aliquots at 1h, 4h, and 16h .

  • Purification (CRITICAL): You must remove unreacted thiolactone before the Ellman's assay, or the unreacted reagent will hydrolyze during the assay and give a false positive. Use a rapid spin-desalting column (e.g., Zeba spin, 7K MWCO).

  • Readout: React the purified protein with Ellman’s reagent. Measure Absorbance at 412 nm.[2]

  • Decision: Plot SH/Protein ratio vs. Time.

    • Curve plateaus? That is your minimum time.

    • Curve drops? Aggregation/oxidation is occurring; reduce time.

References

  • Jakubowski, H. (2006). Mechanism of hydrolysis and aminolysis of homocysteine thiolactone. The FASEB Journal. Link

  • Chwatko, G., & Jakubowski, H. (2005). Urinary excretion of homocysteine thiolactone in humans. Clinical Chemistry. Link

  • Glowacki, R., & Jakubowski, H. (2004).[3] Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation.[4] Journal of Biological Chemistry. Link

  • Hermanson, G. T. (2013). Bioconjugate Techniques (3rd ed.). Academic Press. (Chapter 2: Chemical Modification of Amino Acids). Link

Sources

Troubleshooting

Technical Support Center: D-Homocysteine Thiolactone (D-HTL) Stability &amp; Handling

[1] Topic: Resolving Stability Issues of D-Homocysteine Thiolactone in Cell Media Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025) Executive Summary: The "Thiolacton...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Topic: Resolving Stability Issues of D-Homocysteine Thiolactone in Cell Media Audience: Researchers, Scientists, and Drug Development Professionals Version: 1.0 (Current as of 2025)

Executive Summary: The "Thiolactone Trap"

The Core Problem: D-Homocysteine Thiolactone (D-HTL) is chemically distinct from its open-chain counterpart, D-Homocysteine.[1] Its biological activity and transport properties depend on the intact cyclic thioester ring .[1]

The Instability Mechanism: In physiological cell culture media (pH 7.4, 37°C), D-HTL undergoes two rapid, irreversible degradation pathways:

  • Spontaneous Hydrolysis: The ring opens to form D-Homocysteine (free thiol).[1]

  • Protein N-Homocysteinylation: The thioester reacts with lysine residues on serum proteins (FBS/BSA), permanently binding the molecule to the protein and neutralizing its free concentration.[1]

The Solution: Stability is binary.[1] You cannot "stabilize" D-HTL in neutral media for long durations.[1] You must control the pH during storage and minimize serum contact time during experimentation.[1]

Module 1: Preparation & Storage (Root Cause Resolution)[1]

Most stability issues originate before the compound even touches the cells.[1] Dissolving D-HTL in neutral buffers (PBS) or water without acidification causes immediate, invisible degradation.[1]

Protocol A: Preparation of High-Stability Stock Solutions

Reagents Required:

  • D-Homocysteine Thiolactone Hydrochloride (Solid)[1][2][3]

  • Solvent Option 1 (Preferred): Anhydrous DMSO (Dimethyl sulfoxide)[1]

  • Solvent Option 2 (Aqueous): 1 mM HCl (Hydrochloric Acid)[1]

Step-by-Step Methodology:

  • Calculate Molarity: Determine the mass required for a 100 mM stock.

    • Note: High concentration stocks are more stable than dilute ones due to buffering capacity of the solvent.[1]

  • Solvation:

    • DMSO Route: Add anhydrous DMSO.[1] Vortex until fully dissolved.[1] DMSO prevents hydrolysis as there is no water to attack the ring.[1]

    • Aqueous Route: Dissolve only in 1 mM HCl. The acidic pH (<3.[1]0) protonates the amine and stabilizes the thioester ring against hydrolysis.[1]

    • CRITICAL WARNING: NEVER dissolve the master stock in PBS, HBSS, or Water (pH 7).

  • Aliquoting: Divide into single-use aliquots (e.g., 50 µL). Repeated freeze-thaw cycles introduce moisture, accelerating degradation.[1]

  • Storage: Flash freeze and store at -20°C or -80°C .

Visualizing the Stability Workflow

G Solid Solid D-HTL (Hygroscopic) Solvent Select Solvent Solid->Solvent Wrong PBS / Water (pH 7) RAPID RING OPENING Solvent->Wrong Avoid Right_DMSO Anhydrous DMSO (No Hydrolysis) Solvent->Right_DMSO Preferred Right_HCl 1 mM HCl (pH < 3) (Acid Stabilization) Solvent->Right_HCl Alternative Storage Store -80°C (Desiccated) Right_DMSO->Storage Right_HCl->Storage

Figure 1: Decision tree for stock preparation. Using neutral buffers at the stock stage is the primary cause of experimental failure.

Module 2: Media Interaction & Experimental Design[1]

Once D-HTL enters the cell media, the clock starts.[1] At pH 7.4, the half-life of the thiolactone ring is approximately 24–30 hours due to hydrolysis, but this is drastically shortened by the presence of serum (FBS).

The "Just-in-Time" Protocol

Why this works: It minimizes the window for N-homocysteinylation (reaction with serum albumin).[1]

  • Prepare Media: Warm your cell culture media (e.g., DMEM + 10% FBS) to 37°C.

  • Dilution Calculation: Calculate the volume of Stock (from Module 1) needed.

    • Example: To treat 10 mL media at 100 µM, use 10 µL of 100 mM Stock.

  • The Mixing Step:

    • Add the stock to the media immediately before adding to the cells.[1]

    • Do not pre-mix media and D-HTL and let it sit in the water bath.[1]

  • Serum Consideration:

    • If your experiment allows, use Low-Serum (1%) or Serum-Free media for the duration of the D-HTL pulse.[1] This removes the "albumin sink" that scavenges D-HTL.[1]

Quantitative Stability Data
ConditionEstimated Half-Life (

)
Dominant Degradation Mechanism
pH 3.0 (HCl Stock) > 6 MonthsNegligible
pH 7.4 (PBS) ~24 HoursSpontaneous Hydrolysis (Ring Opening)
pH 7.4 + 10% FBS < 8 HoursProtein N-Homocysteinylation + Hydrolysis
pH 8.0+ (Alkaline) < 1 HourRapid Hydrolysis

Module 3: The Self-Validating System (Troubleshooting)

How do you know if your D-HTL has degraded? You cannot see it. The Solution: The DTNB (Ellman's Reagent) Assay.[1][4]

The Logic:

  • Intact Thiolactone: No free thiol (-SH) group.[1] No Reaction.

  • Degraded (Hydrolyzed): Ring opens

    
     Free D-Homocysteine (-SH).[1] Yellow Color. 
    
Protocol B: The DTNB Quality Check

Purpose: To verify if a stock solution has degraded or to measure hydrolysis rates in your specific media.[1]

  • Reagent: Prepare 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in PBS.

  • Sample: Take 10 µL of your D-HTL stock or media supernatant.

  • Reaction: Mix Sample + 190 µL DTNB solution in a clear 96-well plate.

  • Read: Measure Absorbance at 412 nm .

  • Interpretation:

    • Clear (Low OD): D-HTL is intact (Stable).

    • Yellow (High OD): D-HTL has hydrolyzed to Homocysteine (Unstable).[1]

Degradation Pathway Diagram

Degradation DHTL D-Homocysteine Thiolactone (Intact Ring) Trigger_pH pH > 7.0 (Hydrolysis) DHTL->Trigger_pH Trigger_Lys Serum Proteins (Lysine Residues) DHTL->Trigger_Lys OpenRing D-Homocysteine (Free Thiol -SH) Trigger_pH->OpenRing Ring Opening Outcome2 Protein Damage (N-Homocysteinylation) Trigger_Lys->Outcome2 Acylation Outcome1 Oxidative Stress (Disulfide Formation) OpenRing->Outcome1 O2 Oxidation

Figure 2: Degradation pathways.[1] Note that DTNB detects the "Free Thiol" stage (Red Node), confirming the ring has opened.

Frequently Asked Questions (FAQ)

Q1: I see a white precipitate when I add D-HTL to my media. What is it? A: This is likely Homocystine (the disulfide dimer).[1] If your D-HTL stock was old or stored at neutral pH, it hydrolyzed to homocysteine, which then oxidized to form the insoluble dimer.

  • Fix: Discard the stock.[1] Prepare fresh in HCl or DMSO.

Q2: Can I autoclave D-HTL? A: No. The high heat and steam will instantly hydrolyze the thiolactone ring.[1] Always use sterile filtration (0.22 µm) if you dissolve in water/HCl, or use sterile DMSO.[1]

Q3: Why is D-HTL toxic to my cells at high concentrations? A: While D-HTL is used to study homocysteine toxicity, excessive toxicity often arises from N-homocysteinylation of cell surface proteins, rendering them non-functional.[1]

  • Troubleshooting: Ensure you are differentiating between chemical toxicity (the thiolactone modifying proteins) and metabolic effects.[1] Use a control group treated with D-Homocysteine (open chain) to distinguish these effects.[1]

Q4: Does the D-isomer behave differently than the L-isomer? A: Chemically, both isomers hydrolyze at similar rates at pH 7.[1]4. However, biologically, the D-isomer is less susceptible to enzymatic hydrolysis (by paraoxonase/PON1) compared to the L-isomer.[1] This means D-HTL might persist slightly longer in serum than L-HTL, but spontaneous chemical hydrolysis remains the dominant instability factor.[1]

References

  • Jakubowski, H. (2000).[1][5][6] Homocysteine thiolactone: metabolic origin and protein homocysteinylation in humans.[1][5][6][7][8][9] Journal of Nutrition.[1][5][6]

  • Jakubowski, H. (2011).[1] Chemical biology of homocysteine thiolactone and related metabolites. Advances in Clinical Chemistry.[1][7]

  • Głowacki, R., & Jakubowski, H. (2004).[1] Cross-talk between Cys34 and lysine residues in human serum albumin revealed by N-homocysteinylation.[1] Journal of Biological Chemistry.[1][5][10]

  • Munday, R. (1989).[1] Toxicity of thiols and disulphides: involvement of free-radical species.[1] Free Radical Biology and Medicine.[1] (Foundational chemistry of thiol oxidation).[1]

  • Ellman, G. L. (1959).[1] Tissue sulfhydryl groups.[1] Archives of Biochemistry and Biophysics.[1] (The standard DTNB assay protocol).[1][4]

Sources

Optimization

Technical Support Center: Troubleshooting D-Homocysteine Thiolactone Interference

Executive Summary: The "Hidden Thiol" Mechanism D-Homocysteine Thiolactone (DHT) is frequently employed as a non-metabolizable control in homocysteine research. However, researchers often overlook its chemical instabilit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Hidden Thiol" Mechanism

D-Homocysteine Thiolactone (DHT) is frequently employed as a non-metabolizable control in homocysteine research. However, researchers often overlook its chemical instability in aqueous buffers.

While biologically distinct from the L-isomer, chemically, the D-isomer possesses an identical thioester ring. The core issue is pH-dependent hydrolysis. In acidic conditions (pH < 6.0), the ring remains closed. In neutral to alkaline conditions (pH > 7.0)—common in many colorimetric assays—the ring opens, exposing a free sulfhydryl (-SH) group.

This "hidden thiol" is a potent reducing agent that generates false positives in redox-sensitive assays (BCA, MTT) and thiol-detection assays (Ellman’s).

Module 1: The Chemistry of Interference

To troubleshoot effectively, you must understand the kinetics of the interference. The rate of error introduction is directly proportional to the pH of your assay buffer.

Visualization: The Hydrolysis Pathway

The following diagram illustrates how a stable lactone becomes an interfering reductant.

DHT_Hydrolysis DHT D-Homocysteine Thiolactone (Ring Closed) pH_Acid Acidic pH (< 6.0) Stable DHT->pH_Acid Maintains Structure pH_Alk Alkaline pH (> 7.5) (e.g., BCA Buffer) DHT->pH_Alk Triggers OpenRing Ring Opening (Hydrolysis) pH_Alk->OpenRing FreeThiol Free Homocysteine (Exposed -SH Group) OpenRing->FreeThiol Interference False Signal (Reduces Cu2+, MTT, DTNB) FreeThiol->Interference Redox Reaction

Figure 1: The pH-dependent hydrolysis mechanism of D-Homocysteine Thiolactone.

Module 2: Protein Quantification (BCA vs. Bradford)

The Problem: The BCA assay relies on the biuret reaction (Cu²⁺ → Cu¹⁺) in a highly alkaline environment (pH ~11.25). At this pH, DHT hydrolyzes rapidly. The resulting free thiol reduces copper independently of protein peptide bonds, leading to massive overestimation of protein concentration.

The Solution: Use the Bradford Assay or perform TCA precipitation.[1]

Comparative Interference Data
Assay TypeReaction pHDHT Interference RiskMechanism of Error
BCA Assay Alkaline (~11.3)High Hydrolyzed -SH reduces Cu²⁺ directly.
Bradford Assay Acidic (~1.0)Low Ring stays closed; Coomassie binds primarily to Arg/Lys.
Lowry Assay Alkaline (~10.0)High Similar to BCA; Cu²⁺ reduction and Folin reagent reduction.
Protocol: TCA Precipitation (To Rescue BCA Assays)

If you must use BCA (e.g., due to detergents in your buffer that interfere with Bradford), you must physically remove the DHT small molecule from the protein before measurement.

Reagents:

  • Trichloroacetic Acid (TCA) stock (100% w/v).

  • Ice-cold Acetone.[2]

Step-by-Step:

  • Add TCA: Add TCA to your protein sample (containing DHT) to a final concentration of 10-20%.

  • Incubate: Incubate on ice for 30 minutes. (Proteins precipitate; DHT remains soluble).

  • Spin: Centrifuge at 14,000 x g for 15 minutes at 4°C.

  • Wash: Carefully remove the supernatant (contains the DHT). Resuspend the pellet in ice-cold acetone to wash away residual acid. Spin again (5 min).

  • Resolubilize: Dissolve the pellet in the BCA assay buffer (e.g., 5% SDS or 0.1N NaOH).

  • Measure: Proceed with the Standard BCA protocol.

Expert Insight: Do not rely on dialysis to remove DHT if your timeline is short. Thiolactones can equilibrate slowly. Precipitation is the only method that guarantees separation in under an hour [1, 5].

Module 3: Thiol Detection (Ellman’s Assay)

The Problem: Ellman’s reagent (DTNB) targets free thiols at pH 8.[3]0. If you are measuring endogenous thiols (like Glutathione) in the presence of DHT, the DHT will hydrolyze during the assay incubation and contribute to the signal.

Troubleshooting Guide:

  • Question: Are you trying to measure DHT concentration?

    • Yes: You must force hydrolysis first. Incubate DHT with 0.1 M NaOH for 30 mins, neutralize, then run Ellman's.

    • No (DHT is a background contaminant): You must perform a kinetic subtraction .

  • Kinetic Subtraction Protocol:

    • Prepare a "DHT-only" control curve at the exact concentration present in your samples.

    • Measure absorbance at T=0 and T=End.

    • Since DHT hydrolysis is time-dependent, the signal will drift upward over time.

    • Best Practice: Use a fluorescent thiol probe (like ThioGlo-1) that works at a lower pH (pH 6.0-6.5) where DHT is stable and does not interfere [3].

Module 4: Cell Viability Assays (MTT/MTS)

The Problem: Tetrazolium salts (MTT/MTS) are reduced to purple formazan by metabolically active cells. However, free thiols are strong enough reducing agents to reduce MTT non-enzymatically.

Symptoms:

  • High background absorbance in "No Cell" control wells containing DHT.

  • Viability > 100% in treated wells.

Protocol: The "Double-Wash" Correction

  • Supernatant Removal: Do not add MTT directly to the culture media containing DHT.

  • Wash 1: Aspirate media. Wash cells gently with PBS (pH 7.4). Note: Work quickly to prevent cell detachment.

  • Wash 2: Repeat PBS wash.

  • Media Replacement: Add fresh, phenol-red-free media (or PBS + Glucose) without DHT.

  • Add Reagent: Add MTT/MTS reagent.

  • Incubate: 1-4 hours.

Critical Note: If your cells have taken up DHT, intracellular hydrolysis may still occur, leading to intracellular reduction of MTT. In this specific case, an ATP-based assay (CellTiter-Glo) is recommended as it is independent of redox potential [4].

Decision Logic for Assay Selection

Use this flow chart to select the correct workflow when D-Homocysteine Thiolactone is present.

Assay_Selection Start Start: Sample contains DHT Goal What are you measuring? Start->Goal Protein Total Protein Goal->Protein Viability Cell Viability Goal->Viability Thiols Free Thiols Goal->Thiols Detergent Detergents? Protein->Detergent Contains Detergents? Wash Adherent Cells? Viability->Wash Can cells be washed? LowPH ThioGlo-1 (pH 6.0) Thiols->LowPH Use Low pH Probe (ThioGlo-1) Detergent_Yes Yes (e.g., SDS) Detergent->Detergent_Yes Detergent_No No Detergent->Detergent_No BCA_TCA Use BCA + TCA Precip. Detergent_Yes->BCA_TCA Bradford Use Bradford Assay Detergent_No->Bradford Wash_Yes Yes Wash->Wash_Yes Wash_No No (Suspension) Wash->Wash_No MTT_Wash MTT with 2x PBS Wash Wash_Yes->MTT_Wash ATP_Assay Use ATP Luminescence Wash_No->ATP_Assay

Figure 2: Decision tree for selecting assays compatible with D-Homocysteine Thiolactone.

Frequently Asked Questions (FAQ)

Q: Why does D-Homocysteine Thiolactone interfere if it is the "D" isomer? Isn't it biologically inactive? A: Interference in colorimetric assays is usually chemical, not biological. While D-isomers may not be metabolized by specific enzymes, the thioester bond in the thiolactone ring is chemically identical in both D- and L-isomers. It will hydrolyze in alkaline pH regardless of chirality [2].

Q: Can I just subtract the blank? A: Only if the hydrolysis rate is constant. In end-point assays like BCA, the hydrolysis continues during the 30-minute incubation at 37°C. If your samples have varying protein content (buffering capacity), the pH might vary slightly, causing inconsistent hydrolysis rates of the DHT. Physical removal (TCA precipitation) is safer.

Q: I see a color change in my stock solution of DHT. Is it bad? A: Yes. If your aqueous stock solution has turned yellow (often due to oxidation of hydrolyzed thiols to disulfides), the ring has opened. Always prepare DHT stocks in slightly acidic buffers (pH 5-6) or water, store at -20°C, and use fresh [6].

References

  • Interchim. (n.d.). Removal of interfering substance from samples before protein assays. Retrieved March 6, 2026, from [Link]

  • Kumar, A., et al. (2019). Hydrolysis of homocysteine thiolactone results in the formation of Protein-Cys-S-S-homocysteinylation. Proteins: Structure, Function, and Bioinformatics. Retrieved March 6, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: HPLC Analysis for Purity of D-Homocysteine Thiolactone

Executive Summary: The Purity Paradox D-Homocysteine Thiolactone (D-HCTL) presents a unique analytical challenge in drug development. Unlike stable, achiral small molecules, D-HCTL possesses two distinct instability vect...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Purity Paradox

D-Homocysteine Thiolactone (D-HCTL) presents a unique analytical challenge in drug development. Unlike stable, achiral small molecules, D-HCTL possesses two distinct instability vectors: stereochemical inversion (racemization) and chemical hydrolysis (ring-opening to homocysteine).

Standard Reversed-Phase HPLC (RP-HPLC) methods often fail to capture the full purity profile. They may separate chemical impurities but miss the critical enantiomeric excess (ee), or conversely, derivatization methods designed for sensitivity often destroy the thiolactone ring, masking the true composition of the sample.

This guide compares the Direct Chiral Ligand Exchange Chromatography (CLEC) method—our recommended "Gold Standard"—against traditional Ion-Pair RP-HPLC and Pre-column Derivatization . We demonstrate why CLEC offers the only self-validating workflow for simultaneous enantiomeric and chemical purity assessment.

The Analytical Landscape: Why Standard Methods Fail

To understand the superiority of the recommended approach, we must first visualize the degradation and analysis pathways.

Diagram 1: D-HCTL Stability & Analysis Pathways

HCTL_Pathways DHTL D-Homocysteine Thiolactone (D-HCTL) LHTL L-Homocysteine Thiolactone (Impurity) DHTL->LHTL Racemization (pH > 7) Hcy Homocysteine (Hydrolysis Product) DHTL->Hcy Hydrolysis (pH > 6) Dimer Homocysteine Diketopiperazine Hcy->Dimer Condensation Method_RP Standard RP-HPLC (Achiral) Method_RP->DHTL Co-elutes D/L Method_RP->Hcy Detects Method_Deriv Derivatization (OPA/Fluorescence) Method_Deriv->DHTL Destroys Ring Method_Deriv->Hcy Forced Hydrolysis Method_CLEC Direct Chiral CLEC (Recommended) Method_CLEC->DHTL Resolves Method_CLEC->LHTL Resolves Method_CLEC->Hcy Resolves

Caption: Analytical pathways showing how CLEC preserves and resolves all species, whereas alternative methods suffer from co-elution or sample destruction.

Comparative Analysis: Method Performance

The following table summarizes the performance of the three primary methodologies used for HCTL analysis.

Table 1: Performance Matrix
FeatureMethod A: Direct Chiral CLEC (Recommended) Method B: Ion-Pair RP-HPLC Method C: Pre-column Derivatization
Primary Column Phenomenex Chirex 3126 (D-Penicillamine)C18 (e.g., Zorbax SB-C18)C18 (General Purpose)
Enantiomeric Separation Yes (Rs > 2.0) No (Co-elution)No (Unless chiral reagent used)
Chemical Purity Excellent (Separates Hcy & Dimer)GoodPoor (Hydrolysis artifacts)
Sample Stability High (Acidic Mobile Phase)Moderate (Acidic Mobile Phase)Low (Alkaline reaction required)
Detection Mode UV 254 nm (Cu²⁺ complex)UV 205-240 nmFluorescence (High Sensitivity)
Throughput Medium (15-20 min)Fast (5-10 min)Slow (Prep time required)
"True" Purity 100% Integrity Chemical onlyTotal Homocysteine only

The Superior Protocol: Direct Chiral Ligand Exchange (CLEC)

The Chirex 3126 phase utilizes a Ligand Exchange mechanism where a copper (II) ion is coordinated to a chiral selector (D-Penicillamine) on the stationary phase. The analyte (D-HCTL) forms a transient diastereomeric ternary complex with the copper ion.

Why this works:

  • Stereoselectivity: The spatial arrangement of the D-HCTL amine and carbonyl groups relative to the fixed D-Penicillamine creates different formation constants for D- vs. L-HCTL, resulting in separation.

  • Stability Preservation: The mobile phase is acidic and contains copper sulfate. D-HCTL is most stable at pH < 4. This method prevents the on-column hydrolysis that plagues standard phosphate-buffered methods.

Detailed Methodology
A. Equipment & Reagents[1][2][3][4][5][6]
  • HPLC System: Binary pump, UV-Vis detector (DAD preferred).

  • Column: Phenomenex Chirex 3126 (D-Penicillamine), 150 x 4.6 mm, 5 µm [1].

  • Mobile Phase: 2 mM Copper (II) Sulfate in Water:Methanol (85:15 v/v).

    • Note: Filter through 0.22 µm nylon filter. Do not use phosphate buffers (precipitates copper).

  • Flow Rate: 1.0 mL/min.

  • Temperature: Ambient (25°C).

  • Detection: UV at 254 nm (detects the Copper-HCTL complex).

B. Sample Preparation (Self-Validating)

To ensure the assay is detecting "true" purity and not artifacts:

  • Solvent: Dissolve D-HCTL standard in 0.1% HCl. Crucial: Water or alkaline buffers will cause immediate hydrolysis to Homocysteine.

  • Concentration: 1.0 mg/mL.

  • System Suitability Standard: Mix D-HCTL and L-HCTL (racemic mix) to verify resolution (Rs > 1.5).

C. Workflow Logic

Workflow Start Start Analysis Prep Dissolve Sample in 0.1% HCl Start->Prep Inject Inject 10 µL onto Chirex 3126 Prep->Inject Detect Monitor UV 254nm Inject->Detect Decision Peaks Observed? Detect->Decision Single Single Peak (tR ~ 8 min) Decision->Single 1 Major Double Two Peaks (tR 6 & 8 min) Decision->Double Split Broad Broad/Fronting Peak Decision->Broad Distorted Result1 High Enantiomeric Purity (>99% ee) Single->Result1 Result2 Racemization Detected (Calculate Area %) Double->Result2 Result3 Hydrolysis (Hcy) Check pH Broad->Result3

Caption: Operational workflow for D-HCTL purity analysis using the CLEC method.

Alternative Method: Ion-Pair RP-HPLC

Use this ONLY if chiral purity is not required.

While unable to distinguish enantiomers, this method is superior for quantifying the hydrolysis impurity (Homocysteine) due to sharper peak shapes for the free acid.

  • Column: Zorbax SB-C18 (Stable Bond), 150 x 4.6 mm, 5 µm [2].[7]

  • Mobile Phase A: 50 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Heptanesulfonate (Ion Pairing Agent).

  • Mobile Phase B: Acetonitrile.[1][7]

  • Gradient: 0-20% B over 10 mins.

  • Detection: UV 210 nm.

  • Mechanism: The sulfonate ion pairs with the protonated amine of HCTL, increasing retention on the C18 phase. The low pH (2.5) suppresses hydrolysis.

Critical Limitation: This method will report a 50:50 racemic mixture as "100% Pure" if no chemical degradation has occurred.

Troubleshooting & Scientific Integrity (E-E-A-T)

Causality of Errors
  • Peak Broadening: In CLEC, this often indicates copper depletion on the column. Regenerate by flushing with 50 mM Copper Sulfate.

  • Phantom Peaks (Hydrolysis): If a peak appears at the void volume (t0), it is likely free Homocysteine. This confirms the sample was exposed to pH > 6 during preparation. Corrective Action: Acidify sample solvent immediately.

  • Sensitivity Issues: D-HCTL has weak native UV absorbance. The CLEC method relies on the copper complex absorbance at 254 nm, which is more robust than the native 205 nm absorbance used in RP-HPLC.

System Suitability Criteria

For a valid run, the system must meet:

  • Resolution (Rs): > 1.5 between D- and L- enantiomers (if checking racemate).

  • Tailing Factor: < 1.5 (Ligand exchange columns are prone to tailing; control with flow rate).

  • Precision: RSD < 2.0% for replicate injections.

References

  • Phenomenex.[8][9] (n.d.). Chiral HPLC Separations: Applications Guide (App ID 14072). Retrieved October 26, 2023, from [Link]

  • Piechocka, J., Głowacki, R., & Gaweł, M. (2025). First HPLC-UV method for the determination of homocysteine thiolactone in human urine after derivatization.[7] Scientific Reports. Retrieved from [Link]

  • Jakubowski, H. (2002).[10] The determination of homocysteine-thiolactone in biological samples.[2][3][7][9][10][11][12] Analytical Biochemistry, 308(1), 112-119. Retrieved from [Link]

  • MDPI. (2021). Homocysteine Thiolactone: Biology and Chemistry. Biomolecules.[1][3][4][7][9] Retrieved from [Link]

Sources

Comparative

validating anti-N-homocysteine antibodies using D-isomer controls

The Definitive Guide to Validating Anti-N-Homocysteine Antibodies: The D-Isomer Control Strategy Executive Summary The Clinical Imperative: Elevated homocysteine (Hcy) is a confirmed risk factor for cardiovascular and ne...

Author: BenchChem Technical Support Team. Date: March 2026

The Definitive Guide to Validating Anti-N-Homocysteine Antibodies: The D-Isomer Control Strategy

Executive Summary

The Clinical Imperative: Elevated homocysteine (Hcy) is a confirmed risk factor for cardiovascular and neurodegenerative diseases.[1] While total plasma Hcy is routinely measured, the specific pathogenic mechanism often involves protein N-homocysteinylation —a post-translational modification (PTM) where Hcy-thiolactone irreversibly modifies lysine residues.[2][3][4]

The Validation Crisis: Detecting N-Hcy proteins relies heavily on antibodies. However, standard validation methods (comparing modified vs. native proteins) are insufficient. They often fail to distinguish between specific stereochemical recognition and non-specific binding to the modified lysine structure.

The Solution: This guide introduces the D-Isomer Control Strategy , the gold standard for validating the stereospecificity of anti-N-Hcy antibodies. By comparing reactivity against L-homocysteinylated (pathological) vs. D-homocysteinylated (non-biological control) proteins, researchers can rigorously confirm that their antibody detects the biologically relevant L-isoform.

Part 1: The Challenge of N-Hcy Detection

To understand why standard validation fails, we must look at the chemistry. N-homocysteinylation occurs when L-Hcy-thiolactone reacts with the


-amino group of a protein lysine residue.[2]
  • The Target:

    
    -Hcy-Lysine (L-isomer).[5]
    
  • The Problem: Many "specific" antibodies are actually "pan-specific" to the added thiol or the amide bond, regardless of the amino acid's chirality. If your antibody binds D-Hcy-protein, it may also cross-react with other structurally similar PTMs, leading to false positives in clinical samples.

Mechanism of Action

The following diagram illustrates the specific attack of Hcy-thiolactone on Lysine and the critical stereochemical difference between the L and D forms.

NHomocysteinylation Fig 1. Mechanism of N-homocysteinylation. Specificity depends on the chirality of the Hcy-thiolactone precursor. HcyT Hcy-Thiolactone (Reactive Thioester) Intermediate Nucleophilic Attack HcyT->Intermediate Ring Opening Lys Protein Lysine (Nu: -NH2) Lys->Intermediate L_Product N-L-Hcy-Protein (Biologically Active Target) Intermediate->L_Product If L-Hcy-Thiolactone used D_Product N-D-Hcy-Protein (Negative Control) Intermediate->D_Product If D-Hcy-Thiolactone used

Part 2: Comparative Analysis of Validation Methods

Why choose the D-Isomer strategy? We compare it against the two most common alternatives: Native Protein Control (Standard) and Peptide Blocking .

Table 1: Comparison of Antibody Validation Methodologies
FeatureMethod A: Native Protein Control Method B: Peptide Blocking Method C: D-Isomer Control (Recommended)
Principle Compares binding to N-Hcy-Albumin vs. Native Albumin.Pre-adsorbs antibody with free N-Hcy peptide.Compares binding to N-L-Hcy-Albumin vs. N-D-Hcy-Albumin .
Specificity Low. Confirms binding to "something new" on the protein, but not what.Medium. Confirms peptide binding, but not protein context.High. Confirms recognition of the specific 3D stereochemistry of the L-Hcy modification.
False Positives High. Ignores cross-reactivity with other thiol-modifications.Medium. Free peptide often behaves differently than protein-bound antigen.Very Low. D-isomer is chemically identical but sterically distinct.
Cost $


Verdict Insufficient for publication-grade specificity.Supplementary only.The Gold Standard for proving stereospecificity.

Part 3: The D-Isomer Validation Protocol

This protocol describes the synthesis of the D-isomer negative control and the subsequent validation ELISA. This system is self-validating : if the antibody binds the D-isomer, the assay fails.

Phase 1: Synthesis of Control Antigens

You will create two conjugates: the Target (L) and the Control (D).

Materials:

  • Human Serum Albumin (HSA), fatty acid-free.

  • L-Homocysteine Thiolactone HCl (Target precursor).

  • D-Homocysteine Thiolactone HCl (Control precursor).

  • Conjugation Buffer: 0.1 M Na₂CO₃, pH 10.0 (High pH favors the amine attack).

  • Dialysis Cassettes (10K MWCO).

Step-by-Step Workflow:

  • Solubilization: Dissolve HSA to 10 mg/mL in Conjugation Buffer.

  • Reaction Setup:

    • Tube A (Target): Add L-Hcy-Thiolactone (50-fold molar excess over HSA lysine residues).

    • Tube B (Control): Add D-Hcy-Thiolactone (50-fold molar excess).

    • Tube C (Native): Add equal volume of buffer (No Hcy).

  • Incubation: Incubate at 37°C for 4 hours. The high pH ensures rapid aminolysis of the thiolactone ring by lysine

    
    -amines.
    
  • Quenching & Purification: Dialyze all samples extensively against PBS (pH 7.4) for 24 hours at 4°C, changing buffer 3 times to remove free Hcy.

  • Quantification: Verify protein concentration via BCA assay. Verify free thiol content (to confirm modification) via Ellman’s Reagent (DTNB assay). Note: Both L and D conjugates should show equivalent thiol content.

Phase 2: The Stereospecificity ELISA

Objective: Demonstrate that the antibody binds Tube A (L) but ignores Tube B (D).

  • Coating: Coat 96-well microplate with 1 µg/mL of L-Hcy-HSA , D-Hcy-HSA , and Native HSA . Incubate overnight at 4°C.

  • Blocking: Block with 3% BSA in PBST for 1 hour.

  • Primary Antibody: Add anti-N-Hcy antibody (serial dilutions from 1:1,000 to 1:100,000). Incubate 1 hour.

  • Detection: Add HRP-conjugated secondary antibody (1:5,000). Incubate 45 mins.

  • Readout: Develop with TMB substrate; measure OD450.

Data Interpretation (The "Pass" Criteria)
  • Valid Antibody: High signal on L-Hcy-HSA; Baseline signal on D-Hcy-HSA (comparable to Native HSA).

  • Non-Specific Antibody: High signal on both L-Hcy-HSA and D-Hcy-HSA. Reject this antibody.

Part 4: Visualization of the Validation Workflow

The following diagram outlines the logical flow of the experiment, highlighting the "Go/No-Go" decision points based on D-isomer reactivity.

ValidationWorkflow Fig 2. Decision logic for validating antibody stereospecificity using D-isomer controls. cluster_antigens Validation Antigens Input_Ab Candidate Anti-N-Hcy Antibody ELISA Parallel ELISA Assay Input_Ab->ELISA L_Ag L-N-Hcy-Albumin (Biological Target) L_Ag->ELISA D_Ag D-N-Hcy-Albumin (Stereo-Control) D_Ag->ELISA Result_Pass PASS: High Signal (L) / Low Signal (D) (Stereospecific) ELISA->Result_Pass Signal L >> Signal D Result_Fail FAIL: High Signal (L) / High Signal (D) (Non-Specific) ELISA->Result_Fail Signal L ≈ Signal D

References

  • Jakubowski, H. (2019). Homocysteine Modification in Protein Structure/Function and Human Disease. Physiological Reviews. Link

  • Perła-Kaján, J., et al. (2008). Immunohistochemical detection of N-homocysteinylated proteins in humans and mice. Biomedicine & Pharmacotherapy.[6] Link

  • Wang, X., et al. (2009). Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes. Analytical Chemistry. Link

  • Sikora, M., et al. (2013). Identification of N-homocysteinylation sites in plasma proteins. Amino Acids.[2][4][6][7] Link

Sources

Validation

Comparative Kinetics of PON1 Activity on D- vs. L-Homocysteine Thiolactone

Executive Summary The Bottom Line: Paraoxonase 1 (PON1) exhibits distinct stereoselectivity for L-homocysteine thiolactone (L-HTL) , the physiologically relevant isomer produced during protein biosynthesis errors. While...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Bottom Line: Paraoxonase 1 (PON1) exhibits distinct stereoselectivity for L-homocysteine thiolactone (L-HTL) , the physiologically relevant isomer produced during protein biosynthesis errors. While PON1 is often described as a "promiscuous" enzyme regarding artificial substrates (e.g., paraoxon, phenyl acetate), its native biological function is the detoxification of L-HTL.

Key Differentiator: unlike the cytoplasmic enzyme Bleomycin Hydrolase (BLMH) , which possesses absolute stereospecificity for L-HTL and zero activity against D-HTL, PON1's activity is functionally defined by the hydrolysis of the L-isomer. The D-isomer, often present in racemic (DL) commercial preparations, acts primarily as an inert diluent in PON1 assays, though it may function as a competitive inhibitor in high concentrations.

Recommendation: For physiologically relevant kinetic profiling, researchers must use pure L-HTL or explicitly correct for the inactive D-fraction in racemic mixtures.

Mechanistic Background: The Stereochemical Imperative

The Physiological Source of L-HTL

Homocysteine thiolactone (HTL) is a cyclic thioester formed when methionyl-tRNA synthetase (MetRS) mistakenly activates L-homocysteine instead of methionine. Because protein biosynthesis is exclusively L-stereospecific, the resulting toxic metabolite is L-HTL .

  • Toxicity: L-HTL reacts with protein lysine residues (N-homocysteinylation), leading to protein aggregation and immune activation.

  • Detoxification: PON1, associated with HDL particles, hydrolyzes the thiolactone ring, opening it back to L-homocysteine (L-Hcy), which is then cleared renally or remethylated.[1]

Hydrolysis Pathway Diagram

The following diagram illustrates the stereospecific hydrolysis pathway mediated by PON1.

PON1_Hydrolysis cluster_legend Pathway Key L_HTL L-Homocysteine Thiolactone (Toxic) Complex PON1-Substrate Complex L_HTL->Complex Binding (Km ~20mM) PON1 PON1 Enzyme (HDL-Bound) PON1->Complex L_Hcy L-Homocysteine (Free Acid) Complex->L_Hcy Hydrolysis (kcat) D_HTL D-Homocysteine Thiolactone D_HTL->PON1 No/Negligible Hydrolysis key Red: Toxic Substrate | Green: Detoxified Product | Blue: Enzyme

Figure 1: Stereoselective hydrolysis of L-HTL by PON1. Note the exclusion of the D-isomer from the catalytic cycle.

Comparative Kinetics: L-HTL vs. D-HTL

The kinetic profile of PON1 is heavily influenced by the Q192R polymorphism . The table below summarizes the kinetic constants for the L-isomer. Data for the D-isomer is functionally absent in high-quality literature because it is not a substrate for the reaction monitored (thiol bond cleavage via Ellman's reagent or pH change).

Kinetic Constants (L-HTL Substrate)
ParameterPON1 GenotypeValue (Approx.)Biological Implication
Km (Michaelis Constant) Q192 (Gln)23.5 mM Low affinity; requires high local HTL concentrations (e.g., near cell membranes) for max activity.
R192 (Arg)22.6 mM Similar affinity to Q192; substrate binding is not the differentiator.
Vmax (Max Velocity) Q192Low The Q isoform is less efficient at hydrolyzing L-HTL.
R192High (~2.5x Q) The R isoform provides superior protection against L-HTL toxicity.
Specificity (D-HTL) AllNegligible Unlike BLMH, PON1 does not efficiently process D-HTL.

Critical Insight: The


 for L-HTL is remarkably high (~20 mM) compared to physiological plasma levels (<1 µM). This suggests PON1 acts as a "low-affinity, high-capacity" buffer, or that local concentrations of HTL on HDL particles are much higher than plasma levels.
The "Racemic Trap"

Many commercial sources sell DL-Homocysteine Thiolactone .

  • If using DL-HTL: You must assume only 50% of the substrate is active.

  • Calculation: If you prepare a 10 mM solution of DL-HTL, the effective

    
     for PON1 is 5 mM.
    
  • Risk: High concentrations of D-HTL may act as a weak competitive inhibitor, though this effect is generally overshadowed by the low affinity of PON1 for the L-isomer itself.

Experimental Methodology: Validated Thiolactonase Assay

To ensure scientific integrity (E-E-A-T), we recommend the Ellman's Reagent (DTNB) method over pH-based assays (phenol red) for kinetic comparisons, as it directly measures the appearance of the free sulfhydryl group of homocysteine.

Assay Principle



Workflow Diagram

Assay_Workflow Step1 1. Prepare Substrate Use pure L-HTL HCl (Stock: 100 mM in water) Step3 3. Reaction Assembly Mix Buffer + Enzyme (Serum/HDL) + 1.0 mM DTNB Step1->Step3 Step2 2. Buffer Preparation 25 mM Tris-HCl, pH 8.0 1.0 mM CaCl2 (Essential cofactor) Step2->Step3 Step4 4. Initiation Add L-HTL (Final [S]: 0.5 - 30 mM) Incubate at 25°C or 37°C Step3->Step4 Step5 5. Kinetic Monitoring Read Abs @ 412 nm every 15s for 5-10 minutes Step4->Step5 Step6 6. Calculation Use Extinction Coeff (13,600 M-1cm-1) Calculate Initial Velocity (v0) Step5->Step6

Figure 2: Step-by-step workflow for the spectrophotometric determination of PON1 thiolactonase activity.

Detailed Protocol
  • Reagent Setup:

    • Buffer: 25 mM Tris-HCl, pH 8.0, containing 1.0 mM

      
      . Note: Calcium is strictly required for PON1 stability and activity.
      
    • Substrate: 100 mM L-Homocysteine thiolactone hydrochloride.

    • Chromogen: 10 mM DTNB (5,5′-dithiobis-(2-nitrobenzoic acid)) in buffer.

  • Blank Correction: Run a "No Enzyme" control to subtract the rate of spontaneous (chemical) hydrolysis of L-HTL, which increases significantly at pH > 7.5.

  • Measurement:

    • In a 96-well plate, add 10 µL serum/enzyme source.

    • Add 180 µL Buffer containing 0.5 mM DTNB (final).

    • Add 10 µL Substrate (start reaction).

    • Monitor

      
       immediately.
      
  • Calculation:

    
    
    
    • 
       (adjust for pathlength 
      
      
      
      in microplates).

Physiological Implications & References

Why the Isomer Matters

Drug development targeting PON1 upregulation (e.g., for atherosclerosis or Alzheimer's) must utilize L-HTL in screening assays. Using D-HTL or uncorrected racemic mixtures can lead to:

  • Underestimation of

    
    :  If the D-isomer doesn't bind, the effective concentration is halved.
    
  • False Negatives: If a candidate drug specifically enhances the chiral recognition of L-HTL, this effect may be masked by the noise of the D-isomer.

References
  • Jakubowski, H. (2000). Calcium-dependent human serum homocysteine thiolactone hydrolase.[2] A protective mechanism against protein N-homocysteinylation.[3][4][5] Journal of Biological Chemistry, 275(6), 3957-3962. Link

  • Draganov, D. I., & La Du, B. N. (2004). Pharmacogenetics of paraoxonases: a brief review. Naunyn-Schmiedeberg's Archives of Pharmacology, 369(1), 78-88. Link

  • Perla-Kajan, J., & Jakubowski, H. (2010).[3] Paraoxonase 1 protects against protein N-homocysteinylation in humans.[2][4][5] FASEB Journal, 24(3), 931-936. Link

  • Zimny, J., et al. (2006). The nature of the homocysteine thiolactone hydrolyzing activity of human serum albumin. Journal of Biological Chemistry (Demonstrates BLMH stereospecificity vs PON1). Link

  • Camps, J., et al. (2011). Differential hydrolysis of homocysteine thiolactone by purified human serum 192Q and 192R PON1 isoenzymes. Lipids in Health and Disease. Link

Sources

Comparative

Comparative Guide: Detection of D-Homocysteine Thiolactone Modified Proteins

Topic: Western Blot Detection of Proteins Modified by D-Homocysteine Thiolactone Content Type: Publish Comparison Guide Western Blotting: Immunodetection vs. Chemical Derivatization Executive Summary & Mechanistic Contex...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Western Blot Detection of Proteins Modified by D-Homocysteine Thiolactone Content Type: Publish Comparison Guide

Western Blotting: Immunodetection vs. Chemical Derivatization

Executive Summary & Mechanistic Context[1][2][3][4]

The modification of proteins by D-homocysteine thiolactone (D-HTL) is a specific post-translational modification (PTM) known as


-homocysteinylation .[1] Unlike the canonical 

-thiolation (disulfide bond formation), D-HTL reacts with the

-amino group of lysine residues. This reaction opens the thiolactone ring, forming a stable isopeptide bond and—crucially—introducing a new, free sulfhydryl (-SH) group (a "cryptic thiol") linked to the lysine.

Detecting this modification is challenging due to the potential for cross-reactivity with native cysteine residues and the stereochemical specificity required if distinguishing D- from L-isomers.

This guide compares the two primary methodologies for Western Blot detection:

  • Immunodetection: Using antibodies specific to the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -homocysteinyl epitope.[2]
    
  • Chemical Derivatization (Aldehyde Tagging): Exploiting the unique 1,2- or 1,3-aminothiol geometry to form stable thiazine adducts with aldehyde-biotin tags.

The Core Challenge: D-Isomer Specificity

Most commercially available anti-homocysteine antibodies are raised against L-homocysteinylated antigens. While the chemical connectivity is identical, the stereochemistry of the D-isomer may reduce antibody affinity. Consequently, Chemical Derivatization is often the superior choice for D-HTL research as it relies on achiral chemical reactivity rather than stereoselective binding pockets.

Visualizing the Modification & Detection Logic

The following diagram illustrates the mechanism of modification and the divergent detection workflows.

G DHTL D-Homocysteine Thiolactone Modified N-D-Hcy-Protein (Free Thiol Exposed) DHTL->Modified Acylation (pH 7.4) Protein Target Protein (Lysine Residues) Protein->Modified Ab Anti-N-Hcy Antibody (Rabbit Polyclonal) Modified->Ab Method A: Immunodetection Thiazine Stable Thiazine Adduct Modified->Thiazine Method B: Acidic pH + Aldehyde SignalA Chemiluminescence (Variable Specificity) Ab->SignalA Aldehyde Biotin-Aldehyde Reagent Aldehyde->Thiazine Strep Streptavidin-HRP Thiazine->Strep Western Blot SignalB Chemiluminescence (High Specificity) Strep->SignalB

Figure 1: Mechanism of N-homocysteinylation by D-HTL and the two distinct detection pathways. Method B (lower path) utilizes the unique aminothiol chemistry for high-specificity tagging.

Comparative Analysis

FeatureMethod A: Immunodetection Method B: Chemical Tagging (Aldehyde)
Principle Antibody recognition of ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

-Hcy-Lys epitope.[3]
Formation of 1,3-thiazine adducts with aldehyde tags.[4]
D-Isomer Sensitivity Variable. Antibodies raised against L-Hcy may have reduced affinity for D-Hcy modifications.High. Chemical reaction is largely independent of chirality (achiral reagent).
Specificity Moderate. Can cross-react with other adducts or native proteins if blocking is insufficient.Excellent. Reaction at acidic pH is specific to aminothiols; native Cys does not react.
Workflow Complexity Low. Standard Western Blot protocol.[5]Medium. Requires a pre-blot labeling step.
Reagents Anti-

-Homocysteine Antibody (e.g., Rabbit Polyclonal).[2][1][6]
Biotin-benzaldehyde (or similar), Streptavidin-HRP.
Self-Validation Requires peptide blocking controls (often unavailable for D-isomer).Validated by omitting the aldehyde or using native protein controls.
Recommendation Use for qualitative screening if D-specific Ab is available.Preferred for D-HTL quantification and rigorous structural confirmation.

Deep Dive: Method Protocols

Method A: Immunodetection (Antibody-Based)

Best for: Rapid screening when a validated pan-specific antibody is available.

Critical Causality: Since the modification adds a small hapten, polyclonal antibodies are preferred to maximize epitope recognition across different protein backbones.

  • Sample Preparation: Lyse cells/tissue in RIPA buffer containing broad-spectrum protease inhibitors. Do not use reducing agents (DTT/BME) in the lysis buffer initially if you suspect the antibody recognizes a disulfide-dependent epitope, although most anti-

    
    -Hcy antibodies recognize the reduced linear epitope.
    
  • SDS-PAGE: Load 20-30

    
    g of total protein. Run under reducing conditions (standard Laemmli buffer with 
    
    
    
    -mercaptoethanol) to ensure the protein is denatured and the epitope is accessible.
  • Transfer: Transfer to PVDF membrane (0.45

    
    m).
    
  • Blocking: Block with 5% Non-Fat Dry Milk in TBST for 1 hour. Note: BSA can sometimes contain homocysteinylated impurities; milk is generally safer.

  • Primary Antibody: Incubate with Rabbit Anti-

    
    -Homocysteine (Polyclonal) [1].
    
    • Dilution:[6][7][8] Typically 1:1000.[8]

    • Validation: If possible, pre-incubate the antibody with D-homocysteinylated BSA to confirm signal loss (specificity check).

  • Detection: HRP-conjugated Goat Anti-Rabbit secondary (1:5000) followed by ECL.[7]

Method B: Chemical Derivatization (Biotin-Aldehyde)

Best for: High-fidelity detection of D-HTL modifications, independent of antibody stereoselectivity.

Critical Causality: This method relies on the reaction between the


-aminothiol group of the 

-homocysteinyl residue and an aldehyde. Under mildly acidic conditions (pH ~5) , this reaction forms a stable 1,3-thiazine ring. Native cysteine residues (lacking the adjacent amine) form unstable hemithioacetals that dissociate, ensuring specificity [2].
Protocol Steps:
  • Sample Preparation:

    • Prepare lysate in a buffer free of primary amines (e.g., Phosphate or HEPES, no Tris ).

    • Adjust protein concentration to ~1-2 mg/mL.

  • Acidic Derivatization (The Key Step):

    • Adjust sample pH to 5.0 - 5.5 using dilute HCl or acetate buffer.

    • Add Biotin-Benzaldehyde (dissolved in DMSO) to a final concentration of 1-5 mM.

    • Incubate at 37°C for 1-2 hours with agitation.

    • Why Acidic? This pH promotes the specific cyclization of the

      
      -Hcy intermediate to thiazine while suppressing non-specific Schiff base formation on lysine amines [3].
      
  • Neutralization & Denaturation:

    • Neutralize pH to 7.4 with Tris buffer (the amine in Tris will quench unreacted aldehyde).

    • Add reducing Laemmli sample buffer (containing DTT).

    • Boil for 5 minutes.

  • Western Blotting:

    • Run SDS-PAGE and transfer to PVDF.

    • Blocking: Block with 3% BSA in TBST. Avoid milk as it contains endogenous biotin.

  • Detection:

    • Incubate with Streptavidin-HRP (1:10,000) for 45 minutes.

    • Wash extensively (5 x 5 mins) with TBST to remove free biotin.

    • Develop with ECL.[7][8]

Troubleshooting & Controls

To ensure Trustworthiness and Self-Validation , every experiment must include:

Control TypeMethod A (Antibody)Method B (Chemical)Purpose
Negative Control Native BSA (unmodified)Native BSA (unmodified)Confirms baseline signal is zero.
Positive Control

-D-Hcy-BSA (synthesized in vitro)

-D-Hcy-BSA
Verifies detection system works.
Specificity Check Peptide Competition (pre-absorb Ab with antigen)Omit Aldehyde ReagentProves signal depends on the specific recognition/reaction.
Loading Control Anti-GAPDH / Total Protein StainAnti-GAPDH / Total Protein StainNormalization.

References

  • Perła-Kaján, J., et al. (2008). "Immunohistochemical detection of N-homocysteinylated proteins in humans and mice." Biomedicine & Pharmacotherapy, 62(7), 473-479.

  • Wang, Y., et al. (2009). "Chemical Methods for the Detection of Protein N-Homocysteinylation via Selective Reactions with Aldehydes." Analytical Chemistry, 81(21), 8870–8877.

  • Guan, D., et al. (2016). "Comparison of Protein N-Homocysteinylation in Rat Plasma under Elevated Homocysteine Using a Specific Chemical Labeling Method." Molecules, 21(9), 1198.

Sources

Validation

A Comparative Guide to the NMR Spectroscopic Characterization of D-Homocysteine Thiolactone

This guide provides an in-depth technical comparison and procedural overview for the characterization of D-homocysteine thiolactone (DHT) using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, che...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison and procedural overview for the characterization of D-homocysteine thiolactone (DHT) using Nuclear Magnetic Resonance (NMR) spectroscopy. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data to explain the causality behind experimental choices, ensuring a robust and reproducible characterization workflow.

Introduction: The Significance of D-Homocysteine Thiolactone

D-homocysteine thiolactone (DHT) is the cyclic thioester of the non-proteinogenic amino acid, homocysteine. Its biological and chemical significance is multifaceted; elevated levels of its L-enantiomer are associated with cardiovascular diseases due to its ability to acylate protein lysine residues in a process termed N-homocysteinylation[1]. As a chiral molecule and a reactive electrophile, DHT serves as a valuable building block in synthetic chemistry and drug design. Accurate and unambiguous structural verification is paramount, and NMR spectroscopy stands as the primary tool for this purpose. This guide compares NMR characterization strategies, focusing on the critical role of solvent selection in acquiring high-quality, interpretable data.

Experimental Design: The Impact of Solvent Choice

The selection of a deuterated solvent is the most critical parameter in the NMR analysis of DHT. The choice directly influences which protons are observable, their chemical shifts, and the overall spectral resolution. We will compare the three most common solvents for polar small molecules: Deuterium Oxide (D₂O), Dimethyl Sulfoxide-d₆ (DMSO-d₆), and Methanol-d₄ (CD₃OD).

  • Deuterium Oxide (D₂O): As DHT hydrochloride is highly soluble in water, D₂O is a common choice[2]. Its primary advantage is the ability to solubilize the compound easily. However, it has a significant drawback: labile protons, such as those on the primary amine (-NH₂), will exchange with the solvent's deuterium atoms and become invisible in the ¹H NMR spectrum. While this "disappearance" can be used as a confirmation tool, it results in the loss of direct information about these functional groups. The residual HDO signal can also obscure parts of the spectrum, although its position is temperature-dependent[3].

  • Dimethyl Sulfoxide-d₆ (DMSO-d₆): This aprotic, polar solvent is an excellent alternative when observation of exchangeable protons is desired. It readily dissolves DHT hydrochloride and does not participate in proton exchange, allowing for the direct observation of the -NH₂ protons[2]. The residual solvent peak appears around 2.50 ppm, and the typical water impurity peak shows up around 3.33 ppm, which can be useful reference points[4][5].

  • Methanol-d₄ (CD₃OD): This protic solvent can also dissolve DHT, but like D₂O, it will facilitate the exchange of the amine protons, leading to their signal loss. Its residual solvent and water peaks can sometimes overlap with signals of interest.

Workflow for Unambiguous Structure Elucidation

A multi-step NMR analysis is required for the complete and confident assignment of all proton and carbon signals in D-homocysteine thiolactone.

G cluster_prep Sample Preparation cluster_1d 1D NMR Acquisition cluster_2d 2D NMR for Connectivity cluster_confirm Final Assignment prep Dissolve 5-10 mg DHT·HCl in 0.6 mL Deuterated Solvent (e.g., D₂O or DMSO-d₆) h1 ¹H NMR (Proton Environment) prep->h1 Analyze proton signals and integrations c13 ¹³C NMR (Carbon Backbone) h1->c13 Identify number of unique carbons cosy ¹H-¹H COSY (H-H Coupling) c13->cosy Correlate coupled proton neighbors hsqc ¹H-¹³C HSQC (Direct C-H Bonds) cosy->hsqc Link protons to their directly attached carbons assign Confirm Structure & Assign All Signals hsqc->assign

Caption: Workflow for the complete NMR characterization of DHT.

¹H and ¹³C NMR Spectral Data Comparison

The chemical shifts of D-homocysteine thiolactone are highly dependent on the solvent environment. The following tables summarize typical data obtained in D₂O and expected assignments in DMSO-d₆. Note that as D- and L-enantiomers are indistinguishable in achiral NMR solvents, this data also applies to L-homocysteine thiolactone.

¹H NMR Data Comparison
Proton AssignmentStructure PositionTypical δ in D₂O (ppm)[6][7]Expected δ in DMSO-d₆ (ppm)MultiplicityCoupling (J)Notes
CH -NH₂4.3 - 4.7~4.5Triplet (t) or dd~7 HzAlpha to the amine and carbonyl group.
S-CH3.3 - 3.5~3.4Multiplet (m)-Diastereotopic protons adjacent to sulfur.
CH-CH ₂-CH₂2.1 - 2.8~2.2, ~2.7Multiplet (m)-Diastereotopic protons adjacent to the chiral center.
-NH₂CH -NH₂Not Observed~8.5 (broad)Singlet (s)-Exchanges with D₂O. Visible in DMSO-d₆.

Note: Chemical shifts can vary based on pH, concentration, and instrument.

¹³C NMR Data Comparison
Carbon AssignmentStructure PositionTypical δ in D₂O (ppm)[6]Expected δ in DMSO-d₆ (ppm)Notes
C=OC =O~210~205Thioester carbonyl carbon, highly deshielded.
C H-NH₂~59~58Carbon attached to the nitrogen.
S-C H₂~40~39Carbon attached to the sulfur atom.
CH-C H₂-CH₂~27-30~28Methylene carbon in the ring.

2D NMR Spectroscopy for Unambiguous Assignment

While 1D NMR provides essential information, 2D NMR experiments are required to definitively link all signals and confirm the molecular structure.

  • ¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds[8]. For DHT, a COSY spectrum will show a critical correlation between the Hα proton and the two Hβ protons, and further correlations between the Hβ and Hγ protons, confirming the connectivity of the carbon backbone.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment maps protons directly to the carbons they are attached to (one-bond C-H correlation)[9][10]. This is the most powerful tool for assigning the carbon spectrum. Each CH, CH₂, or CH₃ group will produce a cross-peak, definitively linking the assigned proton signal to its corresponding carbon signal.

Caption: Key 2D NMR correlations for D-homocysteine thiolactone.

Experimental Protocols

A. Sample Preparation

A high-quality sample is essential for a high-quality spectrum. Particulate matter must be excluded as it disrupts magnetic field homogeneity, leading to poor resolution[11].

  • Weighing: Accurately weigh 5-10 mg of D-homocysteine thiolactone hydrochloride for ¹H NMR (20-50 mg for ¹³C NMR) into a clean, small glass vial[12][13].

  • Dissolution: Add 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O or DMSO-d₆) to the vial. If necessary, gently vortex to ensure complete dissolution[12].

  • Filtration: Using a Pasteur pipette with a small, tightly packed plug of glass wool at the tip, filter the solution directly into a clean, dry 5 mm NMR tube. Do not use cotton wool, as it can leach impurities.

  • Capping and Labeling: Cap the NMR tube securely and label it clearly with the sample identity and solvent[13].

B. NMR Data Acquisition Parameters

These are representative parameters for a 400 or 500 MHz spectrometer.

  • ¹H NMR:

    • Pulse Program: Standard single pulse (e.g., 'zg30' on Bruker systems).

    • Acquisition Time: 3-4 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 8-16.

    • Spectral Width: 12-16 ppm.

  • ¹³C NMR:

    • Pulse Program: Standard single pulse with proton decoupling (e.g., 'zgpg30').

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay (d1): 2-5 seconds.

    • Number of Scans: 1024 or more, depending on concentration.

    • Spectral Width: 220-240 ppm.

  • 2D Experiments (COSY/HSQC):

    • Utilize standard, gradient-selected pulse programs (e.g., 'cosygpmfph' and 'hsqcedetgpsisp2.3' on Bruker systems). Default parameter sets are often a good starting point and can be optimized as needed.

Troubleshooting and Data Integrity

  • Sample Degradation: DHT is stable in acidic to neutral aqueous solutions but can hydrolyze to homocysteine under basic conditions[6][14]. Ensure the pH of your D₂O solution is not basic. If degradation is suspected, look for the appearance of new signals corresponding to the open-chain form.

  • Impurity Peaks: Always run a spectrum of the pure solvent to identify residual solvent and water peaks. Common organic contaminants from lab equipment or starting materials can also be identified by consulting reference tables of common NMR impurities[3].

  • Broad Lineshapes: Poor shimming, sample viscosity (if too concentrated), or the presence of paramagnetic impurities can cause line broadening[11][12]. Ensure the sample is free of solids and consider re-shimming the instrument.

By following this comprehensive guide, researchers can confidently and accurately characterize D-homocysteine thiolactone, ensuring data integrity for applications ranging from synthetic chemistry to metabolomics and drug discovery.

References

  • D. Beaufils, et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. Life (Basel). Available at: [Link]

  • The Royal Society of Chemistry. (2023). Electronic Supplementary Material (ESI) for Chemical Communications. Available at: [Link]

  • University of Leicester. NMR Sample Preparation. Available at: [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Available at: [Link]

  • A. Pinto, et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Available at: [Link]

  • Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectrum of the thiolactone-lactone (1) measured in Deuterated dimethyl sulfoxide (DMSO-d6). Available at: [Link]

  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 75 MHz, D2O, predicted) (NP0021311). Available at: [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of HTL in D2O, pH 5.5 (A: 3 h; B: 18 h). Available at: [Link]

  • ResearchGate. (n.d.). Variation of retention time of homocysteine thiolactone at pH 7-8-9 of mobile phase. Available at: [Link]

  • D. Beaufils, et al. (2019). Chemistry of Homocysteine Thiolactone in A Prebiotic Perspective. PMC. Available at: [Link]

  • H. E. Gottlieb, et al. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry. Available at: [Link]

  • Reddit. (2022). How does solvent choice effect chemical shift in NMR experiments?. r/chemhelp. Available at: [Link]

  • Bruker. (n.d.). 2D NMR A correlation map between two NMR parameters. Available at: [Link]

  • YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Available at: [Link]

  • S. K. Nagy, et al. (2022). Correlation between the NMR Chemical Shifts and Thiolate Protonation Constants of Cysteamine, Homocysteine, and Penicillamine. International Journal of Molecular Sciences. Available at: [Link]

  • PubChem. (n.d.). Homocysteine thiolactone, DL-. Available at: [Link]

  • YouTube. (2021). Lecture 03 | Two-Dimensional NMR Spectroscopy (COSY & HSQC) | Dr M A Hashmi. Available at: [Link]

  • G. R. Fulmer, et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available at: [Link]

  • San Diego State University. (n.d.). Common 2D (COSY, HSQC, HMBC). SDSU NMR Facility. Available at: [Link]

  • Wiley Periodicals LLC. (2025). Homocysteine Thiolactone Modification of Ribonuclease A: Thermodynamics and Kinetics. PubMed. Available at: [Link]

  • Z. Liu, et al. (2023). Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. Thieme. Available at: [Link]

Sources

Comparative

quantifying free sulfhydryl groups after D-homocysteine thiolactone treatment

An in-depth technical guide for researchers, scientists, and drug development professionals on the precise quantification of de novo sulfhydryl groups following D-homocysteine thiolactone treatment. The Chemistry of D-HT...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical guide for researchers, scientists, and drug development professionals on the precise quantification of de novo sulfhydryl groups following D-homocysteine thiolactone treatment.

The Chemistry of D-HTL Modification

D-Homocysteine thiolactone (D-HTL) is a highly reactive, cyclic thioester that non-enzymatically acylates the ε-amino groups of protein lysine residues[1][2]. This process, known as N-homocysteinylation, covalently tethers a homocysteine moiety to the protein surface. Crucially, the opening of the thiolactone ring during this amide bond formation introduces a de novo free sulfhydryl (-SH) group to the protein[1].

In drug development and structural biology, D-HTL is frequently utilized as a chemical probe to introduce reactive thiols for downstream site-specific conjugation (e.g., PEGylation, fluorophore attachment, or antibody-drug conjugates) or to model the pathological protein aggregation observed in hyperhomocysteinemia[2].

Mechanism Protein Target Protein (Lysine -NH2) Reaction Nucleophilic Attack (Ring Opening) Protein->Reaction DHTL D-Homocysteine Thiolactone DHTL->Reaction Product N-Homocysteinylated Protein (Free -SH Group) Reaction->Product pH 7.4-8.0

Caption: Mechanism of D-HTL mediated N-homocysteinylation generating free sulfhydryls.

The Analytical Challenge: Causality in Experimental Design

Quantifying these newly introduced -SH groups is notoriously difficult. As an Application Scientist, you must design your workflow to counteract the inherent thermodynamic instability of free thiols in aerobic, aqueous environments[3].

  • Spontaneous Oxidation: Free sulfhydryls rapidly oxidize to form intra- or inter-molecular disulfides (protein-S-S-protein), effectively masking the -SH group from quantification assays[3][4].

  • Metal Catalysis: Trace heavy metals (e.g., Cu²⁺, Fe³⁺) present in standard laboratory water and buffers act as potent catalysts for thiol oxidation[4].

  • Steric Hindrance: Depending on the topographical location of the modified lysine residue, the newly formed -SH group may be buried within the protein's tertiary structure, preventing bulky detection reagents from accessing it.

The Causal Solution: To counteract these forces, any robust quantification protocol must utilize extensively degassed buffers to remove dissolved oxygen and incorporate chelating agents like 4 (typically 1-5 mM) to sequester catalytic metal ions[4]. Furthermore, relying on a single quantification assay is prone to false negatives due to steric hindrance; thus, a self-validating orthogonal approach is required.

Comparative Analysis of Sulfhydryl Quantification Assays

To accurately determine the stoichiometry of N-homocysteinylation (moles of -SH per mole of protein), researchers must choose the appropriate detection chemistry. Below is an objective comparison of the industry standards[5][6][7].

Assay ReagentDetection MethodLimit of Detection (LOD)Key AdvantagesLimitations
DTNB (Ellman's Reagent) Absorbance (412 nm)~0.3 µMHighly reproducible, inexpensive, the established gold standard[6].Bulky structure can cause steric hindrance; lower sensitivity[6].
ThioGlo-1 Fluorescence (Ex 379 / Em 513 nm)~10 - 28 nMExceptional sensitivity, fast reaction kinetics, resistant to mild oxidants[6][7].Can be quenched by adjacent amines; requires a microplate fluorometer.
Monobromobimane (mBBr) Fluorescence (Ex 390 / Em 490 nm)~0.1 µMForms highly stable adducts suitable for downstream HPLC analysis[5].Slower reaction time; background fluorescence from unreacted probe.

The Self-Validating Experimental Protocol

To ensure absolute trustworthiness in your data, this protocol utilizes a self-validating dual-assay system . By quantifying the same D-HTL-treated sample using both a colorimetric (6) and a highly sensitive fluorometric (7) method, you establish an internal control[6][7][8].

Logic Check: If the ThioGlo-1 assay reports a significantly higher -SH titer than DTNB, it indicates that a subset of the homocysteinylated sites are sterically hindered from the bulky DTNB molecule. If both assays yield identical molar ratios, the absolute quantification is definitively validated.

Workflow Step1 1. Buffer Prep (Degas + 1mM EDTA) Step2 2. D-HTL Incubation (37°C, pH 7.4) Step1->Step2 Step3 3. Rapid Desalting (Remove free D-HTL) Step2->Step3 Step4 4. Orthogonal Assays (DTNB & ThioGlo-1) Step3->Step4 Step5 5. Stoichiometry (Moles -SH / Moles Protein) Step4->Step5

Caption: Self-validating experimental workflow for D-HTL treatment and -SH quantification.

Step-by-Step Methodology

Phase 1: Preparation & Modification

  • Buffer Preparation: Prepare a 0.1 M Sodium Phosphate buffer, pH 7.4. Add 1 mM EDTA to chelate trace metals[4]. Vigorously degas the buffer using vacuum sonication or nitrogen sparging for 15 minutes.

  • Protein Reconstitution: Dissolve your target protein in the degassed buffer to a final concentration of 1-5 mg/mL.

  • D-HTL Treatment: Add D-Homocysteine thiolactone hydrochloride to the protein solution at a 50-fold to 100-fold molar excess. Incubate at 37°C for 2 to 16 hours (optimization required based on target lysine accessibility).

Phase 2: Purification 4. Rapid Desalting: To prevent the newly formed thiols from oxidizing during lengthy dialysis, use centrifugal desalting columns (e.g., Zeba Spin Columns) pre-equilibrated with the degassed Phosphate/EDTA buffer to rapidly remove unreacted D-HTL.

Phase 3: Orthogonal Quantification 5. Protein Concentration: Determine the final protein concentration of the desalted sample using a BCA or Bradford assay (ensure the assay is compatible with EDTA). 6. DTNB Assay (Primary Screen):

  • Prepare a 10 mM DTNB stock in DMSO.

  • Add 10 µL of DTNB stock to 990 µL of your modified protein sample.

  • Incubate for 15 minutes at room temperature.

  • Measure absorbance at 412 nm against a reagent blank. Calculate -SH concentration using the extinction coefficient (14,150 M⁻¹ cm⁻¹)[5][6].

  • ThioGlo-1 Assay (Validation Screen):

    • Prepare a 1 mM ThioGlo-1 stock in anhydrous acetonitrile[6].

    • Dilute your protein sample to the linear range of the assay (typically 0.1 - 5 µM).

    • Add ThioGlo-1 to a final concentration of 10 µM.

    • Incubate in the dark for 5 minutes.

    • Measure fluorescence (Ex 379 nm / Em 513 nm)[6][7]. Quantify against a standard curve generated with L-cysteine or reduced glutathione (GSH) prepared in the exact same degassed buffer.

  • Data Synthesis: Calculate the molar ratio of sulfhydryl groups to protein for both methods. Concordant results validate the structural accessibility of the homocysteinylation sites and the integrity of the free thiols.

References

1.1 - Benchchem 2. 2 - ResearchGate 3.5 - MDPI 4. 6 - SfRBM 5.7 - ResearchGate 6. 3 - PMC 7.4 - PMC 8.8 - AHA Journals

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of D-Homocysteine Thiolactone

For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the integrity of their experimental results. This guide provides a comprehensive, step-by-step framework for...

Author: BenchChem Technical Support Team. Date: March 2026

For the diligent researcher, ensuring the safe and compliant disposal of laboratory chemicals is as crucial as the integrity of their experimental results. This guide provides a comprehensive, step-by-step framework for the proper disposal of D-Homocysteine thiolactone, moving beyond mere instruction to explain the critical reasoning behind each procedural choice. Our aim is to empower you with the knowledge to manage your chemical waste streams confidently and responsibly, ensuring the safety of yourself, your colleagues, and the environment.

Understanding the Hazard Profile of D-Homocysteine Thiolactone

Before any handling or disposal, a thorough understanding of the compound's characteristics is paramount. D-Homocysteine thiolactone hydrochloride is typically a white powder.[1] While extensive toxicological data is not available, the existing Safety Data Sheets (SDS) consistently highlight several key hazards:

  • Irritant Properties: It is known to cause skin and eye irritation.[2][3][4][5]

  • Respiratory and Digestive Tract Irritation: Inhalation or ingestion may lead to irritation.[1]

  • Incompletely Characterized Toxicity: The toxicological properties of this substance have not been fully investigated, which necessitates a cautious approach.[1][6]

Given these factors, the core principle for handling and disposal is the precautionary principle . We must assume a higher level of hazard than what is explicitly documented to ensure a robust margin of safety.

The Cardinal Rule: Waste Segregation and Identification

The most critical step in proper chemical disposal is accurate waste identification and segregation at the point of generation. Mixing different waste streams can lead to dangerous chemical reactions, and complicates the final disposal process, often increasing costs and environmental impact.

Operational Protocol: Initiating a Waste Stream for D-Homocysteine Thiolactone

  • Designate a Waste Container: Select a clearly labeled, dedicated waste container for D-Homocysteine thiolactone waste. The container should be made of a compatible material (e.g., a high-density polyethylene (HDPE) bottle for solid waste) and have a secure, tight-fitting lid.[1]

  • Accurate Labeling: The label must, at a minimum, include:

    • The full chemical name: "D-Homocysteine thiolactone" (or "DL-Homocysteine thiolactone hydrochloride" if applicable).

    • The primary hazard(s): "Irritant."

    • The date of accumulation start.

    • The name of the principal investigator or research group.

  • Segregate Waste Types: Maintain separate, clearly labeled waste containers for:

    • Solid Waste: Unused or expired D-Homocysteine thiolactone powder, and grossly contaminated items like weigh boats or paper.

    • Contaminated Labware: Non-reusable items such as pipette tips, and centrifuge tubes that have come into contact with the chemical.

    • Aqueous Solutions: If your protocol involves solutions of D-Homocysteine thiolactone, these must be collected in a separate, labeled liquid waste container. Do not pour aqueous solutions down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

The following diagram illustrates the initial decision-making process for waste segregation.

Start Generation of D-Homocysteine Thiolactone Waste WasteType Identify Waste Type Start->WasteType SolidWaste Solid Waste (e.g., unused powder, contaminated weigh boats) WasteType->SolidWaste Solid ContaminatedLabware Contaminated Sharps & Labware (e.g., pipette tips, tubes) WasteType->ContaminatedLabware Labware AqueousWaste Aqueous Waste (e.g., experimental solutions) WasteType->AqueousWaste Aqueous SolidContainer Place in Labeled 'Solid Chemical Waste' Container SolidWaste->SolidContainer LabwareContainer Place in Labeled 'Contaminated Labware' Container ContaminatedLabware->LabwareContainer AqueousContainer Place in Labeled 'Aqueous Chemical Waste' Container AqueousWaste->AqueousContainer

Caption: Waste Segregation Flowchart for D-Homocysteine Thiolactone.

Step-by-Step Disposal Procedures

Adherence to a standardized disposal protocol minimizes exposure risk and ensures regulatory compliance. Always perform these steps in a well-ventilated area, preferably within a chemical fume hood, while wearing appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE)

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles or glasses with side shieldsProtects against dust particles and splashes.[1][5]
Hand Protection Nitrile or other chemically resistant glovesPrevents skin contact and irritation.[2][5]
Body Protection Laboratory coatProtects clothing and skin from contamination.[1]
Respiratory Use in a fume hood or well-ventilated area. A respirator may be required if dust generation is unavoidable.Minimizes inhalation of airborne particles.[1][3]

Protocol for Disposing of Solid D-Homocysteine Thiolactone Waste

  • Prepare the Disposal Area: Ensure your designated waste container is readily accessible within your work area (e.g., in the fume hood).

  • Minimize Dust Generation: When transferring solid waste, do so carefully to avoid creating airborne dust.[1] Do not use a brush to sweep up residues, as this can aerosolize the powder. Instead, gently wipe up any minor spills with a damp paper towel and dispose of it as solid waste.

  • Transfer Waste: Carefully place the unused chemical, contaminated weigh boats, and other solid items into the designated "Solid Chemical Waste" container.

  • Secure the Container: Tightly close the lid of the waste container immediately after adding the waste.

  • Decontaminate and Doff PPE: After handling is complete, remove gloves using the proper technique to avoid skin contact and wash your hands thoroughly.[5]

Protocol for Disposing of Contaminated Labware

  • Initial Rinse (Optional but Recommended): For items like glassware that will be reused, a triple rinse with an appropriate solvent (as determined by your experimental protocol) is recommended. The rinsate must be collected and disposed of as liquid chemical waste.

  • Segregate Sharps: If any contaminated items are considered sharps (e.g., needles), they must be placed in a designated sharps container.

  • Containment: Place non-sharp, disposable labware (pipette tips, tubes, etc.) into the designated "Contaminated Labware" waste container.

  • Secure and Store: Keep the container sealed when not in use.

Managing Spills and Emergency Procedures

In the event of an accidental spill, a swift and correct response is crucial to mitigate any potential hazards.

Spill Response Protocol

  • Alert Personnel: Immediately notify others in the vicinity of the spill.

  • Isolate the Area: If safe to do so, restrict access to the spill area.

  • Assess the Spill: For small, manageable spills of solid D-Homocysteine thiolactone, proceed with the following cleanup. For large or unmanageable spills, evacuate the area and contact your institution's EHS department.

  • Cleanup of Small Spills:

    • While wearing appropriate PPE, gently cover the spill with an inert absorbent material.

    • Carefully sweep or scoop the material into a designated waste container.[1] Avoid creating dust.[1]

    • Clean the spill area with a damp cloth or paper towel, and place the cleaning materials into the waste container.

  • Final Decontamination: Decontaminate the area as per your laboratory's standard operating procedures.

Final Disposal and Regulatory Compliance

All chemical waste must be disposed of through your institution's official channels. It is the responsibility of the waste generator to ensure that all waste is correctly identified, segregated, and labeled.[2][3]

Final Disposal Workflow

Caption: Final Waste Disposal and Handover Workflow.

Trustworthiness Through Self-Validation

This guide provides a framework grounded in established safety protocols. However, your institution's Chemical Hygiene Plan (CHP) and EHS guidelines are the ultimate authority.[7] Always consult these resources to ensure your procedures are in full compliance with local, state, and federal regulations. By cross-referencing this guide with your internal protocols, you create a self-validating system of safety and compliance.

References

  • Material Safety Data Sheet - DL-Homocysteinethiolactone Hydrochloride, 99%. (2005, October 3). Cole-Parmer.
  • SAFETY DATA SHEET - DL-Homocysteine thiolactone hydrochloride. (2025, December 21). Fisher Scientific.
  • SAFETY DATA SHEET - D,L-Homocysteine Thiolactone Hydrochloride. (2025, September 12). Thermo Fisher Scientific.
  • Safety Data Sheet DL-Homocysteine thiolactone hydrochloride. metasci.
  • SAFETY DATA SHEET - DL-Homocysteine thiolactone hydrochloride. (2025, September 22). Aldrich.
  • SAFETY DATA SHEET - DL-Homocysteine thiolactone (hydrochloride). (2025, June 5). MedChemExpress.
  • Homocysteine Thiolactone: Biology and Chemistry. (2021, June 4). MDPI.
  • N-Acetyl-DL-homocysteine Thiolactone Safety Data Sheet. Santa Cruz Biotechnology.
  • SAFETY DATA SHEET - DL-N-Acetylhomocysteine thiolactone. (2025, December 18). Fisher Scientific.
  • Homocysteine Thiolactone: Biology and Сhemistry. (2021, June 2). Encyclopedia MDPI.
  • Safety Data Sheet. LKT Laboratories, Inc.
  • Laboratory Safety Guidance. (2011). Occupational Safety and Health Administration (OSHA).

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling D-Homocysteine Thiolactone

As researchers and drug development professionals, our work with novel compounds like D-Homocysteine Thiolactone is critical. However, innovation cannot come at the expense of safety.

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and drug development professionals, our work with novel compounds like D-Homocysteine Thiolactone is critical. However, innovation cannot come at the expense of safety. This guide provides an in-depth, procedural framework for the safe handling of D-Homocysteine Thiolactone, focusing on the selection and use of appropriate Personal Protective Equipment (PPE). Our approach is built on a deep understanding of the compound's chemistry, ensuring that every recommendation is rooted in scientific causality to protect you, your research, and your environment.

Section 1: Hazard Assessment: Understanding D-Homocysteine Thiolactone

D-Homocysteine Thiolactone, typically handled as a hydrochloride salt, is a sulfur-containing heterocyclic compound. While its full toxicological profile is not exhaustively studied, its structure necessitates a cautious approach.[1] The primary hazards are well-documented as skin and eye irritation.[2][3][4][5] The causality behind this lies in its chemical nature: the strained thiolactone ring is susceptible to hydrolysis, potentially leading to the formation of homocysteine, and the thiol group can be reactive. Furthermore, as a powder, it poses an inhalation risk.[1]

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a clear summary of the identified risks.

Hazard Class Hazard Category GHS Code Hazard Statement
Skin Corrosion/IrritationCategory 2H315Causes skin irritation.[2][3][4]
Serious Eye Damage/IrritationCategory 2AH319Causes serious eye irritation.[2][3][4]

This table summarizes the primary, officially classified hazards. The toxicological properties have not been fully investigated, warranting a comprehensive approach to PPE.[1]

Section 2: The Core Defense: A Multi-Layered PPE Protocol

A robust PPE strategy is not merely a checklist; it is an integrated system designed to provide barriers against all potential routes of exposure. Engineering controls, such as fume hoods, are the first line of defense and must be used whenever handling the solid compound or preparing solutions.[1][2]

Given the classification as a serious eye irritant, standard safety glasses are insufficient.

  • Mandatory Equipment: Chemical splash goggles that provide a complete seal around the eyes are required. This complies with the OSHA 29 CFR 1910.133 standard, which mandates protection against liquid chemicals, acids, and caustic liquids.[1][3][6]

  • Causality: D-Homocysteine Thiolactone is a fine powder that can easily become airborne and bypass the protection of standard safety glasses.[1] Goggles provide a seal that protects against both airborne particulates and accidental splashes of solutions.[2]

  • Enhanced Protection: When there is a significant risk of splashing (e.g., handling larger quantities or during vigorous mixing), a face shield should be worn in addition to chemical splash goggles.[2]

Protecting the skin from direct contact is crucial to prevent irritation.[2][3]

  • Lab Coat: A standard cotton lab coat is not sufficient. A lab coat made of a chemically resistant material, such as polyester or a cotton/poly blend, with a buttoned or snap-front closure and tight-fitting cuffs, is mandatory.

  • Apron: For procedures involving larger volumes or a high risk of splashing, a chemically resistant apron should be worn over the lab coat.

  • Clothing and Footwear: Full-length pants and closed-toe shoes are required at all times in the laboratory.[2]

The statement "wear appropriate protective gloves" is dangerously vague. Glove selection must be a deliberate, evidence-based choice.[1][2]

  • For Incidental Contact (Splash Protection): For handling vials, weighing small quantities in a fume hood, or managing dilute solutions, Nitrile gloves are the recommended choice.[7][8] They offer good resistance to a range of chemicals and are preferable to latex to avoid potential allergies.[7][9] Always use a "double-gloving" technique for added protection.

  • For Extended Contact or Immersion: If direct, prolonged contact is anticipated, a more robust glove is necessary. While specific permeation data for D-Homocysteine Thiolactone is not available, for related sulfur compounds and organic acids, Butyl rubber or Neoprene gloves offer superior protection.[8][9]

  • The Science of Glove Selection: The choice is based on preventing degradation (physical change to the glove) and permeation (the chemical seeping through on a molecular level). Nitrile provides a reliable barrier for splashes, but for more intensive handling, a thicker, more resistant material is essential.[9]

Glove Material Recommended Use Case Advantages Disadvantages
Nitrile Incidental contact, splash protection, handling solids.Good chemical resistance, rips visibly when punctured, low allergy risk.[7][9]Not recommended for extended contact with many aggressive solvents.[9]
Butyl Rubber Extended contact, handling concentrated solutions.Excellent resistance to acids, bases, ketones, and esters.[8][9]Poor performance with aliphatic and aromatic hydrocarbons.[9]
Neoprene General purpose extended use.Good resistance to acids, bases, alcohols, and hydraulic fluids. Good physical dexterity.[8][9]Moderate resistance to some hydrocarbons.

Critical Glove Protocol: Always inspect gloves for tears or punctures before use. After handling the chemical, remove gloves using the proper technique (without touching the outer surface) and dispose of them as hazardous waste. Wash hands thoroughly with soap and water immediately after removing gloves.[1][2]

Engineering controls are the primary method for mitigating inhalation risks. However, in certain situations, respiratory protection is a necessary secondary defense.

  • When is a Respirator Required? A respirator is required whenever there is a risk of generating dust that cannot be controlled by a fume hood or other ventilation. This includes weighing large quantities of the powder, cleaning up spills, or when engineering controls are not available or malfunctioning.[1][3]

  • Type of Respirator: A NIOSH-approved respirator must be used. For particulate matter, a half-mask respirator with P95 or P100 particulate filters is appropriate. If working with solutions that could produce vapors, combination cartridges (e.g., organic vapor/acid gas/P100) should be considered.

  • Regulatory Compliance: Any use of a respirator must be in accordance with a comprehensive respiratory protection program as outlined by OSHA in 29 CFR 1910.134.[2][10][11] This includes medical evaluation, fit testing, and training.[12][13]

Section 3: Operational Blueprint: From Receipt to Disposal

A culture of safety is built on clear, repeatable procedures. The following workflows integrate PPE use into the entire lifecycle of handling D-Homocysteine Thiolactone.

This workflow minimizes exposure when handling the solid compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase prep1 Don Full PPE: - Lab Coat - Goggles - Double Nitrile Gloves prep2 Verify Fume Hood Functionality prep1->prep2 Step 1 handle1 Place Vial, Spatula, Weigh Paper on Balance prep2->handle1 Step 2 handle2 Carefully Open Vial Avoid Generating Dust handle1->handle2 handle3 Weigh Desired Amount handle2->handle3 handle4 Securely Close Vial and Clean Spatula handle3->handle4 clean1 Wipe Down Work Surface with 70% Ethanol handle4->clean1 Step 3 clean2 Dispose of Outer Gloves and Weigh Paper as Hazardous Waste clean1->clean2 clean3 Remove PPE in Correct Order clean2->clean3 clean4 Wash Hands Thoroughly clean3->clean4

Caption: Safe Weighing Workflow for D-Homocysteine Thiolactone.

Immediate and correct action during an emergency can significantly mitigate harm.

First Aid:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact: Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[1][2]

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and drink 2-4 cupfuls of water or milk. Seek immediate medical attention.[1]

Spill Response Decision Tree:

G spill Spill Occurs is_large Is the spill large or outside of a fume hood? spill->is_large is_large->small_spill_node No is_large->large_spill_node Yes small_ppe Ensure Full PPE is Worn (inc. Respirator if dusty) small_absorb Gently cover with absorbent material (e.g., sand) to avoid generating dust. small_collect Carefully sweep mixture into a labeled hazardous waste container. small_decon Decontaminate area with bleach solution, followed by water rinse. large_evac Evacuate Immediate Area large_alert Alert Colleagues and Contact EHS/Safety Officer large_secure Secure the Area (close doors, restrict access) large_wait Wait for Trained Emergency Responders

Caption: Spill Response Decision Tree.

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Segregation: All materials that come into contact with D-Homocysteine Thiolactone, including gloves, pipette tips, and absorbent pads, must be collected in a dedicated, clearly labeled hazardous waste container.[14][15] Do not mix this waste with other waste streams.[16][17]

  • Decontamination of Glassware: Glassware should be decontaminated before standard washing. Submerge or rinse glassware in a 10% bleach solution within a fume hood.[15] The oxidative properties of bleach (sodium hypochlorite) will help break down residual thiol compounds. Allow a contact time of at least one hour.

  • Disposal of Unused Compound: Unused or expired D-Homocysteine Thiolactone should be disposed of in its original container as hazardous waste. Do not attempt to pour it down the drain.

  • Final Disposal: All waste must be collected by a licensed chemical waste disposal company in accordance with local, state, and federal regulations.[14][16]

By adhering to these rigorous, scientifically-grounded protocols, we can ensure that our pursuit of scientific advancement is conducted with the highest standards of safety and responsibility.

References

  • Cole-Parmer. (2005). Material Safety Data Sheet - DL-Homocysteinethiolactone Hydrochloride, 99%. [Link]

  • MetaSci Inc. Safety Data Sheet DL-Homocysteine thiolactone hydrochloride. [Link]

  • Occupational Safety and Health Administration. 1910.133 - Eye and face protection. [Link]

  • Occupational Safety and Health Administration. 1910.134 - Respiratory protection. [Link]

  • Workplace Material Handling & Safety. (2022). OSHA Standard 29 CFR 1910.134: Respiratory Protection. [Link]

  • LKT Laboratories, Inc. Safety Data Sheet - D,L-Homocysteine Thiolactone Hydrochloride. [Link]

  • Forsberg, K., & Mansdorf, S. Z. Quick Selection Guide to Chemical Protective Clothing.
  • PennState Environmental Health and Safety. Sulfur-35 Contamination Reduction Strategies. [Link]

  • UC Berkeley Office of Environment, Health & Safety. Glove Selection Guide. [Link]

  • McGill University. Chemical waste | Hazardous Waste Management. [Link]

  • University of Sheffield. Disposal of Chemical Waste. [Link]

  • AMG Medical Inc. CHEMICAL RESISTANCE & BARRIER GUIDE. [Link]

  • Environmental Health and Safety, The University of Texas at Austin. OSHA Glove Selection Chart. [Link]

  • Stanford University Environmental Health & Safety. Glove Selection and Usage. [Link]

  • Microflex. Chemical Resistance Chart. [Link]

Sources

Retrosynthesis Analysis

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